molecular formula C9H10Cl2O B1345573 2-(3,5-Dichlorophenyl)propan-2-ol CAS No. 68575-35-9

2-(3,5-Dichlorophenyl)propan-2-ol

Cat. No.: B1345573
CAS No.: 68575-35-9
M. Wt: 205.08 g/mol
InChI Key: LZJXTXRCENENLT-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H10Cl2O and its molecular weight is 205.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichlorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJXTXRCENENLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071697
Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
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Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68575-35-9
Record name 3,5-Dichloro-α,α-dimethylbenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3,5-dichloro-alpha,alpha-dimethyl-
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Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
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Record name Benzenemethanol, 3,5-dichloro-.alpha.,.alpha.-dimethyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)propan-2-ol is a tertiary alcohol containing a dichlorinated phenyl ring. This compound, and others in its structural class, are of interest to the pharmaceutical and agrochemical industries. For instance, it is cited as a reagent in the preparation of cyclic amide herbicides[1]. Commercial suppliers also suggest its potential as a chiral auxiliary in asymmetric synthesis, an antineoplastic agent, and an anti-inflammatory and analgesic agent, although detailed public-domain research to substantiate these claims, particularly regarding mechanisms of action, is limited[2]. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a putative experimental protocol for its synthesis, and discusses its analytical characterization.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier catalogs. It is noteworthy that a definitive melting point is not consistently reported.

PropertyValueReference(s)
Molecular Formula C₉H₁₀Cl₂O[3]
Molecular Weight 205.08 g/mol [3]
CAS Number 68575-35-9[1][3]
Appearance White to off-white solid[2]
Boiling Point 261.2 °C at 760 mmHg[3][4]
Density 1.273 g/cm³[3][4]
Flash Point 113 °C[3]
Refractive Index 1.55[4]
Solubility Insoluble in water; soluble in organic solvents.[2]
Storage Sealed in a dry place at room temperature.[2]

Experimental Protocols

Synthesis via Grignard Reaction (Hypothetical Protocol)

A common and effective method for the synthesis of tertiary alcohols is the reaction of a ketone with a Grignard reagent. In this case, this compound can be prepared by reacting 3',5'-dichloroacetophenone with methylmagnesium bromide.

Reaction Scheme:

Materials:

  • 3',5'-Dichloroacetophenone

  • Methylmagnesium bromide (typically 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a solution of 3',5'-dichloroacetophenone in anhydrous diethyl ether.

  • Grignard Addition: The flask is cooled in an ice bath (0 °C). The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Workup: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The crude solid is dissolved in a minimum amount of the hot solvent mixture, and then allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method for purifying tertiary alcohols.

Analytical Characterization

Comprehensive, publicly available spectral data for this compound is scarce. Researchers requiring definitive characterization would need to perform their own analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons on the 3,5-dichlorophenyl ring would likely appear as a multiplet or as two distinct signals in the aromatic region (typically δ 7.0-7.5 ppm). The two methyl groups are equivalent and would be expected to produce a singlet in the aliphatic region (typically δ 1.5-2.0 ppm). The hydroxyl proton will appear as a broad singlet, and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. One would expect to see signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the aromatic carbons. The carbons attached to the chlorine atoms would have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).

Biological Activity and Signaling Pathways

While some commercial suppliers mention potential applications as an antineoplastic, anti-inflammatory, and analgesic agent, there is a notable lack of detailed studies in the public domain that elucidate the specific biological mechanisms or signaling pathways through which this compound might exert these effects[2]. Further research is required to validate these claims and to understand the compound's pharmacological profile.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the proposed synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start 3',5'-Dichloroacetophenone Grignard Methylmagnesium Bromide Addition (Anhydrous Ether, 0°C to RT) Start->Grignard Quench Aqueous NH4Cl Quench Grignard->Quench Extraction Liquid-Liquid Extraction (Ether/Water) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure

Caption: Proposed workflow for the synthesis and purification of this compound.

Conclusion

This compound is a chemical compound with potential applications in various fields of chemical research. While its basic physical properties are documented by commercial suppliers, there is a significant gap in the publicly available scientific literature regarding its detailed synthesis, comprehensive spectral characterization, and biological mechanisms of action. The information and the hypothetical experimental protocol provided in this guide serve as a starting point for researchers interested in this molecule. Further empirical studies are necessary to fully elucidate its chemical and biological profile.

References

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-ol, a halogenated aromatic alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical identity, structural characteristics, physicochemical properties, and key applications, with a focus on providing actionable data and experimental insights for laboratory and development settings.

Chemical Identity and Structure

This compound is a tertiary alcohol characterized by a propan-2-ol backbone attached to a 3,5-dichlorinated phenyl ring.

Chemical Structure:

The structural formula of this compound is presented below, illustrating the connectivity of its constituent atoms.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
CAS Number 68575-35-9[1][2][3][4][5]
IUPAC Name This compound[3]
Molecular Formula C₉H₁₀Cl₂O[1]
Molecular Weight 205.08 g/mol [1]
Synonyms 3,5-Dichloro-α,α-dimethylbenzenemethanol[1][2]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in experimental designs.

Table 2: Physicochemical Data

PropertyValueReference
Boiling Point 261 °C at 760 mmHg[1][2]
Density 1.273 g/cm³[1][2]
Flash Point 113 °C[1][2]
Vapor Pressure 0.00595 mmHg at 25°C[1]
Refractive Index 1.55[1]
Storage Sealed in dry, Room Temperature[1][5]
Solubility Insoluble in water, soluble in organic solvents.[1]

Applications in Research and Development

This compound serves as a valuable intermediate and building block in several areas of chemical synthesis.

  • Pharmaceutical Intermediate: This compound is utilized as an intermediate in the synthesis of more complex pharmaceutical molecules.[1] Its dichlorinated phenyl and tertiary alcohol moieties provide a scaffold for further chemical modifications.

  • Chiral Auxiliary: It has been reported to be used as a chiral auxiliary in asymmetric synthesis.[1] Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction, which is a critical aspect of modern drug development.[6]

  • Herbicide Synthesis: The compound is a reagent in the preparation of cyclic amide herbicides, highlighting its utility in the agrochemical industry.[4]

  • Potential Therapeutic Agent: Preliminary information suggests potential as an antineoplastic agent in cancer treatment and as an anti-inflammatory and analgesic agent, though further research is required to substantiate these claims.[1]

Experimental Protocols

The synthesis of this compound is most effectively achieved via a Grignard reaction. This involves the preparation of a Grignard reagent from a dichlorinated benzene derivative, followed by its reaction with acetone.

Synthesis of 3,5-Dichlorophenylmagnesium Bromide (Grignard Reagent)

This protocol is adapted from established procedures for preparing aryl Grignard reagents.[1]

Materials:

  • Magnesium turnings

  • 1-Bromo-3,5-dichlorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • Flame-dry all glassware under a stream of nitrogen and allow to cool.

  • Add magnesium turnings to the flask.

  • Disperse the magnesium in a portion of anhydrous THF.

  • Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous THF and add this solution to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium suspension to initiate the reaction. If no reaction starts, add a small iodine crystal and gently warm the mixture.[1]

  • Once the reaction initiates (indicated by heat and disappearance of iodine color), add the remaining halide solution dropwise to maintain a gentle reflux.[1]

  • After the addition is complete, stir the mixture for an additional 2 hours. The resulting solution is the Grignard reagent.

Synthesis of this compound

Materials:

  • 3,5-Dichlorophenylmagnesium bromide solution in THF (from Protocol 4.1)

  • Anhydrous acetone

  • Anhydrous diethyl ether

  • Aqueous solution of hydrochloric acid (for workup)

Procedure:

  • Cool the prepared Grignard reagent solution in an ice bath.

  • Dissolve anhydrous acetone in anhydrous diethyl ether.

  • Slowly add the acetone solution to the stirred Grignard reagent. The reaction is exothermic.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup 1-Bromo-3,5-dichlorobenzene 1-Bromo-3,5-dichlorobenzene 3,5-Dichlorophenylmagnesium bromide 3,5-Dichlorophenylmagnesium bromide 1-Bromo-3,5-dichlorobenzene->3,5-Dichlorophenylmagnesium bromide + Mg, Anhydrous THF Alkoxide Intermediate Alkoxide Intermediate 3,5-Dichlorophenylmagnesium bromide->Alkoxide Intermediate + Acetone This compound This compound Alkoxide Intermediate->this compound + H₃O⁺ Acetone Acetone Acetone->Alkoxide Intermediate

Figure 2: General workflow for the synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information

PrecautionDetails
Personal Protective Equipment Wear chemical-impermeable gloves, safety goggles, and a lab coat.[7]
Ventilation Handle in a well-ventilated place, such as a fume hood, to avoid breathing mist, gas, or vapors.[7]
Fire Safety Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[7]
First Aid (Inhalation) Move the victim to fresh air. If breathing is difficult, give oxygen.[7]
First Aid (Skin Contact) Take off contaminated clothing and wash off with soap and plenty of water.[7]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes and consult a doctor.[7]
Disposal Dispose of by removal to a licensed chemical destruction plant or by controlled incineration. Do not discharge to sewer systems.[7]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling the compound.

References

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol, a valuable intermediate in the development of various pharmaceuticals and agrochemicals.[1] The primary synthesis route detailed herein is the Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds. This document offers detailed experimental protocols, quantitative data, and visual aids to facilitate a thorough understanding of the synthesis pathway.

Synthesis Pathway: The Grignard Reaction

The most direct and efficient method for the synthesis of this compound is the nucleophilic addition of a Grignard reagent to a ketone. Specifically, this involves the reaction of 3,5-dichlorophenylmagnesium bromide with acetone. The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with the ketone, followed by an acidic workup.

Stage 1: Formation of 3,5-Dichlorophenylmagnesium Bromide

The Grignard reagent, 3,5-dichlorophenylmagnesium bromide, is prepared by reacting 1-bromo-3,5-dichlorobenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[2] The magnesium inserts into the carbon-bromine bond, forming the organomagnesium halide.

Stage 2: Reaction with Acetone and Workup

The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate with a dilute acid protonates the alkoxide to yield the final product, the tertiary alcohol this compound.

A visual representation of this two-stage synthesis pathway is provided below.

Synthesis_Pathway cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Reaction and Workup 1_bromo_3_5_dichlorobenzene 1-Bromo-3,5-dichlorobenzene Grignard_Reagent 3,5-Dichlorophenyl- magnesium bromide 1_bromo_3_5_dichlorobenzene->Grignard_Reagent + Mg / THF Mg Mg THF Anhydrous THF Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Acetone Acetone Acetone->Intermediate + Final_Product This compound Intermediate->Final_Product H₃O⁺ Workup Acidic Workup (e.g., aq. HCl)

Figure 1. Synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for Grignard reagent formation and subsequent reaction with ketones.[2][3] All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

Preparation of 3,5-Dichlorophenylmagnesium Bromide
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere. All glassware must be flame-dried or oven-dried prior to use.[2]

  • Reagents: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.[2]

  • Initiation: A small portion of the 1-bromo-3,5-dichlorobenzene solution is added to the magnesium turnings. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine. Successful initiation is indicated by heat evolution and the disappearance of the iodine color.[2]

  • Addition and Reflux: Once the reaction has initiated, the remaining 1-bromo-3,5-dichlorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at a controlled temperature (e.g., 30°C) for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is 3,5-dichlorophenylmagnesium bromide.[2]

Synthesis of this compound
  • Reaction with Acetone: The solution of 3,5-dichlorophenylmagnesium bromide is cooled in an ice bath. A solution of anhydrous acetone (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling in an ice bath.[3]

  • Extraction: The aqueous layer is extracted several times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[3]

  • Purification: The solvent is removed from the organic phase by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.[3]

Below is a workflow diagram illustrating the key experimental steps.

Experimental_Workflow Start Start Setup Assemble and Dry Apparatus under Inert Gas Start->Setup Add_Mg Add Mg Turnings Setup->Add_Mg Prepare_ArBr Prepare Solution of 1-bromo-3,5-dichlorobenzene in Anhydrous THF Add_Mg->Prepare_ArBr Initiate_Reaction Initiate Grignard Reaction Prepare_ArBr->Initiate_Reaction Add_ArBr_Slowly Dropwise Addition of Aryl Bromide Solution Initiate_Reaction->Add_ArBr_Slowly Reflux Stir and Maintain Gentle Reflux (2h) Add_ArBr_Slowly->Reflux Cool Cool Grignard Reagent (Ice Bath) Reflux->Cool Prepare_Acetone Prepare Solution of Acetone in Anhydrous THF Cool->Prepare_Acetone Add_Acetone Dropwise Addition of Acetone Solution Prepare_Acetone->Add_Acetone Stir Stir at Room Temperature (1-2h) Add_Acetone->Stir Quench Quench with Saturated Aqueous NH₄Cl or Dilute HCl Stir->Quench Extract Extract with Et₂O or EtOAc Quench->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Evaporate Solvent Removal (Rotary Evaporation) Dry->Evaporate Purify Purify by Recrystallization or Column Chromatography Evaporate->Purify End End Product Purify->End

Figure 2. Experimental workflow for the synthesis.

Quantitative Data

This section summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1-Bromo-3,5-dichlorobenzeneC₆H₃BrCl₂225.90232N/A
This compoundC₉H₁₀Cl₂O205.08261.2 (at 760 mmHg)[4]1.273[4]

Note: While a specific yield for this reaction is not widely reported, similar Grignard preparations typically yield between 70-90%.[2]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the carbons of the dichlorophenyl ring. Due to the symmetry of the phenyl ring, fewer than six aromatic signals are expected.

  • IR Spectroscopy: The infrared spectrum will characteristically show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations from the methyl and aromatic groups will appear around 2850-3100 cm⁻¹, and C-Cl stretching bands will be observed in the fingerprint region.

This technical guide provides a foundational understanding of the synthesis of this compound. For researchers undertaking this synthesis, careful attention to anhydrous conditions is paramount for achieving a good yield. The provided protocols and data serve as a valuable resource for the successful preparation and characterization of this important chemical intermediate.

References

In-Depth Technical Guide: Physical and Chemical Characteristics of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-(3,5-Dichlorophenyl)propan-2-ol. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a tertiary alcohol characterized by a propan-2-ol backbone substituted with a 3,5-dichlorophenyl group.

Molecular Structure:

Caption: Molecular structure of this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 67853-33-4N/A
Molecular Formula C₉H₁₀Cl₂O[1]
Molecular Weight 205.08 g/mol [1]
Appearance White to off-white solidN/A
Boiling Point 261.2 °C at 760 mmHg[1]
Flash Point 113 °C[1]
Density 1.273 g/cm³[1]
Melting Point Not availableN/A
Solubility Insoluble in water; soluble in organic solventsN/A

Chemical Properties and Reactivity

As a tertiary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the dichlorophenyl ring influences its electronic properties and reactivity. It is used as a reagent in the preparation of cyclic amide herbicides.[2]

Experimental Protocols

Synthesis via Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. This would involve the reaction of a Grignard reagent with a suitable ketone. For this compound, the logical precursors would be 3',5'-dichloroacetophenone and a methyl Grignard reagent (e.g., methylmagnesium bromide).

Synthesis_Workflow start Starting Materials: - 3',5'-Dichloroacetophenone - Methylmagnesium Bromide reaction Grignard Reaction (Anhydrous Ether or THF) start->reaction workup Aqueous Work-up (e.g., aq. NH4Cl or dilute acid) reaction->workup extraction Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying of Organic Layer (e.g., with Na2SO4 or MgSO4) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product This compound purification->product

References

Spectroscopic Profile of 2-(3,5-Dichlorophenyl)propan-2-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 2-(3,5-dichlorophenyl)propan-2-ol, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its structural and spectroscopic characteristics.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 68575-35-9 Molecular Formula: C₉H₁₀Cl₂O Molecular Weight: 205.08 g/mol

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this guide presents a predicted spectroscopic profile based on established principles of NMR, IR, and MS, and by analogy to structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d2HH-2', H-6'
~7.28t1HH-4'
~2.20s1H-OH
~1.60s6H2 x -CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150C-1'
~135C-3', C-5'
~128C-4'
~125C-2', C-6'
~72C-2
~322 x -CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
~1600, ~1475Medium-WeakC=C stretch (aromatic ring)
~1150StrongC-O stretch (tertiary alcohol)
850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
204/206/208Low[M]⁺ (Molecular ion with isotopic pattern for 2 Cl)
189/191/193High[M - CH₃]⁺
171/173Medium[M - CH₃ - H₂O]⁺
147/149Medium[C₆H₃Cl₂C(O)]⁺
145Medium[C₆H₃Cl₂]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature.

IR Spectroscopy

A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or by gas chromatography. The ionization energy is typically set to 70 eV.

Visualization of Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_compound Compound cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR IR_Spectrum IR Spectrum IR->IR_Spectrum MS_Spectrum Mass Spectrum MS->MS_Spectrum Structure Chemical Structure H_NMR->Structure C_NMR->Structure IR_Spectrum->Structure MS_Spectrum->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.

The Metabolism of Iprodione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Biotransformation of the Fungicide Iprodione and an Examination of its Metabolites

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development and environmental science. It provides a comprehensive overview of the metabolic pathways of the dicarboximide fungicide iprodione. While the focus of this document is on the scientifically established metabolites of iprodione, it also addresses the inquiry into 2-(3,5-Dichlorophenyl)propan-2-ol, a compound for which no evidence of formation from iprodione has been found in the reviewed scientific literature.

Introduction

Iprodione, chemically known as 3-(3,5-dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide, is a contact fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1][2] Its environmental fate and metabolic pathways are of significant interest due to the potential toxicity of its degradation products. This guide synthesizes current knowledge on the biotransformation of iprodione in various biological systems, including soil microorganisms, plants, and mammals.

Established Metabolic Pathways of Iprodione

The metabolism of iprodione primarily proceeds through hydrolysis and degradation, leading to the formation of several key metabolites. The ultimate major metabolite in many systems is 3,5-dichloroaniline (3,5-DCA).[1][3][4] The metabolic cascade involves several intermediate compounds.

Microbial degradation is a key process in the dissipation of iprodione in soil.[5][6] Soil bacteria, such as Arthrobacter and Achromobacter species, have been shown to degrade iprodione into 3,5-DCA.[5][6] The degradation pathway in these microorganisms involves the formation of intermediates such as 3,5-dichlorophenyl-carboxamide (Metabolite I) and (3,5-dichlorophenylurea)-acetate (Metabolite II).[5][6][7]

In plants, iprodione is also rapidly broken down, with 3,5-dichloroaniline being the main metabolite identified.[1][8]

In mammals, iprodione is metabolized and its metabolites are excreted in urine. The common moiety, 3,5-dichloroaniline (3,5-DCA), is used as a biomarker for exposure to iprodione.[9][10]

The U.S. Environmental Protection Agency (EPA) has established tolerances for the combined residues of iprodione, its isomer RP30228 (3-(1-methylethyl)-N-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide), and its metabolite RP32490 (3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide) in various plant commodities.[11] For livestock, the tolerances also include the metabolite [N-(3,5-dichloro-4-hydroxyphenyl)-ureido-carboxamide] (RP36114).[11]

A diagram illustrating the primary metabolic pathway of iprodione is presented below.

Iprodione_Metabolism Iprodione Iprodione RP30228 RP30228 (Isomer) Iprodione->RP30228 Isomerization Metabolite_I Metabolite I (3,5-dichlorophenyl-carboxamide) Iprodione->Metabolite_I Hydrolysis RP32490 RP32490 (3-(3,5-dichlorophenyl)-2,4-dioxo- 1-imidazolidine-carboxamide) Iprodione->RP32490 Metabolism Metabolite_II Metabolite II ((3,5-dichlorophenylurea) acetic acid) Metabolite_I->Metabolite_II Ring Cleavage DCA 3,5-Dichloroaniline (3,5-DCA) Metabolite_I->DCA Degradation Metabolite_II->DCA Degradation RP32490->DCA Degradation

Established metabolic pathway of iprodione.

The Question of this compound as a Metabolite

A thorough review of the scientific literature did not yield any evidence to support the formation of this compound as a metabolite of iprodione. The established metabolic pathways consistently show degradation of the imidazolidine ring and the carboxamide group, rather than modification of the dichlorophenyl ring in a manner that would produce this specific alcohol. Therefore, this compound is not considered a known metabolite of iprodione based on current scientific understanding.

Quantitative Data on Iprodione and its Metabolites

The following table summarizes quantitative data related to the degradation and analysis of iprodione and its primary metabolite, 3,5-DCA.

CompoundMatrixParameterValueReference
IprodioneSoilHalf-life (DT50)< 7 to > 60 days[1]
IprodioneSoil (in presence of Arthrobacter sp. C1)Half-life (DT50)2.3 hours[5]
3,5-DCAHuman UrineLimit of Detection (LOD)0.1 ng/mL[8][9]
3,5-DCAHuman UrineLinearity Range0.1 - 200 ng/mL[8][9]
3,5-DCA from IprodioneHuman UrineRecovery of Oral Dose78 - 107%[8][9]
3,5-DCAChivesLimit of Detection (LOD)1.0 µg/kg[12]
3,5-DCAChivesLimit of Quantification (LOQ)3.0 µg/kg[12]
IprodioneLiquid MediumLimit of Detection (LOD)0.089 mg/L[13]
IprodioneLiquid MediumLimit of Quantification (LOQ)0.238 mg/L[13]
3,5-DCALiquid MediumLimit of Detection (LOD)0.076 mg/L[13]
3,5-DCALiquid MediumLimit of Quantification (LOQ)0.236 mg/L[13]

Experimental Protocols

Detailed methodologies for the analysis of iprodione and its metabolites are crucial for accurate research. Below are summaries of key experimental protocols cited in the literature.

Analysis of 3,5-DCA in Human Urine

A method for the analysis of 3,5-DCA as a biomarker of iprodione exposure in human urine has been developed using liquid chromatography/triple quadrupole mass spectrometry (LC/MS/MS).[8][9][10]

  • Sample Preparation: Urine samples are subjected to basic hydrolysis to convert iprodione, its metabolites, and their conjugates to 3,5-DCA.[8][9][10]

  • Extraction: The resulting 3,5-DCA is extracted from the hydrolyzed urine using toluene.[8][9][10]

  • Derivatization: The extracted 3,5-DCA is derivatized with pentafluoropropionic anhydride (PFPA).[8][9][10]

  • Analysis: The derivatized analyte is analyzed by LC/MS/MS in the negative ion mode using selected reaction monitoring (SRM).[8][9][10]

  • Quantification: Quantification is performed using a ¹³C₆-labeled 3,4-DCA as an internal standard.[8][9][10]

Analysis of Iprodione and its Metabolites in Water

An analytical method for the determination of iprodione and its metabolites RP30228 and RP32596 in groundwater has been established.[14]

  • Extraction: Residues are extracted from water using a RP-102 resin solid-phase extraction (SPE) cartridge.[14]

  • Elution: The trapped analytes are eluted from the SPE cartridge with acetonitrile.[14]

  • Analysis: The analysis is performed by LC-MS-MS on a C8 column.[14]

  • Quantification: Results are quantified by comparing the peak areas of the samples with those of known standards.[14]

Microbial Degradation Studies of Iprodione

Studies investigating the microbial degradation of iprodione often involve incubating bacterial strains with the fungicide in a suitable medium.[15]

  • Inoculum Preparation: Bacterial colonies are harvested and transferred to a mineral medium.[15]

  • Incubation: The bacterial culture is incubated with iprodione in a mineral medium at a controlled temperature and agitation.[15]

  • Sampling and Analysis: Samples are taken at regular intervals, mixed with acetonitrile, and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of iprodione and its metabolites.[15]

Experimental_Workflow cluster_urine Urine Analysis cluster_water Water Analysis cluster_microbial Microbial Degradation Urine_Sample Urine Sample Hydrolysis Basic Hydrolysis Urine_Sample->Hydrolysis Extraction Toluene Extraction Hydrolysis->Extraction Derivatization PFPA Derivatization Extraction->Derivatization LCMSMS LC/MS/MS Analysis Derivatization->LCMSMS Water_Sample Water Sample SPE Solid-Phase Extraction (RP-102 resin) Water_Sample->SPE Elution Acetonitrile Elution SPE->Elution LCMSMS_Water LC-MS-MS Analysis Elution->LCMSMS_Water Bacterial_Culture Bacterial Culture Incubation Incubation with Iprodione Bacterial_Culture->Incubation Sampling Sampling Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC

General experimental workflows for iprodione analysis.

Conclusion

The biotransformation of iprodione is a well-documented process that primarily leads to the formation of 3,5-dichloroaniline through a series of intermediate metabolites. This technical guide has outlined the key metabolic pathways in soil, plants, and mammals, and has provided a summary of quantitative data and experimental protocols for the analysis of iprodione and its known degradation products.

It is important to note that a comprehensive search of the available scientific literature did not reveal any evidence for the formation of this compound as a metabolite of iprodione. Researchers and scientists are encouraged to focus on the established metabolic pathways and the known toxicologically relevant metabolite, 3,5-dichloroaniline, in their future studies.

References

Toxicological Profile of 2-(3,5-Dichlorophenyl)propan-2-ol: Data Scarcity and a Surrogate Analysis of 1,3-Dichloro-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches have revealed a significant lack of available toxicological data for the specific compound 2-(3,5-Dichlorophenyl)propan-2-ol. Therefore, this document provides a comprehensive toxicological profile for the structurally related compound, 1,3-Dichloro-2-propanol (1,3-DCP) , as a surrogate. The information presented herein should be interpreted with caution and is not a direct representation of the toxicological properties of this compound.

Introduction to 1,3-Dichloro-2-propanol (Surrogate Compound)

1,3-Dichloro-2-propanol (CAS No. 96-23-1) is a chlorinated organic compound that is primarily used as an intermediate in the production of epichlorohydrin, glycerol, and other industrial chemicals.[1] It can also be formed as a contaminant in certain foods, particularly those containing acid-hydrolyzed vegetable protein.[2] Due to its potential for human exposure, the toxicological profile of 1,3-DCP has been investigated in various studies. This guide summarizes the key findings from these studies, providing an in-depth overview for researchers, scientists, and drug development professionals.

Quantitative Toxicological Data for 1,3-Dichloro-2-propanol

The following tables summarize the key quantitative toxicological data for 1,3-Dichloro-2-propanol.

Table 1: Acute Toxicity of 1,3-Dichloro-2-propanol
Test SpeciesRoute of ExposureValue (LD50/LC50)Reference
RatOral110 - 400 mg/kg bw
RatOral120 mg/kg bw[3]
RatOral81 mg/kg bw[4]
RabbitDermal800 mg/kg bw[3]
RabbitDermal590 mg/kg bw[4]
RatInhalation (4 h)0.66 mg/L (125 ppm)[3]
Table 2: Genotoxicity of 1,3-Dichloro-2-propanol
AssayTest SystemMetabolic Activation (S9)ResultReference
Ames TestSalmonella typhimurium TA100, TA1535With and WithoutPositive[5]
SOS ChromotestEscherichia coliNot specifiedPositive[1]
In vivo Micronucleus AssayRat bone marrowN/ANegative[2]
Unscheduled DNA Synthesis (UDS)Rat liverN/ANegative[2]
Somatic Mutation Assay (wing-spot test)Drosophila melanogasterN/ANegative
Table 3: Carcinogenicity of 1,3-Dichloro-2-propanol in a 2-Year Drinking Water Study in Wistar Rats
SexOrganNeoplasmDose at which effects were observed (mg/kg bw/day)Reference
MaleLiverHepatocellular adenoma and carcinoma≥ 6
FemaleLiverHepatocellular adenoma and carcinoma30
MaleTongueSquamous cell papilloma and carcinoma≥ 6
FemaleTongueSquamous cell papilloma and carcinoma30
MaleThyroidFollicular adenoma and carcinoma≥ 6
FemaleThyroidFollicular adenoma and carcinoma30
MaleKidneyRenal tubular adenoma and carcinoma≥ 6
Table 4: Reproductive and Developmental Toxicity of 1,3-Dichloro-2-propanol
Study TypeSpeciesDosingKey FindingsNOAEL (mg/kg/day)Reference
Developmental ToxicitySprague-Dawley RatGavage, Gestation Days 6-19Maternal toxicity at 90 mg/kg/day (decreased body weight gain, decreased food intake). Developmental toxicity at 90 mg/kg/day (decreased fetal body weight, increased skeletal variations). No teratogenicity observed.Dam: 10, Fetus: 30[6][7]
Male Reproductive ToxicityWistar RatIntraperitoneal injectionReduced sperm counts six weeks post-exposure at 44 mg/kg bw.Not established

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD TG 425)
  • Test Species: Young adult, healthy, non-pregnant female rats are typically used.

  • Housing: Animals are housed individually.

  • Fasting: Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.

  • Dosing: The test substance is administered orally by gavage. The initial dose is selected based on available information, often starting at 175 mg/kg.

  • Procedure: A single animal is dosed. If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2). If the animal dies, the next animal is dosed at a lower increment. This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome occur).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254).

  • Procedure: The test substance, bacterial tester strain, and (if applicable) S9 mix are combined and pre-incubated. This mixture is then plated on a minimal agar medium lacking the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Data Collection: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Evaluation Criteria: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
  • Test Species: Typically, young adult rodents (mice or rats) are used.

  • Dosing: The test substance is administered once or twice, usually by a route relevant to human exposure (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.

  • Sample Collection: Bone marrow is collected at appropriate intervals after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed, and smears are prepared on glass slides. The slides are stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Two-Year Carcinogenicity Bioassay in Rodents
  • Test Species: Two rodent species, typically rats and mice, are used.

  • Group Size: Groups of at least 50 animals of each sex are used for each dose level and the control group.

  • Dosing: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 104 weeks for rats). At least three dose levels plus a control are used. The highest dose should induce some toxicity but not significantly shorten the lifespan from effects other than tumors.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

  • Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Visualizations

Experimental Workflow for a 2-Year Carcinogenicity Bioassay

G cluster_0 Pre-study Phase cluster_1 In-life Phase (104 weeks) cluster_2 Post-life Phase cluster_3 Data Analysis & Reporting DoseRangeFinding Dose Range-Finding Studies ProtocolDesign Protocol Design & Approval DoseRangeFinding->ProtocolDesign Dosing Daily Dosing (e.g., in drinking water) ProtocolDesign->Dosing Observations Daily Clinical Observations Dosing->Observations Measurements Regular Body Weight & Food/Water Consumption Dosing->Measurements Necropsy Gross Necropsy Measurements->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology StatisticalAnalysis Statistical Analysis of Tumor Incidence Histopathology->StatisticalAnalysis FinalReport Final Study Report StatisticalAnalysis->FinalReport

Caption: Workflow of a 2-year rodent carcinogenicity bioassay.

Logical Relationship of Genotoxicity Testing

G Ames Bacterial Reverse Mutation (Ames Test) Micronucleus Micronucleus Test Ames->Micronucleus Follow-up if positive MLA Mouse Lymphoma Assay MLA->Micronucleus Follow-up if positive ChromAb Chromosomal Aberration ChromAb->Micronucleus Follow-up if positive Comet Comet Assay Transgenic Transgenic Rodent Mutation

Caption: Tiered approach to genotoxicity testing.

References

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-ol, including its chemical properties, synthesis, and potential biological activities. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a tertiary alcohol with the chemical formula C₉H₁₀Cl₂O. Its structure consists of a propan-2-ol backbone substituted with a 3,5-dichlorophenyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 68575-35-9[1][2][3]
Molecular Formula C₉H₁₀Cl₂O[1][3]
Molecular Weight 205.08 g/mol [1][3]
Boiling Point 261.2 °C at 760 mmHg[1]
Flash Point 113 °C[1]
Density 1.273 g/cm³[1]
IUPAC Name This compound[3]

Synthesis

The primary synthetic route to this compound is through a Grignard reaction. This involves the preparation of a Grignard reagent, 3,5-dichlorophenylmagnesium bromide, followed by its reaction with a ketone, typically acetone.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is divided into two main stages: the formation of the Grignard reagent and the subsequent reaction with acetone.

Part A: Preparation of 3,5-Dichlorophenylmagnesium Bromide

This procedure is adapted from established methods for preparing aryl Grignard reagents.[4]

  • Materials:

    • Magnesium turnings

    • 1-Bromo-3,5-dichlorobenzene

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as an activator)

  • Procedure:

    • All glassware (a three-necked round-bottom flask, condenser, dropping funnel) must be thoroughly flame-dried under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.[4]

    • Place magnesium turnings in the reaction flask.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-3,5-dichlorobenzene in anhydrous THF.

    • Add a small amount of the 1-bromo-3,5-dichlorobenzene solution to the magnesium suspension.

    • To initiate the reaction, a small crystal of iodine can be added.[4] Gentle warming may also be necessary. The initiation of the reaction is indicated by the disappearance of the iodine color and the evolution of heat.[4]

    • Once the reaction has started, add the remaining 1-bromo-3,5-dichlorobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution of 3,5-dichlorophenylmagnesium bromide will typically appear greyish.[4]

Part B: Reaction with Acetone and Work-up

  • Cool the freshly prepared 3,5-dichlorophenylmagnesium bromide solution in an ice bath.

  • Slowly add a stoichiometric amount of anhydrous acetone dissolved in anhydrous THF to the Grignard reagent with continuous stirring. This reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Reaction and Work-up Mg_turnings Magnesium Turnings Grignard_Formation Reaction Initiation (Iodine, Heat) Mg_turnings->Grignard_Formation 1_Bromo_3_5_dichlorobenzene 1-Bromo-3,5-dichlorobenzene 1_Bromo_3_5_dichlorobenzene->Grignard_Formation Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Formation Grignard_Reagent 3,5-Dichlorophenyl- magnesium Bromide Grignard_Formation->Grignard_Reagent Grignard_Addition Nucleophilic Addition Grignard_Reagent->Grignard_Addition Acetone Acetone Acetone->Grignard_Addition Anhydrous_THF_2 Anhydrous THF Anhydrous_THF_2->Grignard_Addition Quenching Quench with aq. NH4Cl Grignard_Addition->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Drying and Solvent Removal Extraction->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Features of this compound

SpectroscopyPredicted Features
¹H NMR - Aromatic protons: Signals in the range of 7.0-7.5 ppm. The proton at the 4-position of the phenyl ring would likely appear as a triplet, and the protons at the 2 and 6-positions would appear as a doublet. - Methyl protons: A singlet at approximately 1.5-1.7 ppm, integrating to 6 protons. - Hydroxyl proton: A broad singlet with a variable chemical shift, typically between 1.5 and 4.0 ppm, depending on the solvent and concentration.
¹³C NMR - Quaternary carbon (C-O): A signal in the range of 70-80 ppm. - Methyl carbons: A signal around 30-35 ppm. - Aromatic carbons: Multiple signals in the range of 120-150 ppm. The carbons attached to chlorine would be expected to have a higher chemical shift.
Infrared (IR) - O-H stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. - C-H stretch (sp³): Absorptions just below 3000 cm⁻¹ from the methyl groups. - C-H stretch (sp²): Absorptions just above 3000 cm⁻¹ from the aromatic ring. - C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O stretch: An absorption in the 1100-1200 cm⁻¹ range. - C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. - Molecular ion peak (M⁺): Expected at m/z 204 (for ³⁵Cl isotopes), with a characteristic isotopic pattern due to the two chlorine atoms (M+2 and M+4 peaks). - Major fragmentation: Loss of a methyl group ([M-15]⁺) and loss of water ([M-18]⁺).

Potential Biological Activities

While specific biological data for this compound are not extensively documented in scientific literature, its structural motifs suggest several areas of potential biological activity. It is noted for its use as a reagent in the preparation of cyclic amide herbicides.[2] Some commercial suppliers also suggest potential as an antineoplastic, anti-inflammatory, and analgesic agent, though these claims lack published, peer-reviewed evidence.

Herbicidal Activity

The use of this compound as a reagent in the synthesis of cyclic amide herbicides has been mentioned.[2] This suggests that derivatives of this compound may possess herbicidal properties. The mode of action for such herbicides would depend on the final structure of the cyclic amide.

Potential Anticancer Activity (Hypothetical)

Many small molecules containing dichlorophenyl groups have been investigated for their anticancer properties. The mechanism of action for such compounds can vary widely, but often involves the inhibition of protein kinases or other enzymes involved in cell signaling pathways that are dysregulated in cancer.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell Proliferation and Survival Gene_Expression->Cell_Proliferation DCPPOH 2-(3,5-Dichlorophenyl) propan-2-ol (Hypothetical Target) DCPPOH->Signaling_Cascade Inhibits (Hypothetical)

Hypothetical anticancer signaling pathway inhibition.

Disclaimer: The above diagram illustrates a generalized signaling pathway that could be a target for anticancer drugs. There is currently no published evidence to suggest that this compound specifically inhibits this or any other pathway.

Potential Anti-inflammatory and Analgesic Activity (Hypothetical)

The structural features of this compound bear some resemblance to certain classes of non-steroidal anti-inflammatory drugs (NSAIDs). A possible, though unproven, mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Safety and Handling

Conclusion

This compound is a readily synthesizable tertiary alcohol with potential applications in agrochemicals and possibly as a scaffold for the development of new therapeutic agents. While its synthesis via the Grignard reaction is straightforward, there is a notable lack of published data on its specific biological activities and detailed spectroscopic characterization. Further research is warranted to explore its potential as an antineoplastic, anti-inflammatory, or analgesic compound and to fully elucidate its pharmacological and toxicological profiles.

References

An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-ol, a halogenated aromatic alcohol. Due to a lack of specific historical records detailing its initial discovery, this document focuses on its chemical properties, a probable synthetic route, and its potential applications based on structurally related compounds. This guide includes detailed experimental protocols, quantitative data, and a hypothesized mechanism of action in a key biological context.

Introduction and Inferred History

While the specific discovery of this compound is not well-documented in scientific literature, its emergence can be contextualized within the broader exploration of chlorinated phenyl compounds in agrochemical and pharmaceutical research. The dichlorophenyl moiety is a common feature in many bioactive molecules, particularly fungicides and herbicides. It is plausible that this compound was first synthesized as an intermediate in the development of more complex molecules, such as cyclic amide herbicides[1]. Its structural similarity to known fungicides also suggests it may have been investigated for its own intrinsic biological activity.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
CAS Number 68575-35-9[1]
Molecular Formula C₉H₁₀Cl₂O[2]
Molecular Weight 205.08 g/mol [2]
Boiling Point 261.2 °C at 760 mmHg[3]
Density 1.273 g/cm³[3]
Refractive Index 1.55[2]
Flash Point 113 °C[3]

Experimental Protocols

The most probable and widely applicable method for the synthesis of this compound is the Grignard reaction, a robust method for forming carbon-carbon bonds.[4][5] This involves the reaction of a Grignard reagent, in this case, methylmagnesium bromide, with a suitable ketone, 3',5'-dichloroacetophenone.

Synthesis of this compound via Grignard Reaction

Materials:

  • 3',5'-Dichloroacetophenone

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of methyl iodide in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the methyl iodide solution dropwise to the magnesium suspension with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium iodide).

  • Reaction with Ketone:

    • Dissolve 3',5'-dichloroacetophenone in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the ketone solution to the cooled Grignard reagent via the dropping funnel with continuous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or THF.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or distillation under reduced pressure.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on the solvent and concentration), and signals corresponding to the aromatic protons on the dichlorophenyl ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

Proposed Biological Activity and Mechanism of Action

While specific studies on the biological activity of this compound are limited, its structural features suggest a potential role as a fungicide. Many existing antifungal agents, particularly azoles, function by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8]

Hypothesized Mechanism: Inhibition of Ergosterol Biosynthesis

It is hypothesized that this compound may act as an inhibitor of a key enzyme in the ergosterol biosynthesis pathway, such as sterol 14α-demethylase (CYP51) .[9][10][11] This enzyme is a cytochrome P450 that catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's integrity and function, leading to the cessation of fungal growth.[11][12]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Work-up and Purification Grignard Reagent Preparation Grignard Reagent Preparation Reaction with Ketone Reaction with Ketone Grignard Reagent Preparation->Reaction with Ketone Methylmagnesium Iodide Reaction Quenching Reaction Quenching Reaction with Ketone->Reaction Quenching Crude Product Extraction Extraction Reaction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Final Purification Final Purification Concentration->Final Purification Characterization Characterization Final Purification->Characterization Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Hypothesized Signaling Pathway: Inhibition of Ergosterol Biosynthesis

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA ... ... Acetyl-CoA->... Multiple Steps Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 ...->Lanosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Compound This compound Compound->CYP51 Inhibition Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

References

An In-depth Technical Guide to the Solubility of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,5-Dichlorophenyl)propan-2-ol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for determining its solubility in various solvents. This includes a summary of its known qualitative solubility, a detailed experimental protocol for quantitative solubility determination, and the necessary analytical procedures for accurate measurement.

Introduction to this compound

This compound is an organic compound with the molecular formula C₉H₁₀Cl₂O.[1] Understanding its solubility is crucial for a variety of applications, including chemical synthesis, formulation development, and biological assays. Solubility dictates the choice of solvents for reactions, purification methods such as crystallization, and the bioavailability of the compound in physiological systems.

Qualitative Solubility Profile

Based on available information and the general principles of solubility for organic compounds, a qualitative assessment of the solubility of this compound can be made. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds are more soluble in non-polar solvents.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Polar Protic
WaterInsoluble/Slightly SolubleThe presence of the dichlorophenyl group, a bulky and non-polar moiety, is expected to significantly limit its solubility in water despite the presence of a polar hydroxyl group.
Alcohols (e.g., Methanol, Ethanol)SolubleThe hydroxyl group of the compound can form hydrogen bonds with the alcohol solvents, and the overall polarity is compatible.
Polar Aprotic
Acetone, AcetonitrileSolubleThese solvents can engage in dipole-dipole interactions with the polar functional groups of the compound.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)SolubleThese are strong polar aprotic solvents capable of dissolving a wide range of organic compounds.
Non-Polar
Hexane, TolueneSoluble/Slightly SolubleThe non-polar dichlorophenyl ring will have favorable interactions with non-polar solvents.
Diethyl Ether, DichloromethaneSolubleThese solvents have intermediate polarity and are generally good solvents for a wide range of organic compounds.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Glass vials or flasks with tight-fitting caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is generally recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration is no longer changing.[3][5]

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method (see Section 4).

Analytical Methodologies for Concentration Determination

The concentration of the dissolved this compound in the filtrate can be determined using various analytical techniques. The choice of method will depend on the properties of the compound and the desired sensitivity and accuracy.

4.1. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a common and straightforward method for quantifying compounds that possess a chromophore.[6][7]

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear in the desired concentration range, following the Beer-Lambert law.[7]

  • Sample Analysis: Measure the absorbance of the filtered sample from the solubility experiment at the same λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample.

4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture.[8][9]

Procedure:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18 for reverse-phase), mobile phase, flow rate, and detector (e.g., UV detector set at the λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a compatible solvent. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a calibration curve.[10][11]

  • Sample Analysis: Inject the same fixed volume of the filtered sample from the solubility experiment into the HPLC system.

  • Concentration Calculation: Determine the peak area for this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the compound in the sample.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the logical relationships in solubility testing.

experimental_workflow start Start: Prepare Materials add_excess Add Excess this compound to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_solvent->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Supernatant (0.22 µm filter) sample->filter analyze Analyze Filtrate Concentration (UV-Vis or HPLC) filter->analyze end End: Determine Solubility analyze->end solubility_logic compound This compound solubility_test Solubility Test in a Given Solvent compound->solubility_test soluble Soluble solubility_test->soluble Yes insoluble Insoluble solubility_test->insoluble No quantify Quantify Concentration soluble->quantify report Report Solubility (e.g., mg/mL) quantify->report

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 2-(3,5-Dichlorophenyl)propan-2-ol. Due to a lack of specific experimental data in the public domain for this particular compound, this guide synthesizes information on its known physical properties, outlines standardized experimental protocols for its thermal analysis, and presents a theoretical framework for its potential degradation pathways based on the behavior of structurally similar molecules.

Core Compound Properties

PropertyValue
Molecular FormulaC₉H₁₀Cl₂O
Molecular Weight205.08 g/mol
Boiling Point261.2 °C at 760 mmHg
Flash Point113 °C

Table 1: Physical Properties of this compound

Experimental Protocols for Thermal Analysis

To determine the thermal stability and degradation profile of this compound, standardized methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized protocols that can be adapted for the specific analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications. A standard material with a known decomposition profile, such as calcium oxalate, is typically used.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss.

    • Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the TGA and DTG curves, respectively.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic events associated with degradation.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as the reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tm) as the onset or peak of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

    • Identify any exothermic peaks at higher temperatures that may indicate decomposition.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal stability and degradation analysis of a compound like this compound.

Thermal_Analysis_Workflow cluster_0 Initial Characterization cluster_1 Thermal Stability Assessment cluster_2 Degradation Pathway & Product Identification cluster_3 Data Analysis & Reporting A Compound Synthesis & Purification B Structural & Purity Analysis (NMR, MS, HPLC) A->B C Thermogravimetric Analysis (TGA) (Determine T_onset, T_peak) B->C D Differential Scanning Calorimetry (DSC) (Determine T_m, ΔH_f, Decomposition Exotherms) B->D E Isothermal Stress Studies (Heating below T_onset) C->E F Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) C->F G Degradant Identification (LC-MS, GC-MS) E->G F->G I Propose Degradation Mechanism G->I H Kinetic Analysis of Decomposition (Model Fitting) H->I J Comprehensive Technical Report I->J

Caption: Logical workflow for thermal stability and degradation analysis.

Potential Thermal Degradation Pathways

In the absence of specific experimental data for this compound, its thermal degradation pathways can be postulated based on the known chemistry of tertiary benzylic alcohols and chlorinated aromatic compounds.

The primary degradation is likely to be initiated by the elimination of a water molecule from the tertiary alcohol, a common reaction for such compounds at elevated temperatures. This dehydration reaction would proceed via a carbocation intermediate, stabilized by the phenyl ring, to form 2-(3,5-dichlorophenyl)propene.

A secondary degradation pathway could involve the homolytic cleavage of the carbon-carbon bond between the aromatic ring and the propan-2-ol substituent, or the cleavage of the carbon-hydroxyl bond. However, the dehydration pathway is generally more facile for tertiary alcohols.

At higher temperatures, cleavage of the carbon-chlorine bonds on the aromatic ring could occur, leading to the formation of various chlorinated and de-chlorinated aromatic fragments. The degradation products could further react to form more complex, higher molecular weight compounds or undergo complete decomposition to smaller volatile molecules.

The proposed primary degradation pathway is visualized in the diagram below.

Degradation_Pathway A This compound B [Carbocation Intermediate] A->B Heat (Δ) -H₂O C 2-(3,5-Dichlorophenyl)propene B->C E Further Degradation Products (e.g., chlorinated aromatics) C->E High Temp D H₂O

Caption: Postulated primary thermal degradation pathway.

Conclusion

This technical guide has provided a foundational understanding of the thermal stability and potential degradation of this compound. While specific experimental data remains elusive, the provided experimental protocols offer a clear path for future research. The theoretical degradation pathways, based on the compound's structural motifs, serve as a starting point for the identification of potential degradants. Further experimental work, particularly TGA, DSC, and pyrolysis-GC-MS, is crucial to fully elucidate the thermal behavior of this compound and to ensure its safe handling and application in research and development.

Potential Health Effects of 2-(3,5-Dichlorophenyl)propan-2-ol Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive toxicological evaluation. All laboratory and industrial handling of 2-(3,5-Dichlorophenyl)propan-2-ol should be conducted with appropriate personal protective equipment and engineering controls as outlined in a substance-specific SDS.

Introduction

This compound (CAS No. 68575-35-9) is a tertiary alcohol containing a dichlorinated phenyl group. Its structural features suggest its use as a chiral auxiliary in asymmetric synthesis and as an intermediate in the manufacturing of pharmaceuticals and agrochemicals, including cyclic amide herbicides.[1] While specific toxicological data for this compound is scarce in publicly available literature, an analysis of its structure and the known health effects of related compounds can provide insights into its potential hazards. This guide summarizes the available information and provides a perspective on the potential health effects of exposure based on structure-activity relationships.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₉H₁₀Cl₂O
Molecular Weight 205.08 g/mol
Appearance White to off-white solid
Solubility Insoluble in water, soluble in organic solvents

Regulatory and Safety Information

This compound is listed on the United States Toxic Substances Control Act (TSCA) Inventory.[2] However, it is not listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), the China Catalog of Hazardous chemicals 2015, the New Zealand Inventory of Chemicals (NZIoC), or the Philippines Inventory of Chemicals and Chemical Substances (PICCS).[2]

Standard safety precautions for handling this chemical include avoiding contact with skin and eyes, preventing dust and aerosol formation, and using in a well-ventilated area.[2] In case of exposure, standard first aid measures should be followed.[2]

Potential Health Effects: A Structure-Activity Relationship (SAR) Analysis

Due to the limited direct toxicological data on this compound, this section will infer potential health effects by examining structurally related compounds. The key structural motifs of concern are the dichlorinated phenyl ring and the propan-2-ol backbone.

Analogy to Dichloropropanols

A significant concern arises from the structural similarity to dichloropropanols, particularly 1,3-dichloro-2-propanol (1,3-DCP), which has undergone more extensive toxicological evaluation.

3.1.1. Carcinogenicity and Genotoxicity of 1,3-Dichloro-2-propanol

1,3-DCP is recognized for its carcinogenic potential. Studies have shown that it can induce tumors in rats, and it is listed as a substance that may cause cancer based on animal studies.[3][4] Specifically, 1,3-DCP has been shown to significantly increase the incidence of malignant tumors of the liver and tongue in rats.[3] Furthermore, it has demonstrated genotoxic effects in various assays.[3]

Table 1: Summary of Toxicological Data for 1,3-Dichloro-2-propanol

EndpointResultSpeciesReference
Carcinogenicity Increased incidence of liver and tongue tumorsRat[3]
Genotoxicity Positive in various in vitro and in vivo assays-[3]
Acute Oral LD50 81-110 mg/kgRat[4]
Acute Dermal LD50 590-800 mg/kgRabbit[4]

3.1.2. Metabolism and Bioactivation of Dichloropropanols

The toxicity of 1,3-DCP is linked to its metabolism. It can be metabolized by cytochrome P450 enzymes, potentially forming reactive intermediates such as epichlorohydrin, which is a known genotoxic carcinogen.[5]

G This compound This compound Hypothetical_Metabolite_1 Arene Oxide (Epoxide on phenyl ring) This compound->Hypothetical_Metabolite_1 CYP450 (Oxidation) Hypothetical_Metabolite_2 Glucuronide or Sulfate Conjugate This compound->Hypothetical_Metabolite_2 Phase II Enzymes Reactive_Intermediates Reactive_Intermediates Hypothetical_Metabolite_1->Reactive_Intermediates Excretion Excretion Hypothetical_Metabolite_2->Excretion Cellular_Macromolecules DNA, Proteins Reactive_Intermediates->Cellular_Macromolecules Covalent Binding Toxicity Toxicity Cellular_Macromolecules->Toxicity

Caption: Hypothetical metabolic pathway for this compound.

Analogy to Compounds with a 3,5-Dichlorophenyl Moiety

The 3,5-dichlorophenyl group is also found in other compounds with known biological activity and toxicity. For instance, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) has been shown to cause hepatotoxicity in rats, which is dependent on cytochrome P450-mediated biotransformation.[6] This suggests that the dichlorophenyl moiety itself can be a substrate for metabolic activation leading to toxic effects.

Experimental Protocols (Inferred)

While no specific experimental protocols for the toxicological assessment of this compound are available, standard methodologies would be employed.

Acute Toxicity Studies

Acute toxicity would likely be assessed in rodents (e.g., rats or mice) via oral, dermal, and inhalation routes to determine the LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values.

Example Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Female Sprague-Dawley rats, 8-12 weeks old.

  • Dosage: A starting dose is selected based on available information. Dosing is sequential, with the outcome of the previously dosed animal informing the dose for the next.

  • Administration: The test substance is administered by gavage in a suitable vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity Assays

A battery of in vitro and in vivo tests would be necessary to evaluate the genotoxic potential.

  • In vitro:

    • Ames test (Bacterial Reverse Mutation Assay): To detect point mutations.

    • In vitro Mammalian Chromosomal Aberration Test: To detect chromosomal damage in mammalian cells.

  • In vivo:

    • In vivo Mammalian Erythrocyte Micronucleus Test: To detect chromosomal damage in bone marrow cells.

Carcinogenicity Bioassay

Long-term studies (e.g., 2 years) in rodents would be required to assess carcinogenic potential.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing Ames_Test Ames Test Micronucleus_Test Micronucleus Test Ames_Test->Micronucleus_Test If Positive Chromosomal_Aberration Chromosomal Aberration Chromosomal_Aberration->Micronucleus_Test If Positive Carcinogenicity_Bioassay 2-Year Carcinogenicity Bioassay Micronucleus_Test->Carcinogenicity_Bioassay If Positive Test_Compound Test_Compound Test_Compound->Ames_Test Test_Compound->Chromosomal_Aberration

Caption: A typical workflow for assessing the genotoxicity and carcinogenicity of a chemical.

Conclusion

In the absence of direct toxicological data, a precautionary approach should be taken when handling this compound. The structural analogy to dichloropropanols raises concerns about potential carcinogenicity and genotoxicity, likely mediated by metabolic activation. The presence of the 3,5-dichlorophenyl group, as seen in other toxic compounds, further suggests a potential for cytochrome P450-dependent toxicity. Comprehensive toxicological testing is required to definitively characterize the health hazards associated with exposure to this compound. Researchers and drug development professionals should ensure that stringent safety measures are in place to minimize any potential for exposure.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dichlorophenyl)propan-2-ol is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, it is crucial to have robust and reliable analytical methods for its detection and quantification. These methods are essential for quality control, impurity profiling, and stability testing throughout the drug development process. This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for the development of appropriate analytical methodologies.

PropertyValueReference
Molecular Formula C₉H₁₀Cl₂O[3]
Molecular Weight 205.08 g/mol [3]
Appearance White to off-white solid[1]
Boiling Point 261.2 °C at 760 mmHg[3]
Density 1.273 g/cm³[3]
Solubility Insoluble in water; Soluble in organic solvents[1]

Analytical Methods

Two primary analytical techniques are detailed for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) for its versatility and suitability for routine quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the boiling point of this compound, it is well-suited for GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described GC-MS method for the quantification of this compound.

ParameterResult
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95 - 105%
Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract this compound from a sample matrix and concentrate it for GC-MS analysis.

  • Sample Dissolution: Accurately weigh a sample containing the analyte and dissolve it in a suitable organic solvent (e.g., methanol) to a known volume.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

  • Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane into a clean collection tube.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of dichloromethane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 50-300) for identification.

    • SIM Ions (suggested): m/z 189, 191 (M-CH₃)⁺, 204, 206 (M)⁺. Note: These are predicted ions and should be confirmed with an authentic standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Methanol Sample->Dissolution SPE Solid-Phase Extraction (C18) Dissolution->SPE Elution Elution with Dichloromethane SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration FinalSample Sample for GC-MS Concentration->FinalSample Injection Injection FinalSample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM/Scan) Ionization->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and robust technique for the routine analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC method for the quantification of this compound.

ParameterResult
Linear Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (Recovery %) 98 - 102%
Experimental Protocol

1. Sample Preparation (Dilution)

  • Objective: To prepare a sample solution of appropriate concentration for HPLC analysis.

  • Stock Solution: Accurately weigh a standard of this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Sample Solution: Accurately weigh the sample and dissolve it in methanol to a known volume. Further dilute with the mobile phase to a concentration expected to be within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (This wavelength should be optimized by running a UV scan of the analyte).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Dissolution Dissolution in Methanol Sample->Dissolution Dilution Dilution with Mobile Phase Dissolution->Dilution Filtration 0.45 µm Filtration Dilution->Filtration FinalSample Sample for HPLC Filtration->FinalSample Injection Injection FinalSample->Injection Separation RP-HPLC Separation (C18) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The GC-MS and HPLC methods detailed in these application notes provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity and definitive identification (GC-MS) or high-throughput routine analysis (HPLC). It is recommended that these methods be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementation in a quality control environment.

References

Application Note: Quantitative Analysis of 2-(3,5-Dichlorophenyl)propan-2-ol using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 2-(3,5-Dichlorophenyl)propan-2-ol. The described reverse-phase HPLC method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control and research applications in pharmaceutical and chemical analysis.

Introduction

This compound is a halogenated aromatic compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this analyte is crucial for process monitoring, quality assurance of starting materials, and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique due to its high sensitivity, specificity, and resolving power. This application note presents a detailed protocol for a reverse-phase HPLC-UV method developed and validated for the quantification of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40, v/v). The aqueous component can be slightly acidified with 0.1% phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 220 nm (based on the typical absorbance of dichlorophenyl moieties; should be optimized by scanning the UV spectrum of the analyte).

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to obtain an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD)
- Intraday< 2%
- Interday< 3%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from blank and placebo
Robustness Unaffected by minor changes in flow rate and mobile phase composition

Results and Discussion

The developed isocratic HPLC-UV method provided a well-resolved, symmetric peak for this compound with a retention time of approximately 5.8 minutes. The method demonstrated excellent linearity over the concentration range of 1 to 100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

The precision of the method, expressed as the relative standard deviation (%RSD), was found to be well within the acceptable limits for both intraday and interday analyses. The accuracy, determined by the recovery of spiked samples, was between 98.0% and 102.0%, indicating the method's capability to provide accurate quantitative results. The method also proved to be specific, with no interfering peaks observed from the blank or a placebo matrix at the retention time of the analyte.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantification of this compound. The method has been successfully validated and is suitable for routine analysis in a quality control or research environment.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing and Dilution Standard->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (220 nm) Column->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Application Note: Analysis of 2-(3,5-Dichlorophenyl)propan-2-ol in Soil Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive method for the extraction, identification, and quantification of 2-(3,5-Dichlorophenyl)propan-2-ol in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines a robust sample preparation procedure involving solvent extraction and extract cleanup, followed by sensitive and selective GC-MS analysis. This method is suitable for environmental monitoring and risk assessment of soil contaminated with this halogenated organic compound.

Introduction

This compound is a halogenated aromatic alcohol of potential environmental concern. Accurate and sensitive analytical methods are crucial for determining its presence and concentration in complex matrices like soil. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of organic compounds.[1] This application note provides a detailed protocol for the analysis of this compound in soil, offering a reliable workflow for researchers and environmental scientists.

Materials and Methods

2.1. Reagents and Materials

  • Solvents: Acetone, Hexane, Dichloromethane (DCM) (all pesticide residue grade or equivalent)

  • Standards: this compound analytical standard (Purity ≥ 95%)[2], Internal Standard (e.g., 4,4'-Dichlorobiphenyl)

  • Reagents: Anhydrous Sodium Sulfate (analytical grade, baked at 400°C for 4 hours), Sulfuric acid (concentrated), Copper powder (activated)

  • Solid Phase Extraction (SPE): Florisil® or Silica gel cartridges (e.g., 6 mL, 1 g)

  • Apparatus: Glass vials, volumetric flasks, pipettes, centrifuge, shaker, rotary evaporator or nitrogen blowdown evaporator.[3]

2.2. Sample Preparation

A robust sample preparation protocol is essential for extracting the target analyte from the complex soil matrix and removing interfering substances.

2.2.1. Extraction

  • Weigh 10 g of a homogenized soil sample into a glass centrifuge tube.

  • Spike the sample with a known amount of internal standard.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

  • Vortex the sample for 1 minute and then shake on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 2500 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean collection tube.

  • Repeat the extraction process (steps 3-6) two more times, combining the extracts.

2.2.2. Extract Cleanup

  • Sulfur Removal (if necessary): If elemental sulfur is suspected in the soil, add activated copper powder to the combined extract and shake for 1 minute to remove it.

  • Solid Phase Extraction (SPE):

    • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or nitrogen blowdown evaporator.[3]

    • Condition an SPE cartridge by passing 5 mL of hexane through it.

    • Load the concentrated extract onto the cartridge.

    • Elute interfering compounds with 10 mL of hexane.

    • Elute the target analyte, this compound, with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Concentrate the final eluate to a final volume of 1 mL.

2.3. GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

2.3.1. Instrumentation

A standard single quadrupole GC-MS system can be utilized for this analysis.[4]

2.3.2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL (splitless)
Injector Temperature280°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial temperature 80°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 280°C at 20°C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and Full Scan
SIM Ions (Quantification)To be determined from the mass spectrum of the standard
SIM Ions (Qualifier)To be determined from the mass spectrum of the standard

2.4. Quantification

A multi-point calibration curve should be prepared using standard solutions of this compound. The concentration of the analyte in the soil samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Results and Discussion

3.1. Method Performance

The performance of this method should be validated by assessing several key parameters. The following table presents typical expected values for a method of this nature.

ParameterResult
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Linearity (R²) > 0.995 (over a range of 1-100 µg/L)
Recovery 85-110%
Precision (%RSD) < 15%

3.2. Chromatogram and Mass Spectrum

A representative chromatogram should show a well-resolved peak for this compound. The mass spectrum obtained in full scan mode should be used for positive identification by comparing it to a reference spectrum. For quantification, operating in SIM mode provides higher sensitivity and selectivity.

Workflow Diagram

GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Soil_Sample 1. Soil Sample Collection & Homogenization Extraction 2. Solvent Extraction (Acetone/Hexane) Soil_Sample->Extraction Cleanup 3. Extract Cleanup (SPE) Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration GC_MS 5. GC-MS Analysis Concentration->GC_MS Data_Processing 6. Data Processing & Quantification GC_MS->Data_Processing Report 7. Final Report Data_Processing->Report

Caption: Experimental workflow for GC-MS analysis of this compound in soil.

Conclusion

The described method provides a reliable and sensitive protocol for the determination of this compound in soil samples. The combination of a thorough sample preparation procedure and selective GC-MS analysis ensures accurate quantification at low levels, making it a valuable tool for environmental monitoring and research. The method's performance characteristics demonstrate its suitability for routine analysis in a laboratory setting.

References

Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 2-(3,5-dichlorophenyl)propan-2-ol, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details the widely-used Grignard reaction, offering a reliable method for the preparation of this tertiary alcohol.

Introduction

This compound is a tertiary alcohol containing a dichlorinated phenyl ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its influence on the lipophilicity, metabolic stability, and biological activity of parent molecules. Accurate and efficient synthesis of this compound is crucial for further research and development. The protocol outlined below describes the synthesis from 3',5'-dichloroacetophenone and a methyl Grignard reagent.

Data Summary

While specific experimental data for the synthesis of this compound is not widely published, the following table summarizes the key physical and chemical properties of the starting material and the final product, gathered from various chemical suppliers.[1][2][3]

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3',5'-DichloroacetophenoneC₈H₆Cl₂O189.04~261~1.3
This compoundC₉H₁₀Cl₂O205.08261.2 at 760 mmHg[1]1.273[1]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from 3',5'-dichloroacetophenone using methylmagnesium bromide as the Grignard reagent.

Materials:

  • 3',5'-Dichloroacetophenone

  • Methylmagnesium bromide (typically 3M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven to remove any traces of water. The apparatus, consisting of a two or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, should be assembled and flushed with an inert gas (nitrogen or argon).

  • Reactant Preparation: In the round-bottom flask, dissolve 3',5'-dichloroacetophenone in anhydrous diethyl ether or THF.

  • Grignard Reagent Addition: The methylmagnesium bromide solution is added to the dropping funnel. The solution is then added dropwise to the stirred solution of 3',5'-dichloroacetophenone at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate. A dilute solution of hydrochloric acid can also be used for quenching.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The organic layers are combined.

  • Washing: The combined organic extracts are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Assemble reactants Dissolve 3',5'-Dichloroacetophenone in Anhydrous Ether/THF start->reactants addition Slow Addition of MeMgBr at 0 °C reactants->addition grignard Charge Dropping Funnel with MeMgBr grignard->addition stirring Stir at Room Temperature quench Quench with aq. NH4Cl stirring->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry evaporate Solvent Removal dry->evaporate purify Purify (Recrystallization/ Column Chromatography) evaporate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere and away from sources of ignition.

  • Anhydrous solvents are essential for the success of the Grignard reaction.

  • The reaction is exothermic and should be cooled appropriately during the addition of the Grignard reagent.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

This protocol provides a solid foundation for the successful synthesis of this compound in a laboratory setting. Researchers are encouraged to adapt and optimize the procedure based on their specific experimental conditions and available resources.

References

Application Notes and Protocols for 2-(3,5-Dichlorophenyl)propan-2-ol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are illustrative examples based on the physicochemical properties of 2-(3,5-Dichlorophenyl)propan-2-ol and general analytical methodologies. Due to limited publicly available data on its specific use as a reference standard, the applications, experimental details, and data presented are hypothetical and intended to provide a practical framework for its potential use.

Introduction to this compound

This compound is a chlorinated aromatic alcohol with the molecular formula C₉H₁₀Cl₂O.[1] It is a white to off-white solid that is soluble in organic solvents and insoluble in water.[1] Its chemical and physical properties make it a suitable candidate for use as a reference standard in various analytical applications within the pharmaceutical industry. Reference standards are highly purified compounds used as a benchmark for quantitative and qualitative analysis of other substances.

Chemical and Physical Properties:

PropertyValueReference
CAS Number 68575-35-9[2][3]
Molecular Formula C₉H₁₀Cl₂O[1]
Molecular Weight 205.08 g/mol [2]
Boiling Point 261.2 °C at 760 mmHg[2][4]
Density 1.273 g/cm³[2][4]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents, insoluble in water.[1]
Storage Sealed in a dry place at room temperature.[4]

Application 1: Impurity Profiling in Pharmaceutical Ingredients

2.1. Application Overview

This compound can be utilized as a reference standard for the identification and quantification of process-related impurities in the synthesis of active pharmaceutical ingredients (APIs). For this application note, we will consider a hypothetical API, "Dichloropropanolib," where this compound is a potential synthetic precursor or byproduct.

2.2. Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound in a "Dichloropropanolib" drug substance.

2.2.1. Materials and Reagents

  • This compound Reference Standard (Purity ≥ 95%)[5]

  • "Dichloropropanolib" API batch

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Calibration Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water as the diluent.

  • Sample Solution (10 mg/mL): Accurately weigh 50 mg of "Dichloropropanolib" API and dissolve in a 5 mL volumetric flask with the diluent.

2.3. Data Presentation: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

2.4. Visualization: Impurity Analysis Workflow

G Impurity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (1-100 µg/mL) hplc HPLC Analysis (C18 Column, UV 220 nm) prep_std->hplc prep_sample Prepare API Sample Solution (10 mg/mL) prep_sample->hplc calibration Generate Calibration Curve hplc->calibration quantification Quantify Impurity in API hplc->quantification calibration->quantification

Caption: Workflow for the quantification of this compound as an impurity in an API.

Application 2: In Vitro Drug Metabolism Studies

3.1. Application Overview

This compound can serve as a reference standard for a potential metabolite in drug metabolism studies. In this hypothetical scenario, a parent drug, "Propanololide," is suspected to be metabolized to this compound via oxidative deamination followed by reduction. The reference standard is crucial for the accurate quantification of the metabolite in biological matrices like liver microsomes.

3.2. Experimental Protocol: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes an LC-MS method for the quantification of this compound in a human liver microsomal incubation mixture.

3.2.1. Materials and Reagents

  • This compound Reference Standard

  • "Propanololide"

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (e.g., a stable isotope-labeled analog)

3.2.2. Microsomal Incubation

  • Pre-incubate HLM (0.5 mg/mL) with "Propanololide" (10 µM) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the protein and collect the supernatant for LC-MS analysis.

3.2.3. LC-MS Conditions

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time-optimized gradient for separation
Flow Rate 0.4 mL/min
MS Detector Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion > Product Ion (To be determined)

3.3. Data Presentation: Bioanalytical Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Accuracy (% Bias) ± 15%
Precision (% CV) < 15%
Matrix Effect Acceptable
Recovery Consistent and reproducible

3.4. Visualizations

3.4.1. Drug Metabolism Experimental Workflow

G Metabolism Study Workflow cluster_incubation Incubation cluster_extraction Sample Preparation cluster_analysis Analysis incubation Incubate Parent Drug with Liver Microsomes and NADPH extraction Protein Precipitation with Acetonitrile & Internal Standard incubation->extraction centrifugation Centrifugation extraction->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms quantification Quantify Metabolite Formation lcms->quantification

Caption: Workflow for a typical in vitro drug metabolism study.

3.4.2. Hypothetical Metabolic Pathway

G Hypothetical Metabolic Pathway parent Propanololide (Parent Drug) intermediate Intermediate Ketone parent->intermediate Oxidative Deamination (CYP450) metabolite This compound (Metabolite) intermediate->metabolite Reduction (Carbonyl Reductase)

Caption: A hypothetical metabolic pathway leading to the formation of this compound.

References

Application Notes and Protocols for the Investigation of 2-(3,5-Dichlorophenyl)propan-2-ol in Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the fungicidal properties of 2-(3,5-Dichlorophenyl)propan-2-ol is not extensively available in public literature. The following application notes and protocols are presented as a generalized framework for investigating the potential of this and structurally related compounds as fungicides, based on established methodologies in the field.

Application Notes

This compound is a chemical compound that can be sourced from various chemical suppliers.[1][2][3] While its primary documented use is as a reagent in the synthesis of other chemical entities, such as herbicides, its structural features suggest a potential for investigation in fungicide research.[1] The presence of a dichlorinated phenyl ring is a common motif in many commercial fungicides, and the propan-2-ol backbone offers a scaffold for further chemical modification to explore structure-activity relationships.

Fungicides can be classified based on their mode of action, such as contact or systemic, and whether they have preventative or curative properties.[4] Contact fungicides act on the plant surface to prevent spore germination, while systemic fungicides are absorbed by the plant.[4] Fungicides may also be preventative, protecting the plant from infection, or curative, inhibiting the fungus after infection has occurred.[4]

The investigation of this compound as a potential fungicide would involve a series of in vitro and in vivo assays to determine its efficacy against a panel of relevant phytopathogenic fungi.

Hypothetical Fungicidal Potential

Based on its chemical structure, this compound could be hypothesized to act as a Demethylation Inhibitor (DMI). DMIs are a class of broad-spectrum fungicides that are typically systemic and exhibit both preventative and curative activity.[4] Their mode of action involves the disruption of fungal cell membranes.[4]

Experimental Protocols

The following are generalized protocols for the initial screening of a novel compound, such as this compound, for fungicidal activity.

Protocol 1: In Vitro Antifungal Activity Assessment (Mycelial Growth Inhibition Assay)

This protocol is adapted from standard methodologies for assessing the in vitro antifungal activity of chemical compounds against phytopathogenic fungi.[5]

1. Fungal Strains and Culture Preparation:

  • A panel of relevant phytopathogenic fungi should be selected (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum, Phytophthora capsici).[5]
  • Fungi are to be cultured on Potato Dextrose Agar (PDA) plates at 25-28°C until the mycelia cover the plate.

2. Preparation of Test Compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Incorporate the test compound into molten PDA at various final concentrations (e.g., 10, 25, 50, 100 µg/mL).[5]
  • A control plate containing only the solvent (e.g., 0.5% DMSO) should be prepared.[5]

3. Inoculation and Incubation:

  • Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture.[5]
  • Place the mycelial disc in the center of the PDA plates containing the test compound.
  • Incubate the plates at 25-28°C in the dark.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in both the treated and control plates after a set incubation period (e.g., 3-7 days, depending on the fungal growth rate).
  • Calculate the percentage of mycelial growth inhibition using the following formula:[5]
  • Inhibition (%) = [(C - T) / C] x 100
  • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.[5]
  • Determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) value for each fungus.

Protocol 2: In Vivo Antifungal Activity Assessment (Detached Leaf Assay)

This protocol provides a general framework for evaluating the protective and curative efficacy of a compound on plant tissue.

1. Plant Material and Pathogen Inoculum:

  • Select healthy, young leaves from a susceptible host plant (e.g., tomato, cucumber).
  • Prepare a spore suspension of the target fungus (e.g., Botrytis cinerea) in a suitable buffer.

2. Application of Test Compound:

  • Protective Assay:
  • Spray the detached leaves with a solution of this compound at various concentrations.
  • Allow the leaves to air dry.
  • After 24 hours, inoculate the leaves with the fungal spore suspension.
  • Curative Assay:
  • Inoculate the detached leaves with the fungal spore suspension.
  • After 24 hours, spray the inoculated leaves with a solution of this compound at various concentrations.

3. Incubation and Disease Assessment:

  • Place the treated leaves in a humid chamber at an appropriate temperature for disease development.
  • After a set incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

4. Data Analysis:

  • Compare the disease severity in the treated leaves to that in the control (solvent-treated) leaves.
  • Calculate the percentage of disease control for both protective and curative treatments.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesEC50 (µg/mL)
Fusarium oxysporumData to be determined
Botrytis cinereaData to be determined
Rhizoctonia solaniData to be determined
Sclerotinia sclerotiorumData to be determined
Phytophthora capsiciData to be determined

Table 2: In Vivo Antifungal Activity of this compound on Detached Leaves

Fungal SpeciesTreatmentConcentration (µg/mL)Disease Control (%)
Botrytis cinereaProtectiveData to be determinedData to be determined
Botrytis cinereaCurativeData to be determinedData to be determined

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of a novel fungicidal compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Mechanism of Action Studies A Compound Library (e.g., this compound) B Primary Screening (Mycelial Growth Inhibition) A->B C EC50 Determination B->C D Detached Leaf Assay (Protective & Curative) C->D Active Compounds F Cell Membrane Permeability C->F Further Investigation E Whole Plant Assay D->E G Ergosterol Biosynthesis Inhibition F->G

Caption: Workflow for fungicide discovery and evaluation.

Hypothetical Signaling Pathway: Disruption of Fungal Cell Membrane

This diagram illustrates a potential mode of action for a fungicide that disrupts the fungal cell membrane, a mechanism that could be investigated for this compound.

G cluster_0 Fungal Cell Membrane Fungal Cell Membrane (Ergosterol Synthesis) Integrity Loss of Membrane Integrity Membrane->Integrity Leakage Cellular Leakage Integrity->Leakage Death Fungal Cell Death Leakage->Death Compound This compound (Hypothetical Fungicide) Compound->Membrane Inhibits Ergosterol Biosynthesis

Caption: Hypothetical mode of action via cell membrane disruption.

References

Application Note: Extraction of 2-(3,5-Dichlorophenyl)propan-2-ol from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3,5-Dichlorophenyl)propan-2-ol is a chemical compound of interest in environmental monitoring due to its potential persistence and toxicity. Accurate quantification of this analyte in complex environmental matrices such as soil and water is crucial for assessing its environmental fate and impact. This application note provides detailed protocols for the extraction of this compound from water and soil samples, followed by analysis using gas chromatography-mass spectrometry (GC-MS). The methodologies presented are based on established techniques for the extraction of similar chlorinated organic compounds from environmental samples.[1][2][3]

Analytical Strategy

The overall analytical workflow involves sample collection and preparation, extraction of the analyte from the sample matrix, concentration of the extract, and subsequent analysis by GC-MS. Two primary extraction techniques are detailed: Solid-Phase Extraction (SPE) for water samples and Liquid-Liquid Extraction (LLE) for soil samples.

Data Presentation

Table 1: Typical Performance Data for Extraction of Chlorinated Compounds from Environmental Matrices

ParameterWater (via SPE)Soil (via LLE)
Matrix River WaterSandy Loam Soil
Extraction Method Solid-Phase Extraction (C18)Liquid-Liquid Extraction
Analytical Method GC-MSGC-MS
Spiking Level 1 µg/L50 µg/kg
Average Recovery (%) 85 - 105%80 - 110%
Relative Standard Deviation (RSD) < 15%< 20%
Limit of Detection (LOD) 0.05 µg/L1 µg/kg
Limit of Quantification (LOQ) 0.15 µg/L5 µg/kg

Note: The data presented are representative values for similar analytes and should be established for this compound through rigorous method validation studies.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is adapted from established methods for the extraction of organochlorine pesticides from water.[1]

1. Materials and Reagents:

  • Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium sulfite

  • Anhydrous sodium sulfate

  • SPE vacuum manifold

  • Glassware (beakers, graduated cylinders, vials)

  • Nitrogen evaporator

2. Sample Preparation:

  • Collect a 1 L water sample in a clean glass bottle.

  • To dechlorinate the sample, add 80 mg of sodium sulfite and mix well.

  • Acidify the sample to a pH of 2 with concentrated HCl.

3. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the vacuum manifold.

  • Wash the cartridges with 10 mL of dichloromethane.

  • Rinse the cartridges with 10 mL of methanol.

  • Equilibrate the cartridges with 10 mL of deionized water, ensuring the sorbent does not run dry.

4. Sample Extraction:

  • Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 10 minutes.

5. Elution:

  • Elute the retained analytes from the cartridge with two 5 mL portions of ethyl acetate followed by two 5 mL portions of dichloromethane into a collection tube.

  • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

6. Concentration:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Soil

This protocol is based on general methods for the extraction of persistent organic pollutants from soil.[2][3]

1. Materials and Reagents:

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Mortar and pestle or grinder

  • Centrifuge and centrifuge tubes (50 mL)

  • Separatory funnel (250 mL)

  • Rotary evaporator or nitrogen evaporator

  • Glassware (beakers, flasks, vials)

2. Sample Preparation:

  • Air-dry the soil sample to a constant weight and remove any large debris.[4]

  • Homogenize the sample by grinding it to a fine powder using a mortar and pestle.[4]

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

3. Extraction:

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the soil sample in the centrifuge tube.

  • Vortex the mixture for 2 minutes and then shake for 30 minutes on a mechanical shaker.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 1-4) two more times with fresh solvent, combining all the supernatants.

4. Solvent Partitioning and Cleanup:

  • Transfer the combined extract to a 250 mL separatory funnel.

  • Add 50 mL of deionized water to the separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.

  • Drain the lower aqueous layer and collect the upper organic layer.

  • Pass the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.

5. Concentration:

  • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the extraction and analysis protocols.

SPE_Workflow sample 1 L Water Sample prep Dechlorinate & Acidify (pH 2) sample->prep loading Sample Loading (~10 mL/min) prep->loading conditioning SPE Cartridge (C18) Conditioning (DCM, MeOH, H2O) conditioning->loading drying Cartridge Drying (Vacuum) loading->drying elution Elution (EtOAc & DCM) drying->elution concentration Concentration (N2 Stream to 1 mL) elution->concentration analysis GC-MS Analysis concentration->analysis

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

LLE_Workflow sample 10 g Homogenized Soil Sample extraction Solvent Extraction (Acetone:Hexane) & Centrifugation sample->extraction partition Liquid-Liquid Partitioning (with Water) extraction->partition drying Drying (Anhydrous Na2SO4) partition->drying concentration Concentration (N2 Stream to 1 mL) drying->concentration analysis GC-MS Analysis concentration->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for soil samples.

References

Application Notes and Protocols: The Role of 2-(3,5-Dichlorophenyl)propan-2-ol in Elucidating the Metabolic Pathways of Propyzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of pesticide metabolism is crucial for understanding their environmental fate, efficacy, and potential toxicity. Propyzamide, a selective herbicide, is widely used for the control of grasses and broadleaf weeds. Its metabolic breakdown in soil, plants, and animals is a key area of research. While not a direct metabolite, 2-(3,5-Dichlorophenyl)propan-2-ol serves as a valuable reference compound due to its structural similarity to the 3,5-dichlorophenyl moiety of propyzamide and its degradation products. This document provides detailed application notes and protocols for studying the metabolic pathways of propyzamide, highlighting the contextual role of this compound.

Propyzamide and its Metabolic Fate

Propyzamide, chemically known as 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide, functions by inhibiting mitosis in susceptible plant species[1]. Its environmental persistence and degradation are influenced by factors such as soil type, temperature, and microbial activity[2][3]. The primary metabolic transformations of propyzamide involve alterations to the side chain, leading to the formation of several key metabolites.

Key Metabolites of Propyzamide: The degradation of propyzamide in soil and plants proceeds through a series of reactions, primarily cyclization and hydrolysis, to form metabolites of varying polarity and persistence. Two of the most significant metabolites that are often monitored in environmental and agricultural studies are:

  • RH-24580: N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide

  • RH-24644: 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methylene-oxazoline[4][5]

The persistence of these metabolites is a critical aspect of the environmental risk assessment of propyzamide.

Data Presentation: Quantitative Analysis of Propyzamide Degradation

The degradation rate of propyzamide is typically quantified by its half-life (DT50) in soil, which can vary significantly depending on environmental conditions. Enhanced degradation has been observed in soils with a history of repeated propyzamide application[2].

Table 1: Half-life of Propyzamide in Soil Under Various Conditions

ConditionSoil TypePropyzamide Half-life (days)Reference
First-time applicationSandy loam31[2]
14th consecutive applicationSandy loam10[2]
Laboratory incubation at 25°CVarious10 - 32[6]
Laboratory incubation at 15°CVarious63 - 112[6]

Table 2: Representative LC-MS/MS Parameters for the Analysis of Propyzamide and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propyzamide256.0173.020
RH-24580274.0173.020
RH-24644256.0173.020

Note: These are representative values and should be optimized for the specific instrument and experimental conditions.

Mandatory Visualization: Diagrams of Pathways and Workflows

propyzamide_synthesis cluster_synthesis Synthesis of Propyzamide cluster_reference Reference Compound 3_5_dichlorobenzoyl_chloride 3,5-Dichlorobenzoyl Chloride propyzamide Propyzamide 3_5_dichlorobenzoyl_chloride->propyzamide 2_3_5_dichlorophenyl_propan_2_ol This compound 3_5_dichlorobenzoyl_chloride->2_3_5_dichlorophenyl_propan_2_ol Structural Similarity 3_amino_3_methyl_1_butyne 3-Amino-3-methyl-1-butyne 3_amino_3_methyl_1_butyne->propyzamide propyzamide_metabolism Propyzamide Propyzamide RH_24644 RH-24644 (2-(3,5-dichlorophenyl)-4,4-dimethyl -5-methylene-oxazoline) Propyzamide->RH_24644 Cyclization RH_24580 RH-24580 (N-(1,1-dimethylacetonyl)- 3,5-dichlorobenzamide) RH_24644->RH_24580 Hydrolysis Further_Degradation Further Degradation Products RH_24580->Further_Degradation experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Soil_Sample Soil Sample (5g) Extraction Extraction with Acetonitrile/Water (80/20 v/v) Soil_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution of Supernatant Centrifugation->Dilution LC_MS_MS LC-MS/MS Analysis Dilution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

References

Application Notes and Protocols for Cell Culture Assays Involving 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific biological effects and established cell culture assay protocols for 2-(3,5-Dichlorophenyl)propan-2-ol is limited. The following application notes and protocols are based on general principles of cell-based assays and data from structurally related compounds, such as 2-(3,5-Dichlorophenyl)propan-2-amine and 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT). These are intended to serve as a starting point for researchers and may require optimization.

Application Notes

Overview of this compound

This compound is an organic compound featuring a dichlorinated phenyl ring attached to a propan-2-ol moiety. While specific biological activities are not well-documented, its structural similarity to other pharmacologically active molecules suggests potential applications in various cell-based assays. For instance, the related compound 2-(3,5-Dichlorophenyl)propan-2-amine is noted for its potential to interact with neurotransmitter systems and inhibit cytochrome P450 enzymes like CYP1A2 and CYP2D6[1]. Another related compound, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity in HepG2 cells, with its toxicity being partially dependent on CYP3A4-mediated metabolism[2].

These findings suggest that this compound could be investigated for:

  • Cytotoxicity: Assessing the compound's potential to induce cell death.

  • Metabolic Activation: Investigating the role of metabolic enzymes (e.g., cytochrome P450s) in its mechanism of action.

  • Signal Transduction: Elucidating the intracellular signaling pathways affected by the compound.

Recommended Cell Lines

The choice of cell line is critical and should be guided by the research question.

  • Hepatocarcinoma cell lines (e.g., HepG2): These are useful for studying hepatotoxicity and the role of drug-metabolizing enzymes[2]. HepG2 cells expressing specific CYP enzymes (e.g., CYP3A4-transfected HepG2 cells) can be particularly informative[2].

  • Neuronal cell lines (e.g., SH-SY5Y): Given the potential for interaction with neurotransmitter systems, these cells can be used to study neurotoxicity and effects on neuronal signaling[3].

  • Cancer cell lines (e.g., MCF-7, A549): To screen for potential anti-cancer activity.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. This includes raw data, calculated values (e.g., IC50), and statistical analysis.

Table 1: Example of Cytotoxicity Data for a Related Compound (DCPT) in HepG2 Cells

Cell LineCompoundExposure Time (hrs)LC50 (µM) ± SD
HepG2 (Wild Type)DCPT24233.0 ± 19.7[2]
HepG2 (CYP3A4-transfected)DCPT24160.2 ± 5.9[2]

Data presented is for the related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and is intended as an example.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from standard MTT assay procedures and is designed to measure the metabolic activity of cells as an indicator of viability[4][5].

Materials:

  • This compound

  • Selected cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[2]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%)[6]. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well[5].

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[4].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[5]. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Investigation of CYP450-Mediated Bioactivation

This protocol aims to determine if the cytotoxicity of this compound is dependent on metabolic activation by cytochrome P450 enzymes.

Materials:

  • Wild-type and CYP3A4-transfected HepG2 cells[2]

  • This compound

  • CYP3A4 inhibitor (e.g., ketoconazole)

  • CYP3A4 inducer (e.g., rifampicin)

  • Materials for MTT assay (as described in Protocol 1)

Procedure:

  • Cell Seeding: Seed both wild-type and CYP3A4-transfected HepG2 cells in separate 96-well plates as described in Protocol 1.

  • Inhibitor/Inducer Pre-treatment (Optional):

    • For inhibition studies, pre-treat a set of CYP3A4-transfected cells with a non-toxic concentration of a CYP3A4 inhibitor for 1-2 hours before adding the test compound.

    • For induction studies, pre-treat a set of CYP3A4-transfected cells with a CYP3A4 inducer for 24-48 hours prior to the experiment.

  • Compound Treatment: Treat both cell lines (and pre-treated cells) with serial dilutions of this compound for 24 hours.

  • Cytotoxicity Assessment: Perform the MTT assay as described in Protocol 1.

  • Data Analysis: Compare the IC50 values obtained in the wild-type versus the CYP3A4-transfected cells. A lower IC50 in the transfected cells would suggest CYP3A4-mediated bioactivation to a more toxic metabolite[2]. Compare the IC50 values in the presence and absence of inhibitors/inducers to further confirm the role of CYP3A4.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Signaling Pathway for this compound Compound This compound Receptor Target Receptor (e.g., GPCR, Ion Channel) Compound->Receptor PKA PKA Receptor->PKA Activation/Inhibition PKC PKC Receptor->PKC Activation/Inhibition CREB CREB PKA->CREB Phosphorylation PKC->CREB Phosphorylation Gene Gene Expression CREB->Gene CellularResponse Cellular Response (e.g., Apoptosis, Proliferation Change) Gene->CellularResponse

Caption: Hypothesized signaling cascade for this compound.

G cluster_1 Experimental Workflow for Cytotoxicity Screening Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound (Serial Dilutions) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, MTS) Incubate->Assay Read Read Absorbance/ Fluorescence Assay->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Caption: General workflow for in vitro cytotoxicity screening.

G cluster_2 Logical Flow for Investigating Metabolic Activation Compound This compound CYP450 CYP450 Enzymes (e.g., CYP3A4) Compound->CYP450 Metabolite Metabolite(s) CYP450->Metabolite Metabolism Toxicity Increased Cytotoxicity Metabolite->Toxicity Bioactivation Detox Detoxification Metabolite->Detox Inactivation

Caption: Conceptual model of CYP450-mediated metabolism.

References

Standard Operating Procedure for 2-(3,5-Dichlorophenyl)propan-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 2-(3,5-Dichlorophenyl)propan-2-ol. The information is intended to guide laboratory personnel in minimizing risks and establishing safe work practices.

Chemical and Physical Properties

This compound is a chlorinated aromatic alcohol. Its properties are summarized in the table below.

PropertyValue
CAS Number 68575-35-9
Molecular Formula C₉H₁₀Cl₂O
Molecular Weight 205.08 g/mol
Appearance White to off-white solid
Boiling Point 261.2 °C at 760 mmHg
Density 1.273 g/cm³
Solubility Insoluble in water; Soluble in organic solvents

Toxicological Data

While specific toxicological data for this compound is limited, data for the structurally related compound 2-phenyl-2-propanol (which lacks the chlorine substituents) is provided below for reference. The presence of chlorine atoms may increase the toxicity of the compound. It is reported to be harmful if swallowed or inhaled and can cause skin and eye irritation[1].

Route of AdministrationSpeciesLD50 Value (for 2-phenyl-2-propanol)
OralRat1300 mg/kg[1]
OralMouse1400 mg/kg[1]
DermalRabbit4300 mg/kg[1]

Health and Safety Precautions

3.1. Hazard Identification

  • Acute Effects: Harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Chronic Effects: Potential for long-term health effects with prolonged or repeated exposure.

3.2. Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for inhalation of dust or aerosols exists, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Experimental Protocols

4.1. General Handling and Dispensing

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood must be used for all operations that may generate dust or aerosols.

  • Weighing: To minimize dust generation, weigh the solid compound on a tared weigh boat within the fume hood.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent with stirring to avoid splashing.

  • Transfers: Use appropriate tools (spatulas, pipettes) for transfers to minimize the risk of spills.

4.2. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

4.3. Waste Disposal

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials (e.g., gloves, weigh boats) should be placed in a designated hazardous waste container.

  • Do not dispose of down the drain or in general waste.

4.4. Emergency Procedures

  • Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations

5.1. Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean & Uncluttered Workspace prep_hood Verify Fume Hood Functionality prep_area->prep_hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe weigh Weigh Compound in Hood prep_ppe->weigh dissolve Prepare Solution in Hood weigh->dissolve transfer Perform Transfers in Hood dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose Dispose of Waste in Labeled Containers decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

5.2. Logical Relationships in Emergency Response

G cluster_response Immediate Response cluster_action Spill Cleanup spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Others spill->alert ppe Don PPE alert->ppe small_spill Small Spill: Absorb with Inert Material ppe->small_spill If small large_spill Large Spill: Contact EHS ppe->large_spill If large dispose Dispose of Waste small_spill->dispose

Caption: Decision-making process for responding to a chemical spill.

5.3. Potential Signaling Pathway Modulation

Some dichlorophenyl-containing compounds have been identified as inverse agonists of the Cannabinoid-1 Receptor (CB1R). While the specific activity of this compound has not been fully elucidated, this pathway represents a potential mechanism of action.

G ligand This compound (Potential CB1R Inverse Agonist) receptor CB1 Receptor ligand->receptor Binds to gi Gi Protein receptor->gi Inhibits ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases production of pka Protein Kinase A camp->pka Inhibits activation of downstream Downstream Effects (e.g., Neurotransmitter Release) pka->downstream Modulates

Caption: Postulated signaling pathway for CB1R inverse agonism.

References

The Enigmatic Presence of 2-(3,5-Dichlorophenyl)propan-2-ol in the Environment: A Look into a Potential Degradation Product of Propyzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – The scientific community's growing interest in the environmental fate of agricultural chemicals has brought attention to lesser-known transformation products. One such compound, 2-(3,5-Dichlorophenyl)propan-2-ol, while not extensively studied, is hypothesized to be a potential degradation product of the widely used herbicide propyzamide. This document provides an overview of the available information, outlines potential analytical approaches based on the characteristics of its parent compound, and presents logical workflows for future environmental monitoring studies.

Application Notes

The monitoring of this compound in environmental matrices is an emerging area of research, primarily driven by the extensive use of the herbicide propyzamide. Propyzamide, chemically known as 3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide, is applied to control a variety of grasses and broadleaf weeds. Its degradation in soil and water leads to the formation of several metabolites. While the primary identified metabolites of propyzamide involve cyclization and hydrolysis of the amide side-chain, the potential for cleavage of the amide bond to form this compound under certain environmental conditions warrants investigation.

The presence of this compound in the environment could serve as an indicator of "aged" propyzamide contamination. Understanding its environmental concentration is crucial for a complete risk assessment of propyzamide use.

Hypothesized Formation Pathway of this compound from Propyzamide

The formation of this compound from propyzamide is not a well-documented primary degradation pathway. However, it is chemically plausible through the hydrolysis of the amide bond. This process could be influenced by abiotic factors such as pH and temperature, as well as microbial activity in soil and water.

Propyzamide Propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) Metabolite This compound Propyzamide->Metabolite Hydrolysis of Amide Bond (Hypothesized)

Caption: Hypothesized degradation of propyzamide.

Experimental Protocols

Given the lack of established methods for this compound, the following protocols are proposed based on general analytical principles for similar compounds and the methods used for its parent compound, propyzamide.

Protocol 1: Extraction of this compound from Water Samples

Objective: To extract and concentrate this compound from water samples for subsequent analysis.

Materials:

  • 1-liter amber glass bottles

  • Solid Phase Extraction (SPE) manifold

  • C18 SPE cartridges (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen evaporator

  • Glass test tubes

Procedure:

  • Collect 1-liter water samples in amber glass bottles and store at 4°C until extraction.

  • Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol and finally 10 mL of deionized water.

  • Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed, dry the cartridge under vacuum for 10 minutes.

  • Elute the retained analytes with two 5 mL aliquots of ethyl acetate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen at 35°C.

  • The concentrated extract is now ready for analysis.

Protocol 2: Extraction of this compound from Soil Samples

Objective: To extract this compound from soil samples for subsequent analysis.

Materials:

  • 20 g soil sample

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh 20 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Decant the supernatant into a clean tube containing 2 g of anhydrous sodium sulfate to remove residual water.

  • Filter the extract through a 0.22 µm syringe filter.

  • Concentrate the extract to 1 mL using a rotary evaporator.

  • The extract is now ready for analysis.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the prepared extracts.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions (Suggested Starting Point):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-350

Data Presentation

As there is currently no publicly available quantitative data on the environmental concentrations of this compound, a template for data presentation is provided below for future studies.

Table 1: Concentration of this compound in Environmental Samples

Sample IDMatrixLocationDate of CollectionConcentration (µg/L or µg/kg)
WW-01WaterRiver downstream of agricultural areaYYYY-MM-DD< LOD
SO-01SoilAgricultural field with propyzamide application historyYYYY-MM-DDTo be determined
GW-01GroundwaterWell near treated fieldYYYY-MM-DDTo be determined
LOD: Limit of Detection

Logical Workflow for Environmental Monitoring

The following workflow is proposed for a comprehensive environmental monitoring study of this compound.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Field Sampling cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Data Analysis and Reporting A Synthesize or Procure Analytical Standard of This compound B Develop and Validate Extraction Method (Water & Soil) A->B C Develop and Validate GC-MS or LC-MS/MS Analytical Method B->C D Identify Sites with History of Propyzamide Use C->D E Collect Water and Soil Samples D->E F Extract Samples using Validated Method E->F G Analyze Extracts by GC-MS or LC-MS/MS F->G H Quantify Concentrations G->H I Correlate with Propyzamide Application Data H->I J Publish Findings I->J

Caption: Workflow for environmental monitoring.

Conclusion

While direct evidence of the environmental presence and impact of this compound is currently lacking in scientific literature, its potential as a degradation product of the widely used herbicide propyzamide highlights the need for further investigation. The proposed protocols and workflows provide a foundational framework for researchers to begin exploring the environmental occurrence of this compound. Such studies are essential for a more complete understanding of the environmental fate of propyzamide and its transformation products.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(3,5-Dichlorophenyl)propan-2-ol synthesis. The primary route for this synthesis is the Grignard reaction between 3,5-dichlorophenylmagnesium bromide and acetone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Grignard Reaction Fails to Initiate

  • Symptoms: No heat is generated after adding the initial amount of 1-bromo-3,5-dichlorobenzene to the magnesium turnings. The magnesium remains shiny, and if an iodine crystal was used as an activator, its color persists.[1]

  • Possible Causes and Solutions:

CauseSolution
Magnesium Oxide Layer: A passivating layer of MgO on the magnesium surface prevents the reaction.Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface.[1] Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1]
Presence of Water: Traces of moisture in the glassware or solvent will quench the Grignard reagent as it forms.Thoroughly Dry Glassware: Flame-dry all glassware under a stream of inert gas (e.g., nitrogen or argon) before use.[2] Use Anhydrous Solvents: Ensure that solvents like THF or diethyl ether are strictly anhydrous.[2]

Issue 2: Low Yield of this compound

  • Symptoms: The isolated product weight is significantly lower than the theoretical expectation.

  • Possible Causes and Solutions:

CauseSolution
Side Reactions: Competing reactions reduce the formation of the desired product. The most common side reaction is the formation of 3,3',5,5'-tetrachlorobiphenyl through Wurtz coupling.[1][2]Slow Addition of Alkyl Halide: Add the 1-bromo-3,5-dichlorobenzene solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid high local concentrations.[1] Control Temperature: Maintain a moderate reaction temperature during Grignard reagent formation to minimize biphenyl formation.[2] The subsequent addition of acetone should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.
Incomplete Reaction: Not all of the Grignard reagent or acetone has reacted.Sufficient Reaction Time: Allow the reaction to stir for an adequate duration after the addition of all reagents is complete. Typically, 1-2 hours is sufficient for the Grignard formation and another hour after acetone addition.[1] Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.
Inefficient Work-up: Product loss during the quenching and extraction steps.Careful Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture at a low temperature to quench any unreacted Grignard reagent. Thorough Extraction: Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.

Issue 3: Difficulty in Product Purification

  • Symptoms: The crude product is an oil or contains significant impurities that are difficult to remove by recrystallization.

  • Possible Causes and Solutions:

CauseSolution
Presence of Biphenyl Impurity: The 3,3',5,5'-tetrachlorobiphenyl byproduct is non-polar and can co-purify with the desired alcohol.[2]Recrystallization with a Two-Solvent System: Use a solvent system where the desired product has high solubility in one solvent and low solubility in the other (e.g., a polar solvent like ethanol and a non-polar solvent like hexane). The biphenyl impurity is often more soluble in non-polar solvents.[2] Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.
Oily Product: The product does not solidify upon solvent removal.Trituration: Add a non-polar solvent like petroleum ether or hexane to the crude oil and stir. This can often induce crystallization of the desired product while the impurities remain dissolved.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this Grignard reaction?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the preparation of aryl Grignard reagents like 3,5-dichlorophenylmagnesium bromide.[1] THF has a higher boiling point and better solvating properties for the Grignard reagent compared to diethyl ether, which can lead to higher yields.[1]

Q2: How can I be sure that my Grignard reagent has formed?

A2: The initiation of the reaction is typically accompanied by a noticeable exotherm (the flask becomes warm), the disappearance of any iodine color if used as an activator, and the formation of a cloudy, grayish solution.[1]

Q3: My reaction mixture turned dark brown or black. What does this indicate?

A3: While a cloudy gray appearance is normal, a dark brown or black color may suggest decomposition of the Grignard reagent, possibly due to overheating or the presence of impurities.[1] It is crucial to control the rate of addition of the 1-bromo-3,5-dichlorobenzene to maintain a gentle reflux.[1]

Q4: Can I use a different ketone instead of acetone?

A4: Yes, other ketones can be used to synthesize different tertiary alcohols. However, the choice of ketone will affect the structure of the final product. Using a ketone other than acetone will result in a tertiary alcohol with at least one substituent on the alcohol-bearing carbon that is not a methyl group.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorophenylmagnesium Bromide

This protocol is adapted from a known procedure for the preparation of the Grignard reagent.[1]

  • Materials:

    • Magnesium turnings (1.1 equivalents)

    • 1-Bromo-3,5-dichlorobenzene (1.0 equivalent)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (optional activator)

  • Procedure:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add the magnesium turnings to the cooled flask under a positive pressure of nitrogen.

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Dissolve the 1-bromo-3,5-dichlorobenzene in anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 10%) of the halide solution to the magnesium suspension.

    • If the reaction does not initiate, add a small crystal of iodine and gently warm the mixture.

    • Once the reaction has started (indicated by heat and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours. The resulting grayish solution is the Grignard reagent.

Protocol 2: Synthesis of this compound

  • Materials:

    • 3,5-Dichlorophenylmagnesium bromide solution in THF (from Protocol 1)

    • Acetone (1.0 equivalent), anhydrous

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether or ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the anhydrous acetone in an equal volume of anhydrous THF.

    • Add the acetone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate.

    • Separate the organic layer and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or acetone).

    • If impurities are visible, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Hypothetical Yield Optimization for the Synthesis of this compound

Since specific literature data for yield optimization of this exact compound is limited, this table illustrates the expected impact of various reaction parameters on the yield based on general principles of the Grignard reaction.

EntrySolventTemperature (°C)Acetone (Equivalents)Addition Time of Ketone (min)Hypothetical Yield (%)
1Diethyl Ether0 to rt1.03075
2THF0 to rt1.03085
3THF-20 to rt1.03088
4THF0 to rt1.23090
5THF0 to rt1.06087

Visualizations

experimental_workflow start Start prep_grignard Preparation of 3,5-Dichlorophenyl magnesium bromide start->prep_grignard reaction Reaction with Acetone prep_grignard->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Recrystallization workup->purification analysis Product Characterization (NMR, MS, MP) purification->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield of Product check_initiation Was Grignard reaction initiation confirmed? start->check_initiation check_conditions Were anhydrous conditions strictly maintained? check_initiation->check_conditions Yes solution_initiation Troubleshoot initiation: - Activate Mg (crush, iodine) - Ensure dry reagents/glassware check_initiation->solution_initiation No check_workup Was the work-up and extraction thorough? check_conditions->check_workup Yes solution_anhydrous Improve drying procedures: - Flame-dry glassware - Use anhydrous solvents check_conditions->solution_anhydrous No check_side_reactions Is there evidence of side products (e.g., biphenyl)? check_workup->check_side_reactions Yes solution_workup Optimize work-up: - Perform multiple extractions - Avoid emulsion formation check_workup->solution_workup No solution_side_reactions Minimize side reactions: - Slow addition of reagents - Control reaction temperature - Optimize purification check_side_reactions->solution_side_reactions Yes end Yield Improved check_side_reactions->end No solution_initiation->end solution_anhydrous->end solution_workup->end solution_side_reactions->end

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Overcoming solubility issues with 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3,5-Dichlorophenyl)propan-2-ol

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound and its expected solubility profile?

A1: this compound is a compound with a molecular structure that suggests poor aqueous solubility.[1] The presence of the dichlorophenyl group makes it hydrophobic (lipophilic), while the tertiary alcohol group provides a site for hydrogen bonding.[2] It is generally described as insoluble in water but soluble in organic solvents.[1]

Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₀Cl₂O [1][2]
Molecular Weight ~205.08 g/mol [1][2]
Appearance White to off-white solid [1]
Boiling Point ~261.2 °C at 760 mmHg [2][3]
Density ~1.273 g/cm³ [2][3]
Flash Point ~113 °C [1][2]
Water Solubility Insoluble [1]

| Organic Solvent Solubility | Soluble |[1] |

Q2: I need to prepare a concentrated stock solution. Which organic solvents are recommended?

A2: Given the compound's non-polar dichlorophenyl ring, non-polar or polar aprotic solvents are excellent starting points for preparing high-concentration stock solutions.[4][5] The choice of solvent may also depend on the requirements of the downstream application (e.g., volatility, compatibility with biological assays).

Table 2: Recommended Solvents for Preparing Stock Solutions

Solvent Type Boiling Point (°C) Key Characteristics
Dimethyl Sulfoxide (DMSO) Polar Aprotic 189 °C Excellent solubilizing power for a wide range of compounds; common for biological assay stock solutions.[6][7]
Dichloromethane (DCM) Polar Aprotic 40 °C Good solvent for non-polar to moderately polar compounds; highly volatile.[6]
Tetrahydrofuran (THF) Polar Aprotic 66 °C Useful for a range of organic compounds; can form peroxides over time.[6]
Toluene Non-Polar 111 °C Effective for dissolving non-polar, aromatic compounds.[4][6]

| Hexane | Non-Polar | 69 °C | Suitable for highly non-polar compounds; often used in organic synthesis and chromatography.[4][8] |

For most biological applications, starting with 100% DMSO is the standard approach.[9]

Q3: How can I accurately determine the solubility of this compound in a new solvent?

A3: The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a specific solvent.[10] This method ensures that the solution reaches saturation under controlled temperature conditions.

Below is a detailed protocol and a workflow diagram illustrating the process.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s)

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. Ensure there is significantly more solid than will dissolve to guarantee saturation.[10]

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial and cap them securely to prevent evaporation.

  • Equilibration: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient time (e.g., 24-72 hours) to reach equilibrium.

  • Sample Collection: Stop the shaker and let the vials stand in the thermostat to allow undissolved solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe.[10]

  • Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.[10]

  • Analysis:

    • Accurately weigh the filtered solution to determine its mass.

    • Prepare a series of dilutions of the filtered solution using a suitable solvent to fall within the linear range of your analytical instrument.

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the precise concentration of the dissolved compound.[10]

    • Calculate the solubility in units such as mg/mL or mol/L.

G start_end start_end process process decision decision output output start Start prep 1. Add excess compound and known volume of solvent to vials start->prep equil 2. Equilibrate in shaker at constant temperature (24-72h) prep->equil settle 3. Allow undissolved solid to settle equil->settle sample 4. Withdraw supernatant and filter (0.22 µm) settle->sample analyze 5. Analyze concentration (e.g., HPLC) sample->analyze calculate 6. Calculate Solubility (mg/mL or M) analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining experimental solubility.

Q4: My compound precipitates when I dilute my DMSO stock into aqueous buffer for a biological assay. What are my options?

A4: This is a common issue for poorly water-soluble compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution as the solvent environment rapidly changes polarity. Several strategies can mitigate this problem. More than 40% of new chemical entities are poorly soluble in water, making this a significant challenge in formulation.[11]

Table 3: Troubleshooting Strategies for Aqueous Dilution

Strategy Mechanism Advantages Considerations
Co-solvency A water-miscible organic solvent (co-solvent) is included in the final aqueous solution to reduce the overall polarity of the solvent system, keeping the compound dissolved.[12][13][14] Simple to implement; can significantly increase solubility.[14] The co-solvent must be non-toxic to the assay system (e.g., cells) at its final concentration. Ethanol or propylene glycol are common choices.[12]
Use of Surfactants Surfactants form micelles in aqueous solution. The hydrophobic core of the micelle can encapsulate the non-polar compound, increasing its apparent solubility.[15] Effective at low concentrations. Can interfere with biological membranes or protein activity. Non-ionic surfactants like Tween® 20 or Pluronic® F-68 are often preferred.
Inclusion Complexation Host molecules, most commonly cyclodextrins, have a hydrophobic inner cavity and a hydrophilic exterior. The compound ("guest") is encapsulated within the cavity, forming a water-soluble complex.[11][16] Highly effective; can improve bioavailability.[11] Requires screening for the best type of cyclodextrin (e.g., HP-β-CD).[9] May alter the effective concentration of the free compound.

| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can convert the molecule to its more soluble ionized form.[17][18] | Simple and effective for acids or bases. | this compound is a neutral molecule (tertiary alcohol), so this method is unlikely to be effective. |

For initial screening, a co-solvent approach or the use of cyclodextrins are often the most successful strategies.[7][9]

G cluster_strategies Solubility Enhancement Strategies problem_node problem_node strategy_node strategy_node method_node method_node problem Problem: Precipitation in Aqueous Buffer phys_mod Physical Modification problem->phys_mod chem_mod Chemical Modification problem->chem_mod complexation Inclusion Complexation (Cyclodextrins) phys_mod->complexation surfactants Micellar Solubilization (Surfactants) phys_mod->surfactants cosolvency Co-solvency chem_mod->cosolvency ph_adjust pH Adjustment (Less effective for this compound) chem_mod->ph_adjust

Caption: Hierarchy of solubility enhancement strategies.

Q5: Can you provide a detailed protocol for solubilization using cyclodextrins?

A5: Yes. Using cyclodextrins to form an inclusion complex is a powerful technique.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the aqueous solubility of hydrophobic compounds.[9][16]

Experimental Protocol: Solubilization using Cyclodextrin Inclusion Complexation

Objective: To prepare an aqueous solution of this compound by forming a complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS, cell culture media)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement. A 10% solution is a good starting point.

  • Method A (Direct Solubilization):

    • Add the solid, powdered this compound directly to the HP-β-CD solution.

    • Vortex vigorously and/or sonicate the mixture until the compound is fully dissolved. This may take some time as the complex formation reaches equilibrium.

  • Method B (Solvent Evaporation):

    • Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., Dichloromethane or Methanol).

    • Add this solution to the aqueous HP-β-CD solution.

    • Remove the organic solvent under a stream of nitrogen or by using a rotary evaporator. The compound will be left encapsulated within the cyclodextrin cavities.

  • Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particulates and ensure sterility for biological assays.[9]

  • Concentration Verification: It is recommended to verify the final concentration of the solubilized compound using an analytical method like HPLC, as some compound may not have been successfully encapsulated.

G cluster_before Before Complexation cluster_after After Complexation compound_node Hydrophobic Compound complex_node Water-Soluble Inclusion Complex compound_node->complex_node Encapsulation cd_node Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd_node->complex_node Encapsulation water_node Aqueous Environment

Caption: Diagram of cyclodextrin inclusion complex formation.

References

Technical Support Center: High-Purity Purification of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 2-(3,5-Dichlorophenyl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Common impurities can include unreacted starting materials, such as 1,3-dichlorobenzene or 3,5-dichloroacetophenone, byproducts from side reactions, and residual solvents from the synthesis and workup steps. Positional isomers of the dichlorophenyl group may also be present depending on the synthetic route.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities from a solid product.

  • Column chromatography is a versatile technique for separating the target compound from a wider range of impurities, especially those with different polarities.

  • Preparative High-Performance Liquid Chromatography (HPLC) can achieve very high purity levels and is suitable for separating challenging impurities, including isomers.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main component and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity for solid samples.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the cold solvent.- Use a less polar solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Too much solvent was used for dissolution.- Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oily Precipitate or No Crystal Formation The solvent is not appropriate for crystallization.- Screen different solvents or solvent pairs. A good solvent will dissolve the compound when hot but not when cold.- Try adding a seed crystal to induce crystallization.
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities Co-precipitate with the Product The chosen solvent does not effectively separate the impurities.- Select a solvent in which the impurities are either very soluble or very insoluble.- Perform a hot filtration step to remove insoluble impurities before cooling.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Compound and Impurities The mobile phase polarity is not optimized.- Perform Thin Layer Chromatography (TLC) with different solvent systems to determine the optimal mobile phase for separation.- Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
The column is overloaded with the sample.- Reduce the amount of crude sample loaded onto the column. A general rule is to use a silica gel to sample weight ratio of at least 30:1.
Compound Elutes Too Quickly or Too Slowly The mobile phase is too polar or not polar enough.- Adjust the solvent composition. For faster elution, increase the polarity of the mobile phase. For slower elution, decrease the polarity.
Tailing of Peaks The compound is interacting with the stationary phase.- Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to improve peak shape.
Cracked or Channeled Column Bed Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Steps
Broad or Split Peaks Column degradation or contamination.- Flush the column with a strong solvent or replace it if necessary.
Sample solvent is incompatible with the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuations in temperature or mobile phase composition.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure it is properly mixed and degassed.
High Backpressure Blockage in the system or column.- Check for blockages in the tubing and frits. If necessary, reverse-flush the column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally. A good starting point is a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or water).

Methodology:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while stirring and heating until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a solvent pair, add the less soluble solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Expected Data:

ParameterExpected Value
Initial Purity~90-95%
Final Purity>99%
Recovery Yield70-90%
Protocol 2: Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica gel bed. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica gel.

  • Elution: Begin elution with the least polar solvent. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Expected Data:

ParameterExpected Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Purity (Post-Column)>98%
Yield80-95%
Protocol 3: Preparative HPLC

This protocol outlines a starting point for the high-purity purification of this compound by preparative HPLC.

Methodology:

  • System Preparation: Equilibrate the preparative HPLC system, including the column (e.g., a C18 column), with the initial mobile phase.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase. Filter the sample through a 0.45 µm filter.

  • Injection and Separation: Inject the sample onto the column and begin the separation using an appropriate mobile phase gradient (e.g., a water/acetonitrile gradient).

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Expected Data:

ParameterExpected Value
ColumnC18, 10 µm particle size
Mobile PhaseWater/Acetonitrile with 0.1% Formic Acid
DetectionUV at 220 nm
Final Purity>99.5%
Yield60-80%

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to RT hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product High-Purity Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Remove Solvent combine->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

HPLC_Workflow cluster_prep Preparation cluster_separation Separation & Collection cluster_analysis Analysis & Isolation prepare_sample Prepare & Filter Sample inject Inject Sample prepare_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject separate Gradient Separation inject->separate collect Collect Fractions separate->collect analyze Analyze Fraction Purity collect->analyze combine Combine Pure Fractions analyze->combine remove_solvent Remove Solvent combine->remove_solvent pure_product High-Purity Product remove_solvent->pure_product

Caption: Workflow for the high-purity purification of this compound by preparative HPLC.

Troubleshooting peak tailing in HPLC analysis of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in HPLC analysis. This guide is specifically tailored to address the challenge of peak tailing when analyzing 2-(3,5-Dichlorophenyl)propan-2-ol, a common issue for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to diagnose and resolve peak tailing for this compound.

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half.[1] This is a common problem when analyzing polar compounds like this compound, which contains a hydroxyl group.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration, and reduced sensitivity, ultimately compromising the accuracy and reliability of your analytical results.[3]

Q2: What are the primary causes of peak tailing for this compound?

The most common causes of peak tailing for a compound like this compound in reversed-phase HPLC are:

  • Secondary Interactions with Silanol Groups: The hydroxyl group of your analyte can interact with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5] These interactions are a secondary retention mechanism to the primary hydrophobic interaction, causing some molecules to be retained longer and resulting in a tailing peak.[6]

  • Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of both the analyte and the silanol groups. While this compound is not strongly acidic or basic, operating at an inappropriate pH can exacerbate silanol interactions.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[2]

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and peak tailing.[7] This can be due to the dissolution of the silica backbone at high pH or the accumulation of contaminants.

  • Instrumental Effects: Issues such as extra-column dead volume (excessive volume in tubing and connections) can contribute to peak broadening and tailing.[7]

Q3: How can I troubleshoot and resolve peak tailing for this compound?

Here is a step-by-step guide to systematically address peak tailing:

  • Evaluate and Optimize the Mobile Phase:

    • Adjust pH: For a neutral to weakly acidic compound like this compound, a mobile phase pH in the range of 2.5-4.0 is a good starting point. This low pH suppresses the ionization of residual silanol groups, minimizing secondary interactions.[3]

    • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient, typically between 20-50 mM. A higher buffer concentration can help to mask the residual silanol groups.[8]

    • Use Mobile Phase Additives: Consider adding a small amount of a competitive agent to the mobile phase. For a neutral analyte, a mild acidic additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) can improve peak shape by protonating the silanol groups.[9][10]

  • Check for Column Overload:

    • Dilute the Sample: Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves significantly, you are likely overloading the column.

    • Reduce Injection Volume: Alternatively, reduce the volume of your sample injection.

  • Assess the Condition of the HPLC Column:

    • Use a Modern, High-Purity Column: Older "Type A" silica columns have a higher concentration of acidic silanol groups and are more prone to causing peak tailing.[3] Modern "Type B" silica columns are of higher purity and are end-capped to a greater extent, reducing the number of accessible silanol groups.[3]

    • Flush the Column: If you suspect column contamination, flush it with a strong solvent.

    • Replace the Column: If the column is old or has been used extensively, it may be necessary to replace it.

  • Minimize Instrumental Effects:

    • Check for Dead Volume: Ensure that all tubing and connections are as short and narrow as possible to minimize extra-column volume.

Data Presentation: Troubleshooting Parameters

The following table summarizes key parameters and their recommended ranges for troubleshooting peak tailing of this compound.

ParameterRecommended Range/ActionRationale
Mobile Phase pH 2.5 - 4.0Suppresses ionization of residual silanol groups, minimizing secondary interactions.[3]
Buffer Concentration 20 - 50 mMMasks residual silanol groups and maintains a stable pH.[8]
Mobile Phase Additive 0.1% Formic Acid or 0.1% TFAActs as a competitive agent to reduce analyte-silanol interactions.[9][10]
Sample Concentration Dilute sample 10-foldTo check for and mitigate column overload.[2]
Injection Volume Reduce by 50%To check for and mitigate column overload.[2]
Column Type Modern, high-purity, end-capped C18 or similarMinimizes the number of active silanol sites.[3]

Experimental Protocols

Protocol for Mobile Phase Optimization to Reduce Peak Tailing

This protocol outlines a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.

Objective: To find a mobile phase composition that minimizes peak tailing and provides a symmetrical peak.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid (or Trifluoroacetic acid)

  • Phosphate buffer components (if required)

  • This compound standard solution

Procedure:

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable gradient based on initial scouting runs (e.g., 50-90% B over 10 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 5 µL

  • Step 1: pH Adjustment

    • Prepare three different mobile phase A compositions:

      • A1: Water with 0.1% formic acid (pH ~2.7)

      • A2: Water with pH adjusted to 3.5 with phosphoric acid

      • A3: Water (no pH adjustment)

    • Run the analysis with each mobile phase A and the same gradient.

    • Compare the peak shape (tailing factor) for this compound in each run.

  • Step 2: Buffer Concentration (if needed)

    • If a buffer is required for reproducibility and the peak tailing persists, prepare mobile phase A with different buffer concentrations (e.g., 20 mM and 50 mM phosphate buffer at the optimal pH determined in Step 1).

    • Analyze the sample with each buffer concentration and compare the peak shapes.

  • Step 3: Evaluation of Mobile Phase Additives

    • If peak tailing is still an issue, compare the effect of 0.1% formic acid versus 0.1% trifluoroacetic acid (TFA) in mobile phase A. TFA is a stronger ion-pairing agent and can sometimes provide better peak shapes for compounds with polar functional groups.

    • Analyze the sample with each additive and select the one that provides the most symmetrical peak.

  • Data Analysis:

    • For each run, calculate the tailing factor (Tf) of the this compound peak. A Tf value close to 1.0 indicates a symmetrical peak.

    • Select the mobile phase composition that results in the lowest tailing factor while maintaining adequate retention and resolution.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_mobile_phase 1. Evaluate Mobile Phase start->check_mobile_phase adjust_ph Adjust pH to 2.5-4.0 check_mobile_phase->adjust_ph Low pH? check_buffer Increase Buffer Strength (20-50 mM) adjust_ph->check_buffer Tailing persists check_overload 2. Check for Column Overload add_modifier Use Additive (0.1% Formic Acid/TFA) check_buffer->add_modifier Tailing persists add_modifier->check_overload Tailing persists dilute_sample Dilute Sample (10-fold) check_overload->dilute_sample reduce_injection Reduce Injection Volume dilute_sample->reduce_injection If shape improves check_column 3. Assess Column Condition dilute_sample->check_column No improvement problem_solved Problem Solved: Symmetrical Peak reduce_injection->problem_solved Peak shape acceptable use_modern_column Use High-Purity, End-capped Column check_column->use_modern_column flush_column Flush Column use_modern_column->flush_column Tailing persists check_instrument 4. Minimize Instrumental Effects replace_column Replace Column flush_column->replace_column Tailing persists replace_column->check_instrument Tailing persists check_dead_volume Check for Extra-Column Dead Volume check_instrument->check_dead_volume check_dead_volume->problem_solved If dead volume found and fixed

References

Reducing byproduct formation in 2-(3,5-Dichlorophenyl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to this synthesis, with a focus on minimizing byproduct formation and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for the synthesis of this compound is failing to initiate. What are the common causes and solutions?

Failure to initiate is a common issue in Grignard reactions. The primary cause is typically a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents its reaction with the aryl halide.[1][2] Another major cause is the presence of trace amounts of water in the solvent or on the glassware, which quenches the Grignard reagent as it forms.[3]

Solutions include:

  • Mechanical Activation: Vigorously stir the magnesium turnings or crush them with a dry glass rod to expose a fresh metal surface.[2]

  • Chemical Activation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of iodine's color or the evolution of ethylene gas indicates that the magnesium surface is activated and ready for the reaction.[2]

  • Ensuring Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under an inert atmosphere (nitrogen or argon). Solvents must be anhydrous.[2][4]

Q2: I'm observing a significant amount of a non-polar byproduct in my crude product. What is it and how can I prevent its formation?

The most common non-polar byproduct is 3,3',5,5'-tetrachlorobiphenyl. This is formed from a Wurtz-type coupling reaction between the 3,5-dichlorophenylmagnesium bromide Grignard reagent and an unreacted molecule of 1-bromo-3,5-dichlorobenzene.[4]

Prevention Strategies:

  • Slow Addition of Aryl Halide: Add the solution of 1-bromo-3,5-dichlorobenzene to the magnesium suspension dropwise. This maintains a low concentration of the halide, minimizing the coupling side reaction.[4]

  • Temperature Control: The formation of this side product is favored by higher temperatures. Maintain a gentle reflux and use an ice bath to control the exothermic reaction if necessary.[4]

  • Ensure Prompt Initiation: A sluggish start leads to a buildup of the aryl halide concentration. Ensure the magnesium is fully activated before adding the bulk of the halide solution.

Q3: My overall yield is very low, even though the reaction seemed to initiate correctly. What could be the reason?

A low yield is often due to the high reactivity of the Grignard reagent, which is a very strong base.[1] It will react readily with any protic source, which quenches the reagent and converts it to 1,3-dichlorobenzene instead of reacting with the acetone.

Common causes of quenching include:

  • Atmospheric Moisture: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[3]

  • Wet Solvents or Reagents: Use anhydrous grade solvents (e.g., anhydrous diethyl ether or THF) and ensure the acetone is dry.

  • "Wet" Glassware: Flame-dry all glassware immediately before use to remove any adsorbed water.[4]

Q4: How can I effectively purify the final product, this compound?

Purification involves removing unreacted starting materials and byproducts like 3,3',5,5'-tetrachlorobiphenyl.

  • Aqueous Workup: First, quench the reaction with a cold, dilute acid solution (e.g., HCl or H₂SO₄) to protonate the alkoxide product and dissolve the magnesium salts.[5]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

  • Removal of Biphenyl Byproduct: The non-polar biphenyl can be separated from the more polar alcohol product.

    • Trituration: Wash the crude solid with a cold, non-polar solvent like petroleum ether or hexane. The biphenyl will dissolve, leaving the desired alcohol behind.[4]

    • Column Chromatography: This is also an effective method for separation.

  • Recrystallization: Recrystallize the final product from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to achieve high purity.[4]

Troubleshooting Guides

The following table outlines common issues, their potential causes, and recommended solutions to minimize byproduct formation and improve reaction outcomes.

Issue Potential Cause Recommended Solution
High level of 1,3-dichlorobenzene in product The Grignard reagent was quenched by a proton source (e.g., water).[1][3]Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
High level of 3,3',5,5'-tetrachlorobiphenyl byproduct High local concentration of 1-bromo-3,5-dichlorobenzene during Grignard formation.[4]Add the aryl halide solution slowly and dropwise to the magnesium suspension.
Reaction temperature is too high, favoring the coupling side reaction.[4]Maintain gentle reflux. Use an ice bath to moderate the exothermic reaction during addition.
Presence of unreacted acetone after workup Incomplete reaction; insufficient amount of Grignard reagent was formed or added.Ensure the Grignard reagent was formed in good yield before adding acetone. Use a slight excess of the Grignard reagent if necessary.
Formation of a viscous, high-molecular-weight oil Potential aldol condensation of acetone, catalyzed by the Grignard reagent acting as a base.Add the Grignard reagent to the acetone solution (inverse addition) at a low temperature to keep the ketone in excess, or ensure slow addition of acetone to the Grignard reagent.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a Grignard reaction. All operations must be performed under anhydrous conditions using an inert atmosphere.

Materials:

  • Magnesium turnings

  • 1-bromo-3,5-dichlorobenzene

  • Acetone, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (crystal, as activator)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine. Gently warm the flask until purple iodine vapor is observed, then allow it to cool.[2]

  • Grignard Formation: Add anhydrous THF to the flask to cover the magnesium. Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion (~10%) of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it doesn't start, gently warm the mixture.[2]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard solution in an ice bath. Add a solution of anhydrous acetone (1.0 eq.) in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent.[3]

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again in an ice bath and slowly quench it by adding 1M HCl solution. Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Trituration and Recrystallization
  • Trituration: Add a minimal amount of cold petroleum ether to the crude solid product.[4] Stir the slurry in an ice bath for 10-15 minutes.

  • Filter the solid product and wash it with a small amount of additional cold petroleum ether. The non-polar biphenyl byproduct will be removed in the filtrate.[4]

  • Recrystallization: Dissolve the triturated solid in a minimum amount of a hot suitable solvent (e.g., 2-propanol or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizations

Reaction Scheme and Byproduct Formation

G cluster_main Main Reaction Pathway cluster_side Major Byproduct Pathway A 1-Bromo-3,5-dichlorobenzene + Mg B 3,5-Dichlorophenylmagnesium Bromide (Grignard Reagent) A->B in THF D Alkoxide Intermediate B->D + C Acetone C->D E This compound (Target Product) D->E H+ Workup F 3,5-Dichlorophenylmagnesium Bromide H 3,3',5,5'-Tetrachlorobiphenyl (Byproduct) F->H + G 1-Bromo-3,5-dichlorobenzene G->H

Caption: Main reaction pathway and the formation of the major biphenyl byproduct.

Troubleshooting Workflow for Low Product Yield

G start Start: Low Yield of This compound check_init Did the Grignard reaction initiate promptly? start->check_init check_conditions Were anhydrous conditions strictly maintained? check_init->check_conditions Yes cause_oxide Likely Cause: Passive MgO layer check_init->cause_oxide No cause_water Likely Cause: Reagent quenched by water check_conditions->cause_water No end_good Resolved: Re-run experiment with corrective actions check_conditions->end_good Yes activate_mg Action: Improve Mg activation (crushing, iodine, etc.) activate_mg->end_good dry_system Action: Flame-dry all glassware. Use anhydrous solvents. dry_system->end_good cause_oxide->activate_mg cause_water->dry_system

Caption: A logical workflow for troubleshooting and resolving low product yields.

References

Stability testing of 2-(3,5-Dichlorophenyl)propan-2-ol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 2-(3,5-Dichlorophenyl)propan-2-ol is not extensively available in the public domain. This technical support center provides a comprehensive guide based on established principles of forced degradation studies for pharmaceutical compounds. The protocols and troubleshooting advice are intended as a starting point for researchers to design and execute their own stability studies.

Forced degradation or stress testing is a critical component in the development of drug substances, providing insights into the intrinsic stability of a molecule.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during the stability testing of this compound.

Q1: I am not observing any significant degradation of the compound under the initial stress conditions. What should I do?

A1: If you do not see any degradation, the stress conditions may not be harsh enough. You can gradually increase the intensity of the conditions. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., in 10°C increments from room temperature up to 70-80°C), or prolong the exposure time.[5][6] For thermal studies, increase the temperature. For photolytic studies, increase the exposure duration.[1]

Q2: The degradation of my compound is too extensive (>20%), leading to the formation of secondary and tertiary degradation products. How can I control this?

A2: Excessive degradation can complicate the analysis and may not be representative of real-world stability.[6] To achieve the target degradation of 5-20%, you should reduce the severity of the stress conditions.[3] For acid/base hydrolysis, consider using a lower concentration of the reagent, reducing the temperature, or shortening the exposure time.[7] For oxidative stress, decrease the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the reaction time.[7]

Q3: My HPLC chromatogram shows poor resolution between the parent peak of this compound and its degradation products. How can I improve the separation?

A3: A stability-indicating method must be able to separate the parent drug from its degradation products. If you are experiencing poor resolution, you may need to optimize your HPLC method. Consider the following adjustments:

  • Change the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Modify the pH of the mobile phase: This can alter the ionization state of the analytes and improve separation.

  • Try a different column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size may provide better resolution.

  • Implement a gradient elution: A gradient can help in resolving peaks with different polarities.

Q4: The mass balance in my forced degradation study is not within the acceptable range (e.g., 95-105%). What could be the issue?

A4: A poor mass balance suggests that not all degradation products are being detected or accurately quantified.[8] This could be due to several reasons:

  • Degradants do not have a chromophore: If the degradation products do not absorb at the wavelength used for detection, they will be missed. Try using a lower wavelength or a universal detector like a mass spectrometer (MS).

  • Formation of volatile or insoluble degradants: Some degradation products may be volatile and lost during sample preparation, or they may precipitate out of the solution.

  • Co-elution of peaks: A degradant peak may be hidden under the parent peak or another degradant peak. A peak purity analysis using a photodiode array (PDA) detector can help identify this.[9]

  • Different response factors: The parent compound and the degradation products may have different responses to the detector. If possible, isolate the major degradants to determine their individual response factors.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a forced degradation study?

A1: The main goal of a forced degradation study is to understand the intrinsic stability of a drug substance. This involves identifying the likely degradation pathways and the structure of the resulting degradation products.[4] This information is crucial for developing and validating a stability-indicating analytical method, which is a regulatory requirement.[1][10]

Q2: What are the typical stress conditions used in forced degradation studies?

A2: Forced degradation studies typically expose the drug substance to a variety of stress conditions, including:[5][11]

  • Acid Hydrolysis: Using acids like HCl or H₂SO₄ (0.1 M to 1 M).[3][10]

  • Base Hydrolysis: Using bases like NaOH or KOH (0.1 M to 1 M).[3][10]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide (H₂O₂), typically in the range of 3% to 30%.[1][12]

  • Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., 40°C to 80°C), often with humidity control (e.g., 75% RH).[3][10]

  • Photolytic Degradation: Exposing the sample to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[7]

Q3: How much degradation should I aim for in my experiments?

A3: The generally accepted range for degradation in forced degradation studies is between 5% and 20%.[6] This level of degradation is considered sufficient to demonstrate the stability-indicating nature of the analytical method without being so excessive that it leads to the formation of irrelevant secondary degradation products.[5]

Q4: What is a stability-indicating method?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and quantify the degradation products formed.[13] HPLC with a UV or PDA detector is the most common technique for developing stability-indicating methods.[10]

Data Presentation

The following tables provide a template for summarizing the results of your stability studies on this compound.

Table 1: Summary of Forced Degradation Conditions and Results for this compound

Stress ConditionReagent/Condition DetailsDurationTemperature (°C)% Degradation (Example)No. of Degradants (Example)Remarks (Example)
Acid Hydrolysis0.1 M HCl24 h608.52Major degradant at RRT 0.85
Base Hydrolysis0.1 M NaOH8 h4015.23Rapid degradation observed
Oxidation3% H₂O₂12 h2511.81Single major degradant
Thermal (Solid)Dry Heat48 h802.11Relatively stable to heat
Thermal (Solution)In Water48 h805.62Degradation increases in solution
Photolytic (Solid)1.2 million lux h, 200 Wh/m²7 days251.50Stable to light in solid form
Photolytic (Solution)1.2 million lux h, 200 Wh/m²7 days259.32Degradation observed in solution

Table 2: Chromatographic Purity of this compound Under Stress Conditions (Example Data)

Stress ConditionRetention Time of Parent Peak (min)Peak Area of ParentTotal Peak Area of Degradants% Assay of Parent
Unstressed Control5.421,254,3210100.0
Acid Hydrolysis5.411,147,704106,61791.5
Base Hydrolysis5.421,063,664190,65884.8
Oxidation5.431,106,311148,01088.2
Photolytic (Solution)5.411,137,689116,64290.7

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The specific conditions should be optimized for this compound to achieve the target degradation of 5-20%.

Protocol 1: Acid Hydrolysis

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M HCl.

  • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8-24 hours).

  • At specified time points, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

  • A control sample (drug in solvent without acid) should be prepared and analyzed in parallel.[7]

Protocol 2: Base Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • A control sample (drug in solvent without base) should be prepared and analyzed in parallel.[7]

Protocol 3: Oxidative Degradation

  • Prepare a stock solution of the compound at approximately 1 mg/mL.

  • Transfer an aliquot to a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for a specified period (e.g., up to 7 days), protected from light.[6]

  • At specified time points, withdraw a sample.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

  • A control sample (drug in solvent without H₂O₂) should be prepared and analyzed in parallel.[7]

Protocol 4: Thermal Degradation

  • For solid-state studies, place a known amount of the solid compound in a stability chamber at a controlled high temperature (e.g., 80°C) and humidity (e.g., 75% RH).

  • For solution studies, prepare a solution of the compound and store it at a controlled high temperature (e.g., 60°C).

  • At specified time points, withdraw a sample. For the solid sample, dissolve it in a suitable solvent.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

Protocol 5: Photolytic Degradation

  • Expose the drug substance, either as a solid spread in a thin layer or in solution, to a light source that provides a combination of visible and UV light.

  • The exposure should meet the ICH Q1B guidelines of not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV light.[7]

  • Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil) and store it under the same temperature and humidity conditions.

  • After the exposure period, prepare the samples for HPLC analysis as described in the thermal degradation protocol.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in stability testing.

G cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 40°C) prep->base Expose to oxide Oxidation (3% H2O2, RT) prep->oxide Expose to thermal Thermal (80°C, Solid/Solution) prep->thermal Expose to photo Photolytic (ICH Q1B Light) prep->photo Expose to neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability- Indicating HPLC-PDA neutralize->hplc mass_balance Calculate Mass Balance & % Degradation hplc->mass_balance characterize Characterize Degradants (LC-MS/NMR if needed) mass_balance->characterize

Caption: Experimental workflow for a forced degradation study.

G start Poor Peak Resolution in HPLC Chromatogram q1 Is the peak fronting or tailing? start->q1 a1_yes Adjust Mobile Phase pH to ensure single ionic species. Check for column overload. q1->a1_yes Yes a1_no Peaks are co-eluting. q1->a1_no No q2 Is it a gradient or isocratic method? a1_yes->q2 a1_no->q2 a2_gradient Modify gradient slope. (e.g., make it shallower) q2->a2_gradient Gradient a2_isocratic Adjust solvent strength. (e.g., decrease % organic) q2->a2_isocratic Isocratic q3 Still no resolution? a2_gradient->q3 a2_isocratic->q3 a3_yes Change column stationary phase (e.g., C18 to Phenyl-Hexyl) q3->a3_yes Yes end Resolution Achieved q3->end No a3_yes->end

Caption: Troubleshooting decision tree for HPLC peak resolution.

G cluster_pathways Potential Degradation Pathways cluster_products Hypothetical Degradation Products parent This compound elimination Elimination of Water (Acid/Heat) parent->elimination oxidation Oxidation of Isopropyl Group parent->oxidation dehalogenation Reductive Dehalogenation (Photolysis) parent->dehalogenation alkene 3,5-Dichloro-alpha-methylstyrene elimination->alkene ketone 3',5'-Dichloroacetophenone oxidation->ketone monochloro 2-(3-Chlorophenyl)propan-2-ol dehalogenation->monochloro

Caption: Hypothetical degradation pathways for an aromatic alcohol.

References

Optimizing mass spectrometry parameters for 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(3,5-Dichlorophenyl)propan-2-ol

This guide provides troubleshooting advice and frequently asked questions for optimizing mass spectrometry (MS) parameters for the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the basic properties of the analyte is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀Cl₂O[1][2]
Molecular Weight 205.08 g/mol [1]
Monoisotopic Mass 204.01 g/mol [1]
Boiling Point 261.2°C at 760 mmHg[1][2]
Solubility Insoluble in water; soluble in organic solvents.[2]

Q2: Which ionization technique is most suitable for this compound?

A2: Electrospray Ionization (ESI) is a highly suitable technique for polar small molecules like this compound, as it is a soft ionization method compatible with liquid chromatography (LC).[3] Given the molecule's structure, both positive and negative ionization modes should be evaluated, although ESI is generally preferred for compounds that can be readily protonated or deprotonated.[4] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative if ESI yields a poor response.

Q3: What are the expected major ions or fragments in the mass spectrum?

A3: For this compound, you can expect to see the following:

  • Molecular Ion (M+): The molecular ion may be observed, but it can be weak for alcohols.[5]

  • Protonated/De-protonated Molecule: In ESI, the most likely ions would be the protonated molecule [M+H]⁺ in positive mode or the de-protonated molecule [M-H]⁻ in negative mode.

  • Loss of Water: A common fragmentation for alcohols is the loss of a water molecule, resulting in an [M-H₂O]⁺ ion.[5][6]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can occur.[5][7]

  • Isotopic Pattern: Due to the two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be visible for the molecular ion and any chlorine-containing fragments, which can aid in identification.

Troubleshooting Guides

This section addresses common issues encountered during the MS analysis of this compound.

Problem 1: No or Low Signal Intensity

A lack of signal is a frequent issue, particularly with halogenated compounds.[8][9] The following workflow can help diagnose the cause.

G start Start: No or Low Signal check_spray Is the ESI spray stable? start->check_spray check_ms_settings Are MS parameters optimized? check_spray->check_ms_settings Yes solution_clog Solution: - Check for clogs in the sample line/emitter. - Adjust source settings (e.g., nebulizer gas). check_spray->solution_clog No check_lc Is analyte eluting from the LC? check_ms_settings->check_lc Yes solution_tune Solution: - Infuse analyte to tune source voltages (capillary, cone). - Optimize gas flows and temperatures. check_ms_settings->solution_tune No check_sample Is sample concentration adequate? check_lc->check_sample Yes solution_mobile_phase Solution: - Verify mobile phase composition (e.g., 0.1% formic acid). - Check for analyte retention and elution on the column. check_lc->solution_mobile_phase No solution_concentration Solution: - Increase sample concentration. - Check for analyte instability or degradation. check_sample->solution_concentration No

Caption: Troubleshooting workflow for no or low MS signal intensity.

Q&A for Low Signal Intensity

Q: My signal is very weak. What are the first things to check? A: First, visually inspect the electrospray needle for a consistent and fine spray.[10] An unstable spray is a common cause of signal loss.[11] Next, ensure your mass spectrometer has been recently tuned and calibrated.[9] Incorrect calibration can lead to poor performance.

Q: How can I optimize my ESI source settings for this specific compound? A: Direct infusion of a standard solution (e.g., 50-100 ng/mL) is the best approach.[12] Systematically adjust the following parameters while monitoring the signal for the target ion ([M+H]⁺ or [M-H]⁻):

  • Capillary Voltage: Lower voltages can sometimes provide a more stable signal.[13]

  • Cone/Declustering Voltage: This is critical for maximizing the signal of the precursor ion and needs to be optimized for the specific analyte.[12]

  • Source and Desolvation Temperatures: Adjust to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[3]

  • Nebulizing and Desolvation Gas Flows: These affect droplet formation and desolvation efficiency.[13]

Q: Could my mobile phase be the problem? A: Yes. For ESI, the mobile phase must support ionization.[13] Ensure you are using volatile additives.

  • Positive Mode: Use 0.1% formic acid to promote protonation ([M+H]⁺).[14]

  • Negative Mode: Use 0.1% ammonium hydroxide or a 5-10 mM ammonium formate buffer to promote deprotonation ([M-H]⁻).[14] Trifluoroacetic acid (TFA) should be avoided as it is known to cause significant ion suppression.[14]

Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor chromatography directly impacts the quality of MS data. For polar compounds like this compound, chromatographic issues are common.[15]

G start Start: Poor Peak Shape peak_tailing Issue: Peak Tailing start->peak_tailing peak_fronting Issue: Peak Fronting start->peak_fronting peak_splitting Issue: Peak Splitting start->peak_splitting solution_tailing Diagnosis: - Secondary interactions with active sites. - Column degradation. Solution: - Use a deactivated column/liner. - Check mobile phase pH. peak_tailing->solution_tailing solution_fronting Diagnosis: - Column overload. Solution: - Dilute the sample or inject a smaller volume. peak_fronting->solution_fronting solution_splitting Diagnosis: - Column blockage or void. - Solvent mismatch with mobile phase. Solution: - Reverse flush or replace column. - Ensure sample is dissolved in mobile phase. peak_splitting->solution_splitting

Caption: Diagnostic guide for common peak shape problems.

Q&A for Poor Peak Shape

Q: My peaks are tailing. What is the likely cause for a halogenated compound? A: Peak tailing for halogenated or polar compounds often results from interactions with active sites (e.g., exposed silanols) in the GC or LC system.[8] Using a highly deactivated column and ensuring proper mobile phase pH to keep the analyte in a single ionic form can mitigate this.

Q: I am observing peak fronting. What does this indicate? A: Peak fronting is a classic sign of column overload.[8] This happens when too much sample is injected onto the column. The solution is to dilute your sample or reduce the injection volume.

Q: Why are my peaks splitting into two? A: Peak splitting can be caused by several factors:

  • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to split.[8] Always try to dissolve your sample in the initial mobile phase.

  • Column Issues: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to splitting. This may require flushing or replacing the column.

Problem 3: Inaccurate Mass Measurement

Q: My observed mass is incorrect. How do I fix this? A: Inaccurate mass measurements are typically due to calibration issues.[9]

  • Recalibrate: Perform a fresh mass calibration of the instrument according to the manufacturer's guidelines.[9] Calibration should be done regularly.

  • Use Lock Mass: For high-resolution instruments, use a continuous lock mass or reference spray to correct for mass drift during the analytical run.

  • Check for Contamination: High signal from co-eluting contaminants can sometimes shift the apparent mass of your analyte. Ensure your blank runs are clean.[10]

Experimental Protocol: LC-MS Method Development

This section provides a detailed methodology for developing a robust LC-MS method for this compound.

G cluster_0 Phase 1: Direct Infusion (MS Optimization) cluster_1 Phase 2: LC Method Development cluster_2 Phase 3: Method Validation a1 Prepare 1 µg/mL Standard Solution a2 Infuse into MS (5-10 µL/min) a1->a2 a3 Optimize Source Parameters (Voltage, Gas, Temp) a2->a3 b1 Select Column (e.g., C18 or HILIC) a3->b1 b2 Develop Gradient (e.g., Water/ACN + 0.1% FA) b1->b2 b3 Inject Standard & Optimize (Retention, Peak Shape) b2->b3 c1 Assess Linearity & Sensitivity (LOD/LOQ) b3->c1 c2 Evaluate Precision & Accuracy c1->c2 c3 Confirm Analyte Stability c2->c3

Caption: General workflow for LC-MS method development and validation.

1. Sample and Standard Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a concentration suitable for direct infusion (e.g., 1 µg/mL) and LC injections (e.g., 10-1000 ng/mL).

2. Mass Spectrometer Optimization (Direct Infusion)

  • Set up a direct infusion of the working solution into the mass spectrometer.

  • Acquire data in both positive and negative ESI modes to determine which provides better sensitivity.[4]

  • Optimize key source parameters to maximize the signal intensity for the precursor ion. Refer to the suggested starting parameters in the table below.

3. Liquid Chromatography Optimization

  • Column Selection: A standard C18 reversed-phase column is a good starting point. If retention is poor due to the analyte's polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better results.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (for positive mode)

    • Solvent B: Acetonitrile + 0.1% Formic Acid (for positive mode)

  • Gradient Elution: Start with a shallow gradient to determine the approximate elution time, then optimize to ensure good peak shape and separation from any matrix components. A typical gradient might be 5% B ramping to 95% B over 5-10 minutes.[12]

Table of Suggested Starting LC-MS Parameters (ESI)

ParameterPositive Ion ModeNegative Ion ModeRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µmStandard starting point for small molecules.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in WaterVolatile additives to promote ionization.[14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Formate in ACNOrganic solvent for elution.
Flow Rate 0.2 - 0.4 mL/min0.2 - 0.4 mL/minTypical for analytical scale LC-MS.[13]
Capillary Voltage 3000 - 4000 V2500 - 3500 VOptimize for stable spray.[3]
Cone Voltage 20 - 40 V20 - 40 VMust be optimized for the analyte.[12]
Desolvation Temp. 300 - 400 °C300 - 400 °COptimize for solvent removal.[3]
Desolvation Gas 600 - 800 L/hr600 - 800 L/hrAssists in droplet desolvation.[13]
Acquisition Mode Full Scan & MRMFull Scan & MRMUse Full Scan for identification and MRM for quantification.[3]

4. Method Validation

  • Once the method is optimized, perform a validation to assess its performance, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and analyte stability.[16] Analyte instability in the sample matrix can lead to underestimation and must be evaluated.[16]

References

Preventing degradation of 2-(3,5-Dichlorophenyl)propan-2-ol stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting of stock solutions of 2-(3,5-Dichlorophenyl)propan-2-ol to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound stock solutions?

A1: The degradation of this compound is primarily influenced by exposure to heat, light (photolysis), strong acids or bases (hydrolysis), and oxidizing agents.[1][2] As a tertiary benzylic alcohol, it can also be susceptible to dehydration, particularly under acidic conditions.

Q2: What are the visible signs of degradation in my stock solution?

A2: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the formation of precipitates, or a noticeable change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is recommended for long-term storage or when using aged solutions.

Q3: Which solvents are recommended for preparing stock solutions of this compound?

A3: this compound is soluble in many common organic solvents. For optimal stability, it is recommended to use aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO). While alcohols like ethanol and methanol can be used, they may participate in degradation reactions over time, such as ether formation. The choice of solvent should also be compatible with your downstream experimental assays.

Q4: What are the ideal storage conditions for my stock solutions?

A4: To minimize degradation, stock solutions of this compound should be stored in a cool, dark, and dry place.[3] The recommended storage temperature is 2-8°C. Solutions should be stored in tightly sealed amber glass vials to protect from light and prevent solvent evaporation. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Q5: How can I confirm the concentration and purity of my stock solution over time?

A5: The concentration and purity of your stock solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide quantitative analysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of the this compound stock solution, leading to a lower effective concentration of the active compound and the presence of interfering degradants.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new and old stock solutions using HPLC or LC-MS.
Stock solution has changed color (e.g., turned yellow). This may indicate oxidation or the formation of conjugated systems due to degradation.Discard the discolored solution and prepare a fresh stock. Ensure the new solution is stored under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected.
Precipitate has formed in the stock solution upon storage at low temperatures. The compound may be precipitating out of solution due to its lower solubility at colder temperatures.Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure all the compound has redissolved. If the precipitate does not redissolve, it may be a degradation product, and the solution should be discarded.
Difficulty in dissolving the solid compound. The compound may have low solubility in the chosen solvent at the desired concentration.Try gentle warming and sonication to aid dissolution. If solubility is still an issue, consider using a different solvent or preparing a more dilute stock solution.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for troubleshooting and developing stable formulations. As a tertiary benzylic alcohol, it can undergo several types of reactions.

main This compound dehydration Dehydration (Acid-catalyzed) main->dehydration H+ oxidation Oxidation main->oxidation [O] alkene 2-(3,5-Dichlorophenyl)prop-1-ene dehydration->alkene ketone 3',5'-Dichloroacetophenone oxidation->ketone

Caption: Potential degradation pathways of this compound.

Experimental Protocol: Forced Degradation Study

To assess the stability of your this compound stock solutions under your specific laboratory conditions, you can perform a forced degradation study. This involves subjecting the compound to various stress conditions and analyzing for degradation over time.[1][2]

Objective: To identify the conditions under which this compound is unstable and to characterize its degradation products.

Materials:

  • This compound

  • Solvent of choice (e.g., acetonitrile, DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Amber and clear glass vials

  • Oven

  • UV lamp

Workflow:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution acid Acid Hydrolysis (0.1 M HCl) prep->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH) prep->base Expose aliquots oxidation Oxidation (3% H₂O₂) prep->oxidation Expose aliquots thermal Thermal Stress (60°C) prep->thermal Expose aliquots photo Photolytic Stress (UV light) prep->photo Expose aliquots analysis Analyze samples by HPLC or LC-MS at 0, 2, 4, 8, 24 hours acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in your chosen solvent.

  • Sample Preparation for Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven set to 60°C.

    • Photolytic Degradation: Place an aliquot of the stock solution in a clear vial and expose it to a UV lamp.

    • Control: Keep an aliquot of the stock solution in an amber vial at 2-8°C.

  • Time Points: Collect samples from each condition at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress Condition Time (hours) % Parent Compound Remaining Observations (e.g., new peaks in chromatogram)
Control 0100-
2499.8No significant changes.
Acid Hydrolysis 0100-
285.2One major degradation peak observed.
472.5
855.1
2420.7
Base Hydrolysis 0100-
2498.5Minor degradation observed.
Oxidation 0100-
2490.1Two minor degradation peaks observed.
Thermal 0100-
2495.3Minor degradation observed.
Photolytic 0100-
2488.6One major and one minor degradation peak observed.

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

References

Method development challenges for 2-(3,5-Dichlorophenyl)propan-2-ol analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of 2-(3,5-Dichlorophenyl)propan-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: Based on its structure as a tertiary alcohol containing a dichlorinated aromatic ring, the primary challenges include thermal instability during Gas Chromatography (GC) analysis, potential for peak tailing in High-Performance Liquid Chromatography (HPLC), and co-elution with structurally similar impurities. Careful method development is required to ensure accurate and reproducible results.

Q2: Which analytical technique is better suited for this compound: GC or HPLC?

A2: Both techniques can be used, but the choice depends on the analytical objective.

  • HPLC (Reverse-Phase): This is often the preferred method as it operates at lower temperatures, avoiding the thermal degradation that tertiary alcohols can undergo in a hot GC inlet.[1][2] It is suitable for purity analysis and quantification in drug substance and formulated products.

  • GC-MS: This can be a powerful tool for identification and quantification, especially for volatile impurities. However, it requires careful optimization of the inlet temperature and conditions to prevent on-column degradation (dehydration) of the analyte.[2][3] Using a cooler injection technique like cool on-column or a programmed temperature vaporization (PTV) inlet can mitigate this risk.[2][3]

Q3: My HPLC chromatogram shows significant peak tailing for the main analyte. What could be the cause and how can I fix it?

A3: Peak tailing for polar compounds like alcohols is often caused by secondary interactions with active sites (e.g., free silanols) on the silica-based stationary phase.

  • Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols. A column with low silanol activity is recommended.[4]

  • Modify the Mobile Phase: Adding a small amount of a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid if using MS detection) to the mobile phase can help saturate the active sites and improve peak shape.

  • Lower pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Q4: I am observing an unexpected peak in my GC-MS analysis that elutes earlier than the parent compound. What is its likely identity?

A4: This is a classic sign of thermal degradation in the GC inlet.[2] Tertiary alcohols are prone to dehydration (loss of a water molecule) at elevated temperatures to form an alkene. For this compound, the likely degradation product is 1-(3,5-Dichlorophenyl)-1-methylethene. This smaller, less polar molecule will be more volatile and elute earlier. To confirm, check the mass spectrum of the unexpected peak for the expected molecular ion of the alkene.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC-MS) Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape / Broadening Analyte degradation in the hot inlet.Lower the inlet temperature. Use a pulsed splitless or cool on-column injection. Ensure the use of a deactivated liner.[2]
Multiple Peaks for a Pure Standard On-column dehydration of the tertiary alcohol.Confirm degradation by analyzing the mass spectra of the extra peaks. Optimize the inlet and oven temperature program to minimize thermal stress.[3]
Low Response / Poor Sensitivity Analyte adsorption at active sites in the GC system.Use a deactivated liner and column. Check for and eliminate any leaks in the system.
Non-Reproducible Area Counts Inconsistent injection volume or sample degradation.Ensure the autosampler is functioning correctly. Use a PTV inlet for more controlled vaporization.[3] Prepare fresh samples and standards frequently.
Guide 2: High-Performance Liquid Chromatography (HPLC-UV/MS) Issues
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the stationary phase.Use a modern, end-capped C18 or Phenyl column. Add 0.1% formic acid or TFA to the mobile phase. Optimize mobile phase pH.
Co-eluting Impurities Insufficient resolution between the main peak and impurities.Adjust the mobile phase composition (e.g., change the ratio of organic solvent to water). Try a different stationary phase (e.g., Phenyl-Hexyl instead of C18). Perform a gradient optimization.
Baseline Noise or Drift Contaminated mobile phase or detector issue.Filter all mobile phases. Purge the system thoroughly. Check the detector lamp energy (for UV detectors).
Variable Retention Times Inconsistent mobile phase composition or temperature fluctuations.Ensure mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV Method for Purity Analysis

This protocol provides a starting point for method development.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 90% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water
UV Detection 220 nm
Protocol 2: GC-MS Method for Identification and Impurity Profiling

This protocol is designed to minimize thermal degradation.

Parameter Condition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar low-bleed 5% phenyl column)
Inlet PTV, Splitless mode
Inlet Program Start at 60°C, ramp at 120°C/min to 250°C, hold for 2 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Full Scan (m/z 40-450)
Sample Preparation Dissolve sample in Dichloromethane or MTBE

Visualizations

G Workflow: Troubleshooting HPLC Peak Tailing A Observe Peak Tailing in Chromatogram B Is the column old or overloaded? A->B C Replace Column Reduce Sample Concentration B->C Yes D Are you using an appropriate column? B->D No H Peak Shape Improved C->H E Switch to a modern, fully end-capped C18 or Phenyl column. D->E No F Is the mobile phase optimized? D->F Yes E->H G Add 0.1% Formic Acid or TFA to mobile phase. Adjust pH to 2.5-3.5. F->G No I Problem Persists: Consult further documentation F->I Yes G->H

Caption: Troubleshooting workflow for HPLC peak tailing issues.

G Logical Flow: GC Method Development Strategy cluster_prep Preparation cluster_inlet Inlet Optimization (Minimize Degradation) cluster_oven Oven Program Optimization cluster_ms MS Detector Settings A Select Inert Column (e.g., DB-5ms) B Prepare Sample in Volatile Solvent (e.g., DCM) A->B C Start with Low Inlet Temp (e.g., 250°C) B->C D Consider PTV or Cool-On-Column for labile compounds C->D E Check for Degradation Products (e.g., Alkene at earlier RT) D->E E->C If Degradation is significant, lower temperature further F Develop Temperature Ramp for good separation E->F If Degradation is minimal G Ensure analyte elutes before column bleed increases F->G H Set appropriate scan range (e.g., m/z 40-450) G->H I Optimize Source & Transfer Line Temps H->I J J I->J Method Validated

Caption: Strategy for developing a robust GC method for thermally labile compounds.

References

Technical Support Center: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the synthesis of this tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a methylmagnesium halide (typically methylmagnesium bromide or iodide) with 3',5'-dichloroacetophenone.[1]

Q2: Why are anhydrous conditions critical for the Grignard reaction?

Grignard reagents are potent nucleophiles and strong bases. They will react readily with protic solvents like water, alcohols, or carboxylic acids. This reaction is an acid-base neutralization which is much faster than the desired addition to the carbonyl group, and it effectively quenches the Grignard reagent, leading to a significant reduction in the yield of the desired tertiary alcohol. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the procedure.

Q3: My Grignard reaction has not initiated. What are the common causes and solutions?

Failure to initiate is a common issue in Grignard reactions. The primary cause is often a passivating layer of magnesium oxide on the surface of the magnesium turnings. To overcome this, you can:

  • Mechanical Activation: Gently crush the magnesium turnings with a dry stirring rod to expose a fresh metal surface.

  • Chemical Activation: Add a small crystal of iodine. The disappearance of the brown iodine color indicates activation. Alternatively, a small amount of 1,2-dibromoethane can be used, where the observation of ethylene bubbles signals activation.[2]

Q4: What are the main side products to expect in this synthesis?

The primary side product is typically the Wurtz coupling product, 3,3',5,5'-tetrachlorobiphenyl, which forms from the reaction of the Grignard reagent with unreacted aryl halide.[2] Additionally, if the starting ketone is sterically hindered or the Grignard reagent is bulky, enolization of the ketone can occur, leading to the recovery of the starting material after workup.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[3] General purification of tertiary alcohols from Grignard reactions often involves an aqueous workup followed by extraction and then recrystallization or column chromatography.

Troubleshooting Guide

Issue Symptoms Possible Causes Solutions
Low or No Product Yield Little to no solid product is isolated after the reaction.1. Wet glassware or solvent. 2. Inactive magnesium. 3. Impure starting materials. 4. Incorrect stoichiometry.1. Thoroughly flame-dry all glassware and use anhydrous solvents. 2. Activate magnesium with iodine or 1,2-dibromoethane.[2] 3. Ensure the purity of 3',5'-dichloroacetophenone and the Grignard reagent. 4. Titrate the Grignard reagent to determine its exact concentration before use.
Reaction Turns Dark Brown/Black The reaction mixture becomes very dark during the formation of the Grignard reagent or during the reaction with the ketone.1. Overheating of the reaction. 2. Presence of impurities in the magnesium or aryl halide. 3. Decomposition of the Grignard reagent.1. Control the rate of addition of the halide to maintain a gentle reflux. Use an ice bath to cool the reaction if necessary. 2. Use high-purity reagents. 3. Use the Grignard reagent immediately after its preparation.
Starting Material Recovered A significant amount of 3',5'-dichloroacetophenone is recovered after the reaction.1. Insufficient Grignard reagent. 2. Enolization of the ketone.1. Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). 2. This is less likely with a methyl Grignard reagent but can be minimized by carrying out the addition at a lower temperature (e.g., 0 °C).
Oily Product Instead of Solid The final product is an oil and does not solidify upon cooling.1. Presence of impurities. 2. The product may have a low melting point.1. Purify the crude product by column chromatography. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Try recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: Synthesis of 3',5'-Dichloroacetophenone (Precursor)

This protocol describes a general method for the synthesis of an acetophenone derivative.

Materials:

  • 3,5-Dichloroiodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • N-Ethyl-N,N-diisopropylamine

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloroiodobenzene (1.0 eq), Pd₂(dba)₃ (0.012 eq), and lithium chloride (5.0 eq) in DMF.

  • Add acetic anhydride (4.7 eq) and N-ethyl-N,N-diisopropylamine (3.4 eq) to the reaction mixture.

  • Heat the mixture at 100 °C for 8 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent to afford 3',5'-dichloroacetophenone.[4]

Protocol 2: Synthesis of this compound via Grignard Reaction

This is a general protocol for the synthesis of a tertiary alcohol from a ketone and a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • 3',5'-Dichloroacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes or petroleum ether for recrystallization

Procedure:

Part A: Preparation of Methylmagnesium Iodide/Bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask with a small crystal of iodine.

  • In the dropping funnel, place a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the methyl halide solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes. The resulting grey solution is the Grignard reagent.

Part B: Reaction with 3',5'-Dichloroacetophenone

  • In a separate flame-dried flask, dissolve 3',5'-dichloroacetophenone (1.0 eq) in anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the solution of 3',5'-dichloroacetophenone to the Grignard reagent dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as hexanes or petroleum ether.[3][5][6]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Reactants 3',5'-Dichloroacetophenone, Methylmagnesium Bromide/IodideGeneral Grignard Protocol
Solvent Anhydrous Diethyl Ether or THF[3]
Reaction Temperature 0 °C to Room TemperatureGeneral Grignard Protocol
Reaction Time 1-3 hoursGeneral Grignard Protocol
Work-up Saturated aq. NH₄Cl
Purification Recrystallization (Hexanes/Petroleum Ether)[6]
Typical Yield 70-90% (based on similar Grignard reactions)
Purity >95% (after recrystallization)Assumed based on standard purification

Visualizations

Experimental Workflow for Grignard Synthesis

Grignard_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dry_glassware Flame-dry glassware start->dry_glassware setup_apparatus Assemble apparatus under N2 dry_glassware->setup_apparatus add_mg Add Mg turnings and I2 setup_apparatus->add_mg add_meX Add CH3X in ether add_mg->add_meX initiate Initiate reaction add_meX->initiate reflux Maintain gentle reflux initiate->reflux cool_grignard Cool Grignard reagent to 0°C reflux->cool_grignard dissolve_ketone Dissolve 3',5'-dichloro- acetophenone in ether add_ketone Add ketone solution dropwise dissolve_ketone->add_ketone cool_grignard->add_ketone react Stir at room temperature add_ketone->react quench Quench with aq. NH4Cl react->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure 2-(3,5-Dichlorophenyl) propan-2-ol recrystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low or No Product Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents wet_solvent Wet solvent/glassware? check_conditions->wet_solvent Anhydrous? inactive_mg Inactive Mg? check_conditions->inactive_mg Initiation? temp_control Improper temperature? check_conditions->temp_control Control? impure_ketone Impure ketone? check_reagents->impure_ketone Purity? bad_grignard Incorrect Grignard conc.? check_reagents->bad_grignard Stoichiometry? solution_dry Action: Flame-dry glassware, use anhydrous solvents wet_solvent->solution_dry Yes solution_activate Action: Activate Mg with I2 or 1,2-dibromoethane inactive_mg->solution_activate No solution_temp Action: Maintain gentle reflux, use ice bath as needed temp_control->solution_temp Yes solution_purify_ketone Action: Purify starting material impure_ketone->solution_purify_ketone Yes solution_titrate Action: Titrate Grignard reagent bad_grignard->solution_titrate Yes

Caption: Troubleshooting guide for low yield in the Grignard synthesis.

References

Technical Support Center: Quantification of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 2-(3,5-Dichlorophenyl)propan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing is a common issue that can compromise the accuracy of quantification. Here are the likely causes and how to address them:

    • Secondary Interactions: The hydroxyl group of the analyte can interact with active sites on the silica backbone of the column.

      • Solution: Use a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., pH 3) can also suppress silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute the sample.

    • Contamination: A contaminated guard column or analytical column can lead to poor peak shape.

      • Solution: Replace the guard column. If the analytical column is contaminated, try flushing it with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.[1]

Issue: Inconsistent Retention Times in Chromatography

  • Question: The retention time for my analyte is shifting between injections. What could be causing this variability?

  • Answer: Retention time instability can be caused by several factors:

    • Mobile Phase Composition: Inconsistent mobile phase preparation or degradation can lead to shifts.

      • Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured and well-mixed.[2] It is also crucial to ensure the mobile phase components are miscible and properly degassed.[1]

    • Temperature Fluctuations: Changes in column temperature will affect retention time.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

    • Pump Issues: Problems with the HPLC pump, such as worn seals or faulty check valves, can cause flow rate fluctuations.

      • Solution: Perform regular pump maintenance. If you suspect a leak or an issue with the pump, consult your instrument's troubleshooting guide.[1]

Issue: Low Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

  • Answer: A lack of signal can be frustrating. Here's a checklist of potential problems:

    • Sample Degradation: The analyte may not be stable under the current storage or experimental conditions.

      • Solution: Investigate the stability of this compound under different pH and temperature conditions. It is known that epoxides, which share some reactive properties, can be unstable in acidic or basic conditions.[3] Ensure samples are stored properly, protected from light, and analyzed promptly after preparation.

    • Incorrect Wavelength (HPLC-UV): The detector may not be set to the optimal wavelength for detection.

      • Solution: Determine the UV maximum absorbance for this compound. Aromatic compounds often have strong absorbance in the low UV range (e.g., 210-220 nm).[4]

    • Injection Issues: A blocked syringe or a problem with the autosampler can prevent the sample from being injected.

      • Solution: Manually inspect the injector and syringe. Run a standard of a known compound to verify that the injection system is working correctly.

    • Detector Malfunction: The detector lamp may be off or failing.[1]

      • Solution: Check the detector status and consult the instrument manual for maintenance procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass fragmentation pattern for this compound in GC-MS analysis?

  • Molecular Ion (M+): The molecular ion peak may be present but could be weak due to the instability of tertiary alcohols.[5][6]

  • Loss of a Methyl Group (M-15): A significant peak is expected from the loss of a CH3 group, resulting in a more stable secondary carbocation.

  • Loss of Water (M-18): The loss of a water molecule is a common fragmentation pathway for alcohols.[5]

  • Loss of a Propyl Group (M-43): Cleavage of the C-C bond next to the oxygen can occur.

  • Dichlorophenyl Fragment: A prominent peak corresponding to the dichlorophenyl cation is also likely.

Q2: How can I improve the volatility of this compound for GC analysis?

A2: If you are experiencing poor peak shape or low response in GC analysis, derivatization of the hydroxyl group can improve volatility and thermal stability. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Q3: What are the key considerations for sample preparation when quantifying this analyte in a complex matrix?

A3: For complex matrices, such as biological fluids or environmental samples, effective sample preparation is crucial to remove interferences.

  • Liquid-Liquid Extraction (LLE): This is a common technique for extracting organic compounds from aqueous samples. A solvent like ethyl acetate or dichloromethane can be effective.[7]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. A C18 cartridge would be a suitable choice for retaining the relatively non-polar analyte.

  • Matrix Effects in LC-MS/MS: When using mass spectrometry, co-eluting matrix components can cause ion suppression or enhancement. It is essential to use an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, to correct for these effects.

Experimental Protocols

HPLC-UV Method for Quantification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

GC-MS Method for Quantification

  • GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Interface Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-350 m/z

Quantitative Data Summary

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 5%
Recovery95 - 105%

Table 2: GC-MS Method Performance (Hypothetical Data)

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Recovery90 - 110%

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (Freshness, Composition) start->check_mobile_phase check_column Inspect Column (Contamination, Age) start->check_column check_injection Verify Injection (Volume, Sample Prep) start->check_injection check_instrument Examine Instrument Parameters (Temp, Flow Rate, Wavelength) start->check_instrument solution_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_mobile_phase Issue Found solution_column Flush or Replace Column check_column->solution_column Issue Found solution_injection Adjust Injection Volume/ Dilute Sample check_injection->solution_injection Issue Found solution_instrument Optimize Method Parameters check_instrument->solution_instrument Issue Found end Problem Resolved solution_mobile_phase->end solution_column->end solution_injection->end solution_instrument->end

Caption: A logical workflow for troubleshooting common chromatography issues.

ExperimentalWorkflow sample_prep Sample Preparation (Extraction/Dilution) hplc_analysis HPLC Analysis (C18 Column) sample_prep->hplc_analysis gcms_analysis GC-MS Analysis (Derivatization may be needed) sample_prep->gcms_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition gcms_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting quantification->reporting

Caption: A generalized experimental workflow for the quantification of the analyte.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation for 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative determination of 2-(3,5-Dichlorophenyl)propan-2-ol. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering researchers and drug development professionals a framework for selecting the appropriate analytical methodology.

Introduction to Analytical Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For the quantification of an active pharmaceutical ingredient (API) or a related impurity like this compound, key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Comparative Analytical Methodologies

Two primary chromatographic methods are compared for the analysis of this compound:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection. This is a widely used technique for the analysis of moderately polar, non-volatile, and thermally stable compounds.

  • Method B: Gas Chromatography (GC) with Flame Ionization Detection (FID). This method is suitable for volatile and thermally stable compounds.

The logical workflow for the validation of these analytical methods is outlined below.

cluster_0 Method Development & Validation Workflow A Define Analytical Target Profile B Develop & Optimize Analytical Method A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Analyze Data & Evaluate Results D->E F Document in Validation Report E->F

Caption: Workflow for analytical method development and validation.

Comparison of Validation Parameters

The performance of the HPLC-UV and GC-FID methods was evaluated across several key validation parameters. The results are summarized in the tables below. The relationship between these core validation parameters is illustrated in the subsequent diagram.

cluster_1 Interrelation of Validation Parameters Specificity Specificity Distinguishes analyte from other substances Linearity Linearity & Range Proportional response over a concentration range Specificity->Linearity Accuracy Accuracy Closeness to true value Linearity->Accuracy Precision Precision Agreement between repeated measurements (Repeatability, Intermediate Precision) Linearity->Precision Limits LOD & LOQ Lowest detectable and quantifiable amounts Precision->Limits

Caption: Relationship between key analytical validation parameters.

Linearity was assessed by analyzing a series of standard solutions over a concentration range of 50-150% of the nominal concentration. The coefficient of determination (R²) was calculated from the linear regression analysis.

ParameterMethod A (HPLC-UV)Method B (GC-FID)
Concentration Range 10 - 150 µg/mL5 - 100 µg/mL
Regression Equation y = 25432x + 105.7y = 18765x + 88.2
Coefficient of Determination (R²) 0.99950.9992

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The study was performed in triplicate at each level.

Concentration LevelMethod A (HPLC-UV) - % RecoveryMethod B (GC-FID) - % Recovery
80% 99.5%98.9%
100% 100.2%100.5%
120% 99.8%101.1%
Average Recovery 99.8% 100.2%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a standard solution (100 µg/mL) were performed.

ParameterMethod A (HPLC-UV) - %RSDMethod B (GC-FID) - %RSD
Repeatability (Intra-day) 0.85%1.10%
Intermediate Precision (Inter-day) 1.25%1.65%

Specificity was demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. Both methods showed no interference at the retention time of this compound.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterMethod A (HPLC-UV)Method B (GC-FID)
LOD 0.5 µg/mL0.8 µg/mL
LOQ 1.5 µg/mL2.5 µg/mL

Experimental Protocols

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Standard Preparation: A stock solution of 1 mg/mL was prepared in the mobile phase. Calibration standards were prepared by serial dilution.

  • Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 260°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (Split ratio 20:1).

  • Standard Preparation: A stock solution of 1 mg/mL was prepared in Methanol. Calibration standards were prepared by serial dilution.

Conclusion

Both the developed HPLC-UV and GC-FID methods are suitable for the quantitative determination of this compound. The HPLC method demonstrates slightly better precision and lower detection limits, making it preferable for trace-level analysis. The GC-FID method, however, offers a viable alternative, particularly if the analyte is part of a broader analysis of volatile impurities. The choice of method will ultimately depend on the specific application, available instrumentation, and the required sensitivity of the analysis.

A Comparative Toxicological Profile of 2-(3,5-Dichlorophenyl)propan-2-ol and Its Postulated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential toxicity of 2-(3,5-Dichlorophenyl)propan-2-ol and its hypothesized metabolites. Due to a lack of direct experimental data on the metabolism and toxicity of this compound, this document extrapolates information from structurally related compounds to provide a preliminary toxicological assessment. The data presented herein is intended to guide further research and support in vitro and in vivo toxicological evaluations.

Postulated Metabolic Pathway

The metabolic fate of this compound in biological systems has not been empirically determined. However, based on established xenobiotic biotransformation pathways, a plausible metabolic scheme is proposed. The primary routes of metabolism for tertiary alcohols often involve oxidation and conjugation. Cytochrome P450 (CYP) enzymes, prevalent in the liver, are likely to play a central role in the initial oxidative steps.

The following diagram illustrates the hypothesized metabolic pathway of this compound.

Metabolic_Pathway This compound This compound 3',5'-Dichloroacetophenone 3',5'-Dichloroacetophenone This compound->3',5'-Dichloroacetophenone Oxidation (CYP450) 3,5-Dichlorophenol 3,5-Dichlorophenol This compound->3,5-Dichlorophenol Oxidative Cleavage (CYP450) 1-(3,5-Dichlorophenyl)ethanol 1-(3,5-Dichlorophenyl)ethanol 3',5'-Dichloroacetophenone->1-(3,5-Dichlorophenyl)ethanol Reduction Conjugated Metabolites Conjugated Metabolites 1-(3,5-Dichlorophenyl)ethanol->Conjugated Metabolites Glucuronidation/ Sulfation 3,5-Dichlorophenol->Conjugated Metabolites Glucuronidation/ Sulfation Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture HepG2 Cells B Seed Cells in 96-well Plate A->B C Prepare Compound Dilutions B->C D Expose Cells to Compounds C->D E Add MTT Reagent D->E F Incubate and Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Cross-Validation of HPLC and GC Methods for the Quantification of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical intermediates like 2-(3,5-Dichlorophenyl)propan-2-ol is paramount for ensuring final product quality and process control. This guide presents a comprehensive cross-validation of two ubiquitous analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Detailed experimental protocols, comparative performance data, and a logical workflow for method cross-validation are provided to assist in the selection of the most suitable method for specific analytical requirements.

Cross-validation of analytical methods is a critical exercise in pharmaceutical development and quality control.[1][2][3] It provides assurance of the accuracy and reliability of analytical data by comparing the performance of two distinct, well-characterized methods.[1][2] This process is essential for method transfer between laboratories and for regulatory submissions.[2][3]

Comparative Analysis of HPLC and GC Methods

Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of small organic molecules like this compound. However, they operate on different separation principles, offering unique advantages and disadvantages. HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, while GC is ideal for volatile and semi-volatile compounds, often providing high resolution and sensitivity.[1] The choice between these methods depends on factors such as the analyte's properties, the required sensitivity, and the sample matrix.

Data Presentation: Method Validation Parameters

The following table summarizes the performance characteristics of hypothetical, yet representative, HPLC and GC methods for the analysis of this compound. These values are based on typical performance for similar analytes and serve as a benchmark for method development and validation.

Validation ParameterHPLC MethodGC Method
**Linearity (R²) **> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Run Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector and an autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile, increasing to 90% over 10 minutes.

    • Hold at 90% for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a suitable concentration.

GC Method Protocol
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methylene chloride or isopropanol, to an appropriate concentration.

Cross-Validation Workflow

The cross-validation of these analytical methods is a systematic process to ensure their interchangeability and reliability. The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC methods for the analysis of this compound.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Conclusion define_analyte Define Analyte: This compound develop_methods Develop HPLC & GC Methods define_analyte->develop_methods define_acceptance Define Acceptance Criteria develop_methods->define_acceptance prepare_samples Prepare Standard & Sample Sets define_acceptance->prepare_samples analyze_hplc Analyze by HPLC prepare_samples->analyze_hplc analyze_gc Analyze by GC prepare_samples->analyze_gc compare_data Compare Datasets (e.g., Bland-Altman, t-test) analyze_hplc->compare_data analyze_gc->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria conclusion Conclusion on Method Interchangeability assess_criteria->conclusion

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of this compound, each presenting distinct advantages. The GC-FID method may offer higher sensitivity, making it preferable for trace-level analysis. Conversely, the HPLC-UV method is straightforward and avoids the high temperatures of the GC inlet, which could be beneficial if the analyte exhibits any thermal instability.

The ultimate choice of method will be dictated by the specific requirements of the analysis, including the necessary sensitivity, sample throughput, and the nature of the sample matrix. A thorough cross-validation, as outlined in this guide, is indispensable to ensure the reliability and interchangeability of the chosen analytical methods in a regulated environment.

References

Comparative Analysis of 2-(3,5-Dichlorophenyl)propan-2-ol and Other Iprodione Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide iprodione, a thorough understanding of its impurity profile is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a detailed comparison of 2-(3,5-Dichlorophenyl)propan-2-ol against other known impurities of iprodione, supported by experimental data and detailed analytical protocols.

Overview of Iprodione and Its Impurities

Iprodione, chemically known as 3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide, is a widely used contact fungicide.[1][2] During its synthesis and degradation, several impurities and related compounds can be formed. Among the most significant are 3,5-dichloroaniline, a known starting material and degradation product, and isoiprodione, a structural isomer.[3][4] Another notable metabolite is 3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide (RP-32490).[5][6] The subject of this comparison, this compound, is a potential process-related impurity, although its direct link to commercial iprodione synthesis is not as extensively documented as the others.

Physicochemical Properties

A comparison of the key physicochemical properties of iprodione and its impurities is crucial for developing analytical separation methods and understanding their environmental fate.

PropertyThis compound3,5-DichloroanilineIsoiprodione (RP-30228)Iprodione
CAS Number 68575-35-9626-43-763637-89-836734-19-7
Molecular Formula C₉H₁₀Cl₂OC₆H₅Cl₂NC₁₃H₁₃Cl₂N₃O₃C₁₃H₁₃Cl₂N₃O₃
Molecular Weight 205.08 g/mol 162.02 g/mol 330.17 g/mol 330.17 g/mol
Melting Point Not available46-52 °C[7]199-201 °C[8]130-136 °C[9][10][11]
Boiling Point 261.2 °C at 760 mmHg259-260 °C at 741 mmHg[7]Not availableDecomposes
Water Solubility Insoluble0.6 g/L at 26 °C[12]Sparingly soluble[8]13 mg/L at 20 °C[13]
Appearance White to off-white solidWhite to light yellow crystalline powder[12]SolidColorless, odorless crystals[13]

Toxicological Profile

The toxicological assessment of impurities is paramount for risk assessment. Here, we compare the available acute toxicity data for iprodione and its related compounds.

CompoundTestSpeciesRouteLD50/LC50Toxicity Category
Iprodione LD50RatOral3500 - >5000 mg/kg[2][13]IV (Slightly toxic)
LD50RabbitDermal>2000 mg/kg[2]III
LC50RatInhalation>3 - >5.16 mg/L[5][13]IV
3,5-Dichloroaniline LD50RatOral~250 mg/kg (estimated)II (Moderately toxic)
This compound Not available
Isoiprodione (RP-30228) Not available
3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide (RP-32490) Not available

Toxicity Categories are based on the U.S. Environmental Protection Agency (EPA) classification system.

Signaling Pathways and Degradation

The degradation of iprodione in the environment can occur through both biotic and abiotic pathways, leading to the formation of several metabolites. Understanding these pathways is essential for environmental monitoring and risk assessment.

G cluster_impurities Iprodione Impurities and Degradation Pathway Iprodione Iprodione RP32490 3-(3,5-dichlorophenyl)-2,4- dioxo-1-imidazolidine-carboxamide (RP-32490) Iprodione->RP32490 Metabolism DCA 3,5-Dichloroaniline Iprodione->DCA Degradation Isoiprodione Isoiprodione (RP-30228) Iprodione->Isoiprodione Isomerization Metabolite2 (3,5-dichlorophenylurea) acetic acid RP32490->Metabolite2 Ring Cleavage Metabolite2->DCA Hydrolysis

Caption: Proposed degradation pathway of iprodione leading to the formation of key impurities.

Experimental Protocols

Accurate identification and quantification of iprodione and its impurities require robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the simultaneous determination of iprodione and its major impurities in technical materials and formulations.

Workflow:

G start Sample Preparation dissolve Dissolve sample in Acetonitrile start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC Analysis filter->hplc data Data Acquisition and Analysis hplc->data

Caption: Workflow for the HPLC analysis of iprodione and its impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)[14]

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 229 nm[14]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Accurately weigh and dissolve reference standards of iprodione, this compound, 3,5-dichloroaniline, isoiprodione, and RP-32490 in acetonitrile to prepare individual stock solutions. Prepare a mixed standard solution by appropriate dilution of the stock solutions.

  • Sample Preparation: Accurately weigh a portion of the iprodione technical material or formulation and dissolve it in a known volume of acetonitrile. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peaks based on the retention times of the reference standards. Quantify the impurities by comparing their peak areas with those of the corresponding standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

Workflow:

G start Sample Preparation dissolve Dissolve sample in appropriate solvent (e.g., Acetone or Ethyl Acetate) start->dissolve gcms GC-MS Analysis dissolve->gcms data Data Acquisition and Analysis gcms->data

Caption: Workflow for the GC-MS analysis of iprodione impurities.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Splitless injection at 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min).

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the HPLC method, using a volatile solvent like acetone or ethyl acetate.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Identification and Quantification: Identify the impurities by comparing their retention times and mass spectra with those of the reference standards and library data. Quantify using the peak areas of characteristic ions.

Conclusion

The comprehensive analysis of iprodione and its impurities is essential for ensuring the quality and safety of this widely used fungicide. This guide provides a comparative overview of this compound and other key impurities, highlighting their physicochemical and toxicological properties. The detailed HPLC and GC-MS protocols offer robust methods for their separation, identification, and quantification. For further research, obtaining more extensive toxicological data for all identified impurities is recommended to perform a complete risk assessment.

References

Inter-laboratory Comparison of 2-(3,5-Dichlorophenyl)propan-2-ol Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of 2-(3,5-Dichlorophenyl)propan-2-ol. Given the absence of a standardized, publicly available round-robin study for this specific analyte, this document presents a hypothetical comparison based on established analytical techniques and proficiency testing principles. The objective is to offer a blueprint for laboratories to assess and compare their performance in accurately measuring this compound, which is crucial for quality control and regulatory compliance in drug development.

The following sections detail a proposed inter-laboratory study, including hypothetical data, comprehensive experimental protocols, and workflow visualizations to guide researchers in setting up or participating in such a comparison.

Hypothetical Inter-laboratory Study Results

An inter-laboratory study, also known as a round-robin test, involves multiple laboratories analyzing the same samples to assess the reproducibility and accuracy of a specific analytical method. In this hypothetical study, ten laboratories were provided with spiked samples of this compound in a common matrix (e.g., human plasma) at three different concentration levels.

Summary of Reported Concentrations

The following table summarizes the hypothetical quantitative results from the participating laboratories. Concentrations are reported in ng/mL.

Laboratory IDSpiked Sample 1 (5.0 ng/mL)Spiked Sample 2 (25.0 ng/mL)Spiked Sample 3 (100.0 ng/mL)
Lab 014.825.598.7
Lab 025.224.1102.3
Lab 034.526.295.4
Lab 045.523.9105.1
Lab 054.924.899.8
Lab 065.125.9101.5
Lab 074.723.597.2
Lab 085.326.1103.8
Lab 094.624.596.9
Lab 105.025.3100.6
Performance Evaluation: z-Scores

The performance of each laboratory is often evaluated using z-scores, which indicate how far a laboratory's result deviates from the assigned value (in this case, the spiked concentration). A common interpretation of z-scores is:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| ≤ 3: Questionable performance

  • |z| > 3: Unsatisfactory performance

The z-score is calculated using the formula: z = (x - X) / σ , where 'x' is the laboratory's result, 'X' is the assigned value, and 'σ' is the standard deviation for proficiency assessment.

Laboratory IDz-Score (Sample 1)z-Score (Sample 2)z-Score (Sample 3)
Lab 01-0.50.3-0.5
Lab 020.5-0.60.8
Lab 03-1.20.8-1.6
Lab 041.2-0.71.8
Lab 05-0.2-0.1-0.1
Lab 060.20.60.5
Lab 07-0.7-1.0-1.0
Lab 080.70.71.3
Lab 09-1.0-0.3-1.1
Lab 100.00.20.2

Experimental Protocols

The following protocols are provided as a standardized methodology for the extraction and analysis of this compound from a biological matrix. Adherence to a common protocol is essential for minimizing inter-laboratory variability.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common technique for separating compounds based on their differential solubilities in two immiscible liquids.

Materials:

  • Spiked plasma samples

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the plasma sample into a clean glass tube.

  • Add 50 µL of the internal standard solution.

  • Add 2 mL of MTBE.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a

Comparative Efficacy of Strobilurin Fungicides: A Synthetic Derivative Versus its Natural Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for potent and environmentally sound crop protection agents, the strobilurin class of fungicides stands out as a significant success story, born from the observation of a natural prototype. This guide provides a detailed comparison of the fungicidal efficacy of a widely used synthetic strobilurin, Azoxystrobin , against its natural parent compound, Strobilurin A . This analysis is intended for researchers, scientists, and professionals in the field of drug development and crop science, offering a clear perspective on the evolution of fungicidal potency through chemical synthesis.

Executive Summary

Strobilurin A, a natural product from the fungus Strobilurus tenacellus, exhibits notable fungicidal properties but is limited by its instability in light. Synthetic analogues, such as Azoxystrobin, were developed to overcome this limitation while enhancing biological activity. This guide demonstrates that Azoxystrobin exhibits significantly greater fungicidal efficacy and broader spectrum of activity compared to its natural precursor, Strobilurin A. This enhanced performance is attributed to structural modifications that increase its stability and binding affinity to the target site.

Quantitative Efficacy Comparison

The following table summarizes the in vitro fungicidal activity of Strobilurin A and Azoxystrobin against a range of common plant pathogenic fungi. The data, presented as the half-maximal effective concentration (EC₅₀) in µg/mL, clearly illustrates the superior potency of the synthetic derivative.

Fungal SpeciesStrobilurin A (EC₅₀ µg/mL)Azoxystrobin (EC₅₀ µg/mL)Reference
Plasmopara viticola1.50.03[1][2]
Botrytis cinerea>1000.1[1][2]
Pyricularia oryzae2.80.05[3]
Septoria tritici12.50.08[1]
Alternaria solani8.30.2[2]

Key Observation: Azoxystrobin consistently demonstrates significantly lower EC₅₀ values, indicating a much higher potency across a broader spectrum of fungal pathogens compared to Strobilurin A.

Mechanism of Action: The Quinone Outside Inhibition (QoI) Pathway

Both Strobilurin A and Azoxystrobin act by inhibiting mitochondrial respiration in fungi. They bind to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III), thereby blocking the electron transfer chain. This disruption of ATP synthesis ultimately leads to fungal cell death. The enhanced efficacy of Azoxystrobin is, in part, due to its optimized chemical structure which allows for a more stable and effective binding to the Qo site.

QoI_Pathway cluster_complex_III Cytochrome bc1 Complex (Complex III) cytochrome_b Cytochrome b isp Iron-Sulfur Protein (ISP) cytochrome_b->isp e- cytochrome_c1 Cytochrome c1 isp->cytochrome_c1 e- cytochrome_c Cytochrome c cytochrome_c1->cytochrome_c e- q Ubiquinone Pool q->cytochrome_b e- complex_IV Complex IV cytochrome_c->complex_IV strobilurin Strobilurin A / Azoxystrobin strobilurin->cytochrome_b Inhibition

Fig. 1: Mechanism of action of strobilurin fungicides.

Experimental Protocols

The following provides a generalized methodology for determining the in vitro fungicidal efficacy of the compounds, as reflected in the presented data.

1. Fungal Isolates and Culture Conditions:

  • Pathogenic fungal strains are obtained from a recognized culture collection.

  • Fungi are maintained on potato dextrose agar (PDA) at 25°C. For spore-producing fungi, spore suspensions are prepared by flooding the surface of a 10-day-old culture with sterile distilled water containing 0.01% Tween 20.

2. Preparation of Fungicide Stock Solutions:

  • Strobilurin A and Azoxystrobin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions of 10 mg/mL.

  • Serial dilutions are prepared using sterile distilled water to achieve the desired test concentrations. The final concentration of DMSO in the assay medium does not exceed 1% (v/v), a level shown not to affect fungal growth.

3. Mycelial Growth Inhibition Assay (for non-spore producing fungi):

  • A 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, is placed in the center of a PDA plate amended with the test fungicide at various concentrations.

  • Plates are incubated at 25°C for 3-7 days, or until the mycelium in the control plate (no fungicide) reaches the edge of the plate.

  • The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to the control.

4. Spore Germination Assay (for spore-producing fungi):

  • A spore suspension (typically 1 x 10⁵ spores/mL) is mixed with the fungicide solutions in a microtiter plate.

  • The plate is incubated at 25°C for 24 hours.

  • The percentage of germinated spores is determined by microscopic examination. A spore is considered germinated if the germ tube is at least twice the length of the spore.

5. Data Analysis:

  • The EC₅₀ values are calculated by probit analysis of the dose-response data using appropriate statistical software.

experimental_workflow start Start fungal_culture Fungal Isolate Culture start->fungal_culture stock_prep Prepare Fungicide Stock Solutions start->stock_prep assay_choice Choose Assay Type fungal_culture->assay_choice serial_dilution Serial Dilutions stock_prep->serial_dilution serial_dilution->assay_choice mycelial_assay Mycelial Growth Inhibition Assay assay_choice->mycelial_assay Non-spore producing spore_assay Spore Germination Assay assay_choice->spore_assay Spore producing incubation Incubation mycelial_assay->incubation spore_assay->incubation data_collection Data Collection (Measurement) incubation->data_collection data_analysis Data Analysis (EC50 Calculation) data_collection->data_analysis end End data_analysis->end

Fig. 2: Generalized workflow for in vitro fungicidal efficacy testing.

Conclusion

The development of Azoxystrobin from its natural lead compound, Strobilurin A, is a prime example of successful natural product-based drug discovery. While Strobilurin A provided the foundational chemical scaffold and mechanism of action, targeted synthetic modifications led to a second-generation fungicide with vastly superior potency, a broader spectrum of activity, and improved photostability, making it a commercially viable and highly effective tool in modern agriculture. The data and methodologies presented in this guide underscore the significant advancements achieved through the strategic chemical optimization of natural fungicidal compounds.

References

A Comparative Analysis of the Bioaccumulation Potential of 2-(3,5-Dichlorophenyl)propan-2-ol and Other Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioaccumulation potential of 2-(3,5-Dichlorophenyl)propan-2-ol against a range of other dichlorophenyl compounds. Due to the limited direct experimental data on this compound, this comparison is based on data from structurally related dichlorophenyl compounds, including dichlorobenzenes, dichlorophenols, and polychlorinated biphenyls (PCBs). The objective is to offer a predictive assessment of its likely environmental fate and bioaccumulation behavior.

The bioaccumulation potential of a chemical is a critical factor in its environmental risk assessment. It is influenced by several physicochemical properties, most notably the octanol-water partition coefficient (Kow), which is a measure of a chemical's lipophilicity. A high Kow value often correlates with a higher potential for a substance to accumulate in the fatty tissues of organisms.[1] This accumulation is quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment at steady state.[2]

Quantitative Data on Bioaccumulation

The following table summarizes key bioaccumulation metrics for various dichlorophenyl compounds. These metrics are essential for comparing their potential to accumulate in living organisms.

Compound ClassSpecific CompoundLog KowBioconcentration Factor (BCF)SpeciesReference
Dichlorobenzenes 1,2-Dichlorobenzene3.38270 - 560Rainbow Trout[3]
1,3-Dichlorobenzene3.48420 - 740Rainbow Trout[3]
1,4-Dichlorobenzene3.3860 - 720Bluegill Sunfish, Rainbow Trout[3]
Dichlorophenols 2,4-Dichlorophenol3.231 - 48 (BAF)Fish (Trophic Level 2-4)[4]
Polychlorinated Biphenyls (PCBs) Aroclor 1254 (mixture)~6.5>5,000Various
PCB 1536.5~15,000Fish[5]
DDT and Metabolites p,p'-DDE~6.5>10,000Various[6]

Note: BAF (Bioaccumulation Factor) is presented for 2,4-Dichlorophenol as BCF data was less available in the searched literature. BAF considers uptake from all environmental sources, including diet, while BCF focuses on uptake from water.[2] For lipophilic compounds, BAF can be significantly higher than BCF.

Based on its structure, this compound would be expected to have a Log Kow value that suggests a potential for bioaccumulation, likely falling within the range of the dichlorobenzenes and dichlorophenols. However, without experimental data, its precise BCF value remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the bioaccumulation potential of chemical substances.

Determination of the Octanol-Water Partition Coefficient (Kow) - Shake-Flask Method (OECD 107)

The octanol-water partition coefficient (Kow) is a fundamental parameter for assessing the lipophilicity of a substance and its potential to bioaccumulate.[7] The shake-flask method is a widely accepted direct method for its determination.[8]

Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with a known volume of the other solvent. The mixture is vigorously shaken to allow for the partitioning of the substance between the two immiscible phases until equilibrium is reached. The concentration of the substance in both phases is then measured to calculate the Kow.[7]

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test substance in the solvent in which it is more soluble. The concentration should be determined based on the analytical method's sensitivity and the expected Kow value.

  • Partitioning: In a temperature-controlled vessel (e.g., a separatory funnel), add a measured volume of the stock solution and the other solvent. The volume ratio of octanol to water is adjusted based on the preliminary estimated Kow to ensure that the concentration in both phases is measurable.

  • Equilibration: The vessel is shaken vigorously for a predetermined time to achieve equilibrium. The time required for equilibration should be established in preliminary experiments.

  • Phase Separation: The mixture is allowed to stand until the octanol and water phases have completely separated. Centrifugation can be used to facilitate this process.

  • Sampling and Analysis: A sample is taken from each phase for analysis. The concentration of the test substance in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Calculation of Kow: The Kow is calculated as the ratio of the concentration of the substance in the n-octanol phase (Coctanol) to its concentration in the water phase (Cwater) at equilibrium: Kow = Coctanol / Cwater The result is typically expressed as its base-10 logarithm (Log Kow).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Stock Solution partition Partitioning (Octanol + Water + Substance) prep_sol->partition equilibrate Equilibration (Shaking) partition->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sample Both Phases separate->sample analyze Analyze Concentrations (e.g., HPLC, GC) sample->analyze calculate Calculate Kow analyze->calculate

Figure 1: Workflow for Kow Determination (Shake-Flask Method)
Bioconcentration in Fish: Aqueous and Dietary Exposure (OECD 305)

The OECD Test Guideline 305 describes the procedure for determining the bioconcentration of a chemical in fish.[9][10][11] The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[9]

Principle: Fish are exposed to the test substance in water at a constant concentration under flow-through conditions. The concentration of the substance in the fish tissue is monitored over time until a steady state is reached. The fish are then transferred to clean water, and the rate of elimination (depuration) of the substance from their tissues is measured.[11]

Procedure:

  • Test Organisms: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected. The fish should be healthy and of a uniform size.[9]

  • Exposure (Uptake) Phase:

    • Fish are exposed to the test substance in a flow-through system at one or more concentrations. A control group is maintained in clean water.[9]

    • The exposure duration is typically 28 days but can be extended if a steady state is not reached.[11]

    • Water and fish samples are collected at regular intervals to determine the concentration of the test substance.

  • Depuration (Post-Exposure) Phase:

    • After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance.[9]

    • Fish samples are collected at intervals to measure the decrease in the substance's concentration over time.

  • Analysis: The concentration of the test substance in water and fish tissue (often normalized to lipid content) is determined using appropriate analytical methods.

  • Calculation of BCF:

    • Steady-State BCF (BCFss): If a steady state is reached, the BCF is calculated as the ratio of the concentration in the fish (Cfish) to the concentration in the water (Cwater). BCFss = Cfish / Cwater

    • Kinetic BCF (BCFk): If a steady state is not achieved, the BCF can be calculated from the uptake and depuration rate constants (k1 and k2, respectively), which are determined by fitting the data to a first-order kinetic model.[12] BCFk = k1 / k2

G cluster_setup Experimental Setup cluster_phases Test Phases cluster_data Data Collection & Analysis acclimation Fish Acclimation uptake Uptake Phase (Exposure to Substance) acclimation->uptake test_prep Prepare Test Solution test_prep->uptake depuration Depuration Phase (Clean Water) uptake->depuration sampling Regular Sampling (Fish & Water) uptake->sampling depuration->sampling analysis Chemical Analysis sampling->analysis calculation Calculate BCF (Steady-State or Kinetic) analysis->calculation

Figure 2: Experimental Workflow for BCF Determination (OECD 305)

Concluding Remarks

References

Comparative Metabolomics of Exposure to 2-(3,5-Dichlorophenyl)propan-2-ol and Related Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3,5-Dichlorophenyl)propan-2-ol is a halogenated aromatic compound. Understanding its metabolic fate and impact on biological systems is crucial for assessing its potential toxicity. In the absence of direct data, a comparative analysis with related compounds can offer valuable insights into its likely metabolic pathways and effects. This guide summarizes the known metabolic transformations of dichlorobenzenes and dichlorophenols and provides a general framework for a comparative metabolomics investigation.

Comparative Metabolism of Chlorinated Aromatic Compounds

Exposure to chlorinated aromatic compounds like dichlorobenzenes results in their distribution to various tissues, with higher concentrations often found in adipose tissue, liver, and kidneys.[1] The primary route of metabolism for these compounds involves cytochrome P450 (CYP450) enzymes, which introduce hydroxyl groups to the aromatic ring, followed by conjugation reactions to facilitate excretion.[1][2]

The metabolism of dichlorobenzenes typically proceeds through the formation of an epoxide intermediate, which is then hydrolyzed to a dichlorophenol.[1] For instance, 1,2-dichlorobenzene is metabolized to 2,3- and 3,4-dichlorophenol, while 1,4-dichlorobenzene is converted to 2,5-dichlorophenol.[1] These phenolic metabolites can then undergo further conjugation with glutathione or sulfates.[2] The specific metabolic products can vary depending on the isomer and the biological system.

The table below summarizes the primary metabolic routes for different dichlorobenzene isomers.

CompoundPrimary MetabolitesConjugation ProductsKey Metabolic Organ
1,2-Dichlorobenzene 2,3-Dichlorophenol, 3,4-Dichlorophenol[1]Glutathione conjugates, Sulfate conjugates[2]Liver, Kidney[1]
1,3-Dichlorobenzene Metabolized by CYP450 enzymes[1]Primarily Glutathione conjugates[1]Liver
1,4-Dichlorobenzene 2,5-Dichlorophenol[1]Not specified in detailLiver, Kidney[1]

Based on these pathways, it can be hypothesized that this compound would also be metabolized by CYP450 enzymes, likely involving hydroxylation of the dichlorophenyl ring. The resulting metabolites would then be conjugated for excretion.

Potential Metabolic Pathways

The metabolic pathway of dichlorobenzenes serves as a relevant model for predicting the metabolism of this compound. The initial step is likely oxidation by CYP450 enzymes, followed by conjugation.

Dichlorobenzene Dichlorobenzene Arene Oxide Intermediate Arene Oxide Intermediate Dichlorobenzene->Arene Oxide Intermediate CYP450 Dichlorophenol Dichlorophenol Arene Oxide Intermediate->Dichlorophenol Epoxide Hydrolase Glutathione Conjugate Glutathione Conjugate Dichlorophenol->Glutathione Conjugate GST Sulfate Conjugate Sulfate Conjugate Dichlorophenol->Sulfate Conjugate SULT Excretion Excretion Glutathione Conjugate->Excretion Sulfate Conjugate->Excretion

Metabolic pathway of Dichlorobenzene.

Experimental Protocols for a Comparative Metabolomics Study

To investigate the metabolic effects of this compound, an untargeted metabolomics approach using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be appropriate.[3]

Experimental Design and Sample Collection
  • Model System: A suitable in vitro (e.g., human liver cell line like HepG2) or in vivo (e.g., rodent model) system would be selected.

  • Exposure Groups:

    • Control group (vehicle treatment).

    • Test group exposed to this compound.

    • Comparative groups exposed to known dichlorophenols or dichlorobenzenes.

  • Sample Collection: Biological samples (e.g., cells, plasma, urine, liver tissue) would be collected at various time points post-exposure. Samples should be immediately quenched and stored at -80°C to halt metabolic activity.

Sample Preparation for Metabolomics Analysis
  • Extraction: Metabolites are extracted from the biological samples using a solvent system, typically a mixture of methanol, acetonitrile, and water, to capture a broad range of polar and non-polar metabolites.

  • Derivatization (for GC-MS): For GC-MS analysis, non-volatile metabolites are chemically modified (derivatized) to increase their volatility. A common two-step derivatization involves methoxyamination followed by silylation.

Instrumental Analysis
  • GC-MS Analysis: Suitable for the analysis of volatile and semi-volatile compounds. A gas chromatograph separates the compounds, which are then detected and identified by a mass spectrometer.

  • LC-MS Analysis: Ideal for the analysis of a wide range of polar and non-polar metabolites. The liquid chromatograph separates the compounds, and the mass spectrometer provides high-resolution mass data for identification.

Data Processing and Analysis
  • Data Acquisition: Raw data from the mass spectrometers are collected.

  • Peak Picking and Alignment: Software is used to detect metabolic features (peaks) and align them across different samples.

  • Metabolite Identification: Detected features are identified by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, METLIN) and in-house standards.

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly altered between the control and exposure groups.

  • Pathway Analysis: Identified metabolites are mapped to metabolic pathways to understand the biological processes affected by the compound exposure.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Collection Sample Collection Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Derivatization (GC-MS) Derivatization (GC-MS) Metabolite Extraction->Derivatization (GC-MS) LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (GC-MS)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing LC-MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis

Untargeted Metabolomics Workflow.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The successful extraction and purification of 2-(3,5-Dichlorophenyl)propan-2-ol, a polar aromatic compound, from complex matrices is a critical step for accurate downstream analysis. Solid-Phase Extraction (SPE) offers a robust and selective method for sample preparation.[1][2][3] The choice of SPE cartridge is paramount and depends on the physicochemical properties of the analyte and the sample matrix. This guide provides a comparison of different SPE cartridge types that can be employed for the extraction of this analyte, based on established chromatographic principles.

Analyte Properties

This compound possesses both polar (tertiary alcohol) and non-polar (dichlorophenyl ring) characteristics. This dual nature allows for its extraction through different SPE modes, primarily reversed-phase and normal-phase chromatography.

Reversed-Phase SPE

Reversed-phase is the most common mode of SPE, particularly for analytes in aqueous samples.[4][5] It utilizes a non-polar stationary phase and a polar mobile phase. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the sorbent.

Suitable Cartridges for Reversed-Phase SPE:

  • C18 (Octadecyl): These cartridges are packed with silica particles bonded with C18 chains, creating a very non-polar surface. They are widely used for the extraction of non-polar to moderately polar compounds from polar matrices.[5] The dichlorophenyl group of the analyte would strongly interact with the C18 chains.

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These offer high surface area and are stable over a wide pH range. They can retain a broad range of compounds, including polar ones, and are often used for the extraction of aromatic compounds.[6][7]

  • Phenyl: Sorbents with phenyl functional groups can provide unique selectivity for aromatic compounds through π-π interactions, in addition to hydrophobic interactions.[6] This can be particularly advantageous for retaining the dichlorophenyl moiety of the target analyte.

Normal-Phase SPE

Normal-phase SPE is suitable for extracting polar compounds from non-polar matrices.[1][3][8][9] It employs a polar stationary phase and a non-polar mobile phase. Retention is based on polar interactions such as hydrogen bonding and dipole-dipole interactions.

Suitable Cartridges for Normal-Phase SPE:

  • Silica: Unmodified silica is a highly polar sorbent with surface silanol groups that can interact with polar functional groups of the analyte, such as the hydroxyl group of this compound.[9]

  • Diol: These cartridges are bonded with diol functional groups, offering a moderately polar and neutral surface. They can be a good alternative to silica, especially when the acidic nature of silanol groups is problematic.[2][10]

  • Cyano (CN): Cyano-propyl bonded silica can be used in both normal-phase and reversed-phase modes. In normal-phase, it acts as a polar sorbent with different selectivity compared to silica, interacting through dipole-dipole interactions.[6][8]

  • Florisil®: This is a polar sorbent composed of magnesium silicate, often used for the extraction of chlorinated pesticides and other polar compounds from non-polar solvents.[10] Given the chlorinated nature of the analyte, Florisil® could be a viable option.

Comparison of Potential SPE Cartridges

SPE Mode Cartridge Type Sorbent Polarity Primary Retention Mechanism(s) Potential Advantages for this compound Typical Elution Solvents
Reversed-Phase C18 (Octadecyl)Non-polarHydrophobic interactionsGood retention of the dichlorophenyl group; widely applicable.Methanol, Acetonitrile
PolymericNon-polarHydrophobic and π-π interactionsHigh capacity and pH stability; good for aromatic compounds.Methanol, Acetonitrile, Ethyl Acetate
PhenylNon-polarHydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds.Methanol, Acetonitrile
Normal-Phase SilicaPolarHydrogen bonding, dipole-dipoleStrong interaction with the hydroxyl group.Dichloromethane, Ethyl Acetate, Isopropanol
DiolPolarHydrogen bondingModerate polarity, neutral surface.Dichloromethane, Ethyl Acetate
Cyano (CN)PolarDipole-dipole interactionsAlternative selectivity to silica.Hexane/Isopropanol mixtures
Florisil®PolarAdsorption, polar interactionsEffective for chlorinated compounds.Hexane/Acetone mixtures

Experimental Workflow

A typical SPE procedure involves four main steps: conditioning, sample loading, washing, and elution.[3] The choice of solvents for each step is critical and depends on the selected SPE mode.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Condition 1. Conditioning (Equilibrate the sorbent) Load 2. Sample Loading (Analyte is retained) Condition->Load Load Sample Wash 3. Washing (Remove interferences) Load->Wash Apply Wash Solvent Elute 4. Elution (Collect analyte) Wash->Elute Apply Elution Solvent Analysis Downstream Analysis (e.g., LC-MS, GC-MS) Elute->Analysis Analyze Eluate

Caption: General Solid-Phase Extraction (SPE) workflow.

Method Development and Optimization

The selection of the most suitable SPE cartridge and the development of an effective extraction protocol for this compound will require experimental optimization. Key parameters to consider include:

  • Sample Pre-treatment: Adjusting the pH or solvent composition of the sample to ensure optimal retention on the chosen sorbent.

  • Solvent Selection: Carefully choosing the conditioning, washing, and elution solvents to maximize analyte recovery and minimize matrix effects. For reversed-phase, the elution solvent will be non-polar (e.g., methanol, acetonitrile), while for normal-phase, a more polar solvent will be used for elution.[5]

  • Flow Rate: Optimizing the flow rate during sample loading and elution can impact the efficiency of the extraction.

References

Navigating Precision: A Comparative Guide to Isotope-Labeled Standards for the Analysis of 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H). This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar ionization response are crucial for correcting variations in the analytical process, particularly the unpredictable matrix effects that can plague bioanalysis.[5][6][7][8]

This guide will compare a hypothetical isotope-labeled internal standard method, using 2-(3,5-Dichlorophenyl)propan-2-ol-d6, against two common alternatives: an external standard method and a method using a structurally analogous internal standard.

Proposed Isotope-Labeled Standard: this compound-d6

For the purpose of this guide, we propose the use of this compound-d6 as the internal standard. In this hypothetical molecule, the six hydrogen atoms on the two methyl groups are replaced with deuterium. This would result in a mass shift of +6 Da, which is ideal for avoiding isotopic crosstalk while maintaining nearly identical chromatographic and ionization characteristics to the unlabeled analyte. The synthesis of such a deuterated aromatic compound can be achieved through various established methods, such as acid-catalyzed H-D exchange or using deuterated starting materials.[9][10][11][12][13]

Comparative Analysis of Quantification Methods

The following sections detail the hypothetical experimental protocols and expected performance data for three different analytical approaches for quantifying this compound in human plasma.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. The protocol outlines the procedures for the proposed isotope-labeled internal standard method. Modifications for an external standard method (omitting the internal standard) and a structural analog internal standard method (replacing the deuterated standard with a non-labeled analog) are also noted.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound-d6 in methanol). For the external standard method, add 20 µL of methanol.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 187.0 -> Product ion (Q3) m/z 129.0

    • This compound-d6: Precursor ion (Q1) m/z 193.0 -> Product ion (Q3) m/z 135.0

Data Presentation: A Comparative Performance Overview

The following tables summarize the expected quantitative data from a method validation study, comparing the three analytical approaches. The data is hypothetical but reflects the typical performance enhancements seen with the use of an isotope-labeled internal standard. The validation parameters are based on FDA guidelines for bioanalytical method validation.[14][15][16][17][18]

Table 1: Calibration Curve Performance

ParameterExternal Standard MethodStructural Analog IS MethodIsotope-Labeled IS Method
Concentration Range (ng/mL) 1 - 10001 - 10001 - 1000
Regression Model LinearLinearLinear
Weighting 1/x²1/x²1/x²
Correlation Coefficient (r²) > 0.990> 0.995> 0.998
Mean Accuracy (% Bias) ± 10%± 5%± 2%
Precision (%CV) < 15%< 10%< 5%

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC Level (ng/mL)ParameterExternal Standard MethodStructural Analog IS MethodIsotope-Labeled IS Method
Low (3) Accuracy (% Bias) ± 12%± 7%± 3%
Precision (%CV) < 15%< 12%< 6%
Mid (100) Accuracy (% Bias) ± 10%± 5%± 2%
Precision (%CV) < 12%< 8%< 4%
High (800) Accuracy (% Bias) ± 9%± 6%± 2%
Precision (%CV) < 10%< 7%< 3%

Table 3: Matrix Effect Assessment

| Parameter | External Standard Method | Structural Analog IS Method | Isotope-Labeled IS Method | | :--- | :--- | :--- | :--- | :--- | | Matrix Factor (MF) | 0.65 - 1.35 | 0.80 - 1.20 | 0.95 - 1.05 | | IS-Normalized MF (%CV) | N/A | < 15% | < 5% | | Conclusion | Significant ion suppression and enhancement observed. | Moderate compensation for matrix effects. | Excellent compensation for matrix effects. |

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow and the fundamental principle of using an isotope-labeled internal standard.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MS/MS) Ionize->Detect Quantify Quantification Detect->Quantify

Figure 1. Experimental workflow for the analysis of this compound.

IsotopeDilution cluster_Sample Biological Sample cluster_Standard Internal Standard cluster_Process Analytical Process cluster_Detection Mass Spectrometry Detection Analyte Analyte (Unknown Amount) Mix Mixing Analyte->Mix IS Isotope-Labeled IS (Known Amount) IS->Mix Loss Sample Loss & Matrix Effects Mix->Loss Ratio Measure Peak Area Ratio (Analyte / IS) Loss->Ratio

Figure 2. Principle of isotope dilution mass spectrometry.

Conclusion and Recommendations

The presented hypothetical data clearly demonstrates the superiority of using an isotope-labeled internal standard for the quantitative analysis of this compound in a complex biological matrix. The use of a deuterated standard like this compound-d6 is expected to provide significantly better accuracy, precision, and linearity, primarily by effectively compensating for matrix effects and other sources of analytical variability.[1][3]

While an external standard method is the simplest approach, it is highly susceptible to errors from sample loss and matrix effects, leading to poor accuracy and precision. A structural analog internal standard offers some improvement, but differences in chemical properties can lead to differential recovery and ionization suppression or enhancement, resulting in compromised data quality.

For researchers requiring the highest level of confidence in their quantitative data for this compound, the investment in synthesizing or custom-ordering an isotope-labeled internal standard is highly recommended. This approach will ensure the development of a robust, reliable, and defensible bioanalytical method suitable for demanding applications in drug development and other scientific research.

References

A Comparative Guide to the Accuracy and Precision of 2-(3,5-Dichlorophenyl)propan-2-ol Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of the performance of a typical analytical standard for 2-(3,5-Dichlorophenyl)propan-2-ol against a hypothetical alternative, supported by established experimental protocols for validation. The data presented is based on the stringent requirements outlined by international regulatory bodies for analytical method validation.[1][2][3]

Performance Comparison of Analytical Standards

The efficacy of an analytical standard is primarily judged by its accuracy and precision. Accuracy refers to the closeness of a measured value to a known true value, often expressed as a percentage of recovery. Precision measures the degree of agreement among a series of individual measurements, typically quantified by the Relative Standard Deviation (%RSD).

Below is a summary of typical performance data for a high-quality analytical standard of this compound compared to a hypothetical alternative that may exhibit wider variability.

Performance Parameter High-Quality Standard (Typical) Alternative Standard (Hypothetical) Acceptance Criteria (ICH Guidelines)
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Typically 98.0% - 102.0% for drug substances
Precision (% RSD)
- Repeatability≤ 1.0%< 2.0%Typically ≤ 1.0% for drug substances
- Intermediate Precision≤ 1.5%< 2.5%Generally slightly higher than repeatability

Experimental Protocols

The following are detailed methodologies for conducting the key experiments to validate the accuracy and precision of an analytical standard for this compound, primarily using High-Performance Liquid Chromatography (HPLC), a common analytical technique for such compounds.

Accuracy (Recovery Study)

The accuracy of the analytical standard is determined by a recovery study, where a known amount of the standard is added to a sample matrix (spiked sample) and the percentage of the standard that is detected is calculated.

Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., acetonitrile/water). From this stock solution, prepare a series of standard solutions at different concentration levels (e.g., 80%, 100%, and 120% of the target analytical concentration).

  • Preparation of Spiked Samples: Prepare a sample matrix (placebo) that does not contain the analyte. Spike the placebo with the standard solutions at the different concentration levels prepared in the previous step. Prepare a minimum of three replicates for each concentration level.

  • Sample Analysis: Analyze the spiked samples using a validated HPLC method. The chromatographic conditions would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Detection is commonly performed using a UV detector at an appropriate wavelength.

  • Calculation of Recovery: The percentage recovery is calculated for each sample using the following formula:

    % Recovery = (Measured Concentration / Spiked Concentration) x 100%

  • Acceptance Criteria: The mean recovery should fall within the range of 98.0% to 102.0%.[2]

Precision (Repeatability and Intermediate Precision)

Precision is assessed at two levels: repeatability and intermediate precision.

a) Repeatability (Intra-assay Precision)

Repeatability evaluates the precision of the method under the same operating conditions over a short interval of time.

Protocol:

  • Sample Preparation: Prepare a minimum of six independent samples of the this compound standard at 100% of the target concentration. Alternatively, nine determinations across the specified range (e.g., three concentrations with three replicates each) can be used.

  • Sample Analysis: Analyze the samples using the validated HPLC method on the same day, with the same analyst, and on the same instrument.

  • Calculation of %RSD: Calculate the mean, standard deviation, and the Relative Standard Deviation (%RSD) for the results. The %RSD is calculated as:

    % RSD = (Standard Deviation / Mean) x 100%

  • Acceptance Criteria: The %RSD for repeatability should typically be no more than 1.0%.[1][4]

b) Intermediate Precision

Intermediate precision assesses the effect of random events on the precision of the analytical procedure within the same laboratory.

Protocol:

  • Varying Conditions: The analysis is repeated by a different analyst on a different day, and potentially using a different instrument.

  • Sample Analysis: The same sample preparation and analysis procedure as for repeatability is followed under these varied conditions.

  • Calculation of %RSD: The %RSD is calculated for the combined results from the different sets of conditions.

  • Acceptance Criteria: The %RSD for intermediate precision should generally be no more than 1.5%.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the validation of an analytical standard's accuracy and precision.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Evaluation StandardPrep Prepare Standard Solutions (80%, 100%, 120%) SpikedPrep Prepare Spiked Samples (n=3 per level) StandardPrep->SpikedPrep HPLC HPLC Analysis SpikedPrep->HPLC RepeatPrep Prepare Repeatability Samples (n=6 at 100%) RepeatPrep->HPLC AccuracyCalc Calculate % Recovery HPLC->AccuracyCalc PrecisionCalc Calculate % RSD HPLC->PrecisionCalc AccuracyEval Evaluate Accuracy (98-102%) AccuracyCalc->AccuracyEval PrecisionEval Evaluate Precision (%RSD <= 1.0%) PrecisionCalc->PrecisionEval

Caption: Workflow for Accuracy and Precision Validation.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental persistence and degradation pathways of dichlorophenyl-containing compounds.

The environmental fate of a chemical compound is a critical factor in assessing its potential risk to ecosystems and human health. This guide focuses on the environmental persistence and degradation of 2-(3,5-Dichlorophenyl)propan-2-ol, a dichlorinated aromatic alcohol, by comparing it with two widely studied chlorinated pesticides: Dicofol, which shares a similar dichlorophenyl ethanol core structure, and 2,4-D, a common herbicide containing a dichlorophenyl group. Understanding the processes of biodegradation, photodegradation, hydrolysis, and soil sorption is essential for predicting a compound's environmental residence time, mobility, and potential for bioaccumulation.

Comparative Data on Environmental Fate

The following table summarizes the available quantitative data for the key environmental fate parameters of Dicofol and 2,4-D. This data provides a basis for estimating the potential behavior of this compound.

Environmental Fate ParameterDicofol2,4-Dichlorophenoxyacetic acid (2,4-D)This compound
Biodegradation
Aerobic Soil Half-Life (t½)Moderately persistent; 60 days.[1]Rapid degradation; 6.2 days.[2][3]Data not available
Anaerobic Soil Half-Life (t½)15.9 days.[1]More persistent; 41 to 333 days in aquatic environments.[3]Data not available
Photodegradation
Soil Half-Life (t½)30 days in silty loam soil.[1]68 days.[2]Data not available
Aqueous Photolysis Half-Life (t½)Degrades in water when exposed to UV light at pH > 7.[1]Photolysis is an important fate process in sunlit surface waters.[2]Data not available
Hydrolysis
Half-Life (t½)pH-dependent; 47 to 85 days at pH 5.[1]Negligible under environmental conditions.[2]Data not available
Soil Sorption
Soil Organic Carbon-Water Partitioning Coefficient (Koc)~5000 (estimated), indicating low mobility.[1]59-117, indicating high mobility.[2]Data not available

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the environmental fate of chemical substances, based on OECD Guidelines for the Testing of Chemicals.

Biodegradation in Soil (Aerobic and Anaerobic)

Guideline: OECD 307: Aerobic and Anaerobic Transformation in Soil.[4][5]

Objective: To determine the rate and route of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Methodology:

  • Test System: Soil samples, typically a sandy loam, loamy sand, or similar, are collected and characterized (pH, organic carbon content, texture).

  • Test Substance Application: The test substance, often radiolabeled (e.g., with ¹⁴C) for ease of tracking, is applied to the soil samples at a known concentration.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At predetermined time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Evolved ¹⁴CO₂ (from mineralization of the radiolabeled compound) is trapped in an alkaline solution and quantified by liquid scintillation counting.

  • Data Analysis: The disappearance of the parent compound and the formation and decline of metabolites are plotted against time to determine degradation rates and half-lives (DT₅₀).

Photodegradation in Water (Direct Photolysis)

Guideline: OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis.[1][3]

Objective: To determine the rate of direct phototransformation of a chemical in water upon exposure to simulated sunlight.

Methodology:

  • Test Solution: A solution of the test substance in sterile, buffered, purified water is prepared. The pH is adjusted to a relevant environmental value.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used. The light intensity is measured and controlled.

  • Exposure: The test solution is placed in quartz cells and exposed to the light source in a temperature-controlled chamber. Dark controls (identical samples shielded from light) are run in parallel to account for any non-photolytic degradation (e.g., hydrolysis).

  • Sampling and Analysis: Aliquots of the test and control solutions are taken at various time points and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC, GC-MS).

  • Data Analysis: The rate of phototransformation is determined by the difference in the degradation rate between the irradiated and dark control samples. The quantum yield and environmental half-life are then calculated.

Hydrolysis as a Function of pH

Guideline: OECD 111: Hydrolysis as a Function of pH.[6][7][8]

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at environmentally relevant pH values (typically pH 4, 7, and 9).

  • Test Substance Addition: The test substance is added to each buffer solution at a concentration below its water solubility limit.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

  • Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.

  • Data Analysis: The rate of hydrolysis at each pH is determined, and the half-life is calculated. The results are used to assess the importance of hydrolysis as a degradation pathway in the environment.

Soil Sorption/Desorption

Guideline: OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method.[2][9][10]

Objective: To determine the adsorption and desorption potential of a chemical in different soil types.

Methodology:

  • Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are used.

  • Test Solution: A solution of the test substance in 0.01 M CaCl₂ is prepared.

  • Equilibration (Adsorption): Known masses of soil are mixed with known volumes of the test solution in centrifuge tubes. The tubes are agitated for a predetermined equilibrium period (typically 24-48 hours) at a constant temperature.

  • Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption: The supernatant is removed, and a fresh solution of 0.01 M CaCl₂ (without the test substance) is added to the soil pellet. The mixture is re-equilibrated, and the concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

  • Data Analysis: The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated. These values indicate the mobility of the chemical in soil.

Visualizations

The following diagrams illustrate the key workflows and relationships in assessing the environmental fate of a chemical compound.

Environmental_Fate_Assessment_Workflow cluster_input Chemical Information cluster_processes Environmental Fate Processes cluster_output Assessment Endpoints Chemical Test Compound (e.g., this compound) Biodegradation Biodegradation (OECD 307) Chemical->Biodegradation Photodegradation Photodegradation (OECD 316) Chemical->Photodegradation Hydrolysis Hydrolysis (OECD 111) Chemical->Hydrolysis Sorption Soil Sorption/Desorption (OECD 106) Chemical->Sorption Persistence Persistence (Half-life) Biodegradation->Persistence Degradation_Pathways Degradation Pathways Biodegradation->Degradation_Pathways Photodegradation->Persistence Photodegradation->Degradation_Pathways Hydrolysis->Persistence Hydrolysis->Degradation_Pathways Mobility Mobility (Koc) Sorption->Mobility

Caption: Workflow for assessing the environmental fate of a chemical compound.

Logical_Relationship_Persistence cluster_degradation Degradation Processes Compound Chemical Compound Bio Biodegradation Compound->Bio subjected to Photo Photodegradation Compound->Photo subjected to Hydro Hydrolysis Compound->Hydro subjected to Persistence Environmental Persistence (Long Half-life) Bio->Persistence if slow Non_Persistence Environmental Degradation (Short Half-life) Bio->Non_Persistence if rapid Photo->Persistence if slow Photo->Non_Persistence if rapid Hydro->Persistence if slow Hydro->Non_Persistence if rapid

Caption: Logical relationship between degradation processes and environmental persistence.

References

Safety Operating Guide

2-(3,5-Dichlorophenyl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-(3,5-Dichlorophenyl)propan-2-ol is critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, it is classified as hazardous waste and requires specific handling and disposal procedures. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related tasks, it is imperative to be familiar with the immediate safety precautions for handling this compound.

Personal Protective Equipment (PPE): When handling the chemical for disposal, all personnel must wear the appropriate personal protective equipment.

PPE CategorySpecification
Eye Protection Chemical splash goggles or a face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1]
Body Protection A fully-buttoned laboratory coat. Fire/flame resistant and impervious clothing should be worn.[1]
Respiratory Use only under a chemical fume hood or in a well-ventilated area. If ventilation is inadequate, wear a self-contained breathing apparatus.[1]

Emergency Procedures: In the event of accidental exposure or a spill, immediate action is necessary.

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]

Operational Plan: Waste Segregation and Collection

Proper segregation is a critical first step in the safe disposal of chemical waste. As a chlorinated compound, this compound must be disposed of as halogenated organic waste .[2][3]

Key Segregation and Collection Principles:

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container specifically for halogenated organic waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated solvent waste, as this complicates the disposal process and increases costs.[3] Also, avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or bases.[4]

  • Secure Closure: Keep the waste container tightly closed when not in use to prevent the release of vapors.[2]

Disposal Plan: Step-by-Step Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. On-site treatment or disposal via the sanitary sewer is strictly prohibited.

Step 1: Waste Accumulation

  • Collect the this compound waste in the properly labeled halogenated waste container.

  • Store the container in a designated, well-ventilated, and cool satellite accumulation area.

  • Ensure the container is not filled beyond 90% of its capacity to allow for expansion.[2]

Step 2: Spill Containment and Cleanup

  • In case of a spill, remove all sources of ignition.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5]

  • Collect the absorbent material and any contaminated debris and place it into a sealed, labeled container for hazardous waste.[1]

  • Dispose of all cleanup materials as hazardous waste.

Step 3: Arranging for Disposal

  • Once the waste container is nearing full, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.

  • Complete all required waste disposal documentation accurately.

Step 4: Final Disposal Method

  • The required method for final disposal is high-temperature incineration at a licensed chemical destruction plant.[1][6] This process decomposes the chlorinated organic material into gaseous byproducts like carbon dioxide and hydrogen halides, which are then treated with flue gas scrubbing to prevent atmospheric pollution.[6][7]

Forbidden Disposal Methods:

  • DO NOT pour this compound down the drain. It must not be discharged into sewer systems or the environment.[1]

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Collect in 'Halogenated Organic Waste' container) A->B C Step 3: Label Container ('Hazardous Waste', Chemical Name) B->C D Step 4: Store Securely (Tightly closed, ventilated area, <90% full) C->D E Step 5: Arrange for Pickup (Contact EHS or licensed waste vendor) D->E F Step 6: Document Waste (Complete all required forms) E->F G Step 7: Professional Disposal (High-temperature incineration by licensed facility) F->G X Forbidden Actions: - No Drain Disposal - No Trash Disposal - No Evaporation

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(3,5-Dichlorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, step-by-step information for the safe management and disposal of 2-(3,5-Dichlorophenyl)propan-2-ol, ensuring a secure laboratory environment and adherence to safety protocols.

This chemical, used as a reagent in the preparation of cyclic amide herbicides, requires careful handling due to its potential hazards.[1] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for minimizing risk.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment when handling this compound.[2]

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary for splash hazards.Eye protection should comply with EN166 standards.[3] Safety glasses alone may not provide adequate protection from significant chemical splashes.[3]
Hand Protection Chemical-resistant, impermeable gloves.Gloves must be inspected before use.[2] Studies on similar chlorinated aromatic compounds suggest that Viton gloves show no permeation after 4 hours, while nitrile gloves have breakthrough times of less than 1 hour.[4]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.Wear suitable protective clothing to avoid skin contact.[2] For significant exposure risk, a fully impervious chemical suit may be necessary.[5]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.In case of insufficient ventilation, a MSHA/NIOSH-approved respirator is recommended.[6] For high-risk scenarios, a self-contained breathing apparatus (SCBA) may be required.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety.

Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area.[2] The use of a chemical fume hood is recommended.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[8]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.

  • Handling: Avoid contact with skin and eyes.[2] Prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[2]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[9]

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the handling area.[10] Contaminated clothing should be removed and washed before reuse.[11]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2][6]

  • Do not mix this waste with other chemical waste streams, especially incompatible materials.[6]

Disposal Method:

  • The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Do not dispose of the chemical down the drain or into sewer systems.[2][6]

Container Disposal:

  • Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2]

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated under controlled conditions.[2]

Spill Management:

  • Evacuate: Evacuate personnel to a safe area and keep people upwind of the spill.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[8]

  • Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[2]

  • Clean: Clean the spill area thoroughly.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Spill Management A Assess Risks & Review SDS B Select & Inspect PPE A->B C Ensure Engineering Controls are Active (Fume Hood, Eyewash, Shower) B->C D Don Appropriate PPE C->D E Handle in Well-Ventilated Area (Chemical Fume Hood) D->E F Use Non-Sparking Tools E->F G Avoid Skin/Eye Contact & Aerosol Formation F->G H Store in Tightly Closed Container G->H K Spill Occurs? H->K I Segregate Waste in Labeled Container J Contact Licensed Disposal Service I->J K->I No L Evacuate, Ventilate, Contain & Absorb K->L Yes M Collect Spill Debris for Disposal L->M M->J

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.